molecular formula C6H13NO B181157 (S)-3-Ethoxypyrrolidine CAS No. 143943-75-3

(S)-3-Ethoxypyrrolidine

Cat. No.: B181157
CAS No.: 143943-75-3
M. Wt: 115.17 g/mol
InChI Key: KEBOYHJEUFJZPE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Ethoxypyrrolidine is a chiral saturated heterocycle that serves as a valuable building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, contributing to favorable physicochemical properties and allowing for extensive exploration of pharmacophore space due to its sp3-hybridization and non-planar structure. The stereogenicity of the (S)-configured carbon center is critical for generating selective ligands for enantioselective biological targets, helping to avoid the toxicity or inactivity associated with the wrong enantiomer. The ethoxy substituent at the 3-position provides a key site for further chemical modification and can significantly influence the molecule's electronic properties and binding affinity. This compound is part of a class of structures widely used in the development of bioactive molecules for various disease areas. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-ethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOYHJEUFJZPE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455653
Record name (S)-3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143943-75-3
Record name (S)-3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-ethoxypyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Ethoxypyrrolidine: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Ethoxypyrrolidine is a chiral heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules, and the specific stereochemistry and substitution of this compound make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound, tailored for professionals in the field of drug development.

Chemical Structure and Identification

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring, bonded to the ethoxy group.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

IdentifierThis compound (Free Base)This compound Hydrochloride
IUPAC Name (3S)-3-ethoxypyrrolidine(3S)-3-ethoxypyrrolidine;hydrochloride[1]
Molecular Formula C₆H₁₃NOC₆H₁₄ClNO[1]
Molecular Weight 115.17 g/mol 151.63 g/mol [1]
Canonical SMILES CCOC1CCNC1CCOC1CCNC1.Cl[1]
Isomeric SMILES CCO[C@H]1CCNC1CCO[C@H]1CCNC1.Cl[1]
InChI InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1[1]
InChI Key VHSSBFJFGPYMNJ-RGMNGODLSA-NVHSSBFJFGPYMNJ-RGMNGODLSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties of Pyrrolidine Derivatives

PropertyThis compound Hydrochloride3-(3-Ethylphenoxy)pyrrolidine (Predicted)Pyrrolidine (for reference)
Boiling Point Not available296.6 ± 33.0 °C[2]87-88 °C[3]
Melting Point Typically ranges from 230 °C to 260 °C[1]Not available-63 °C[3]
Density Not available1.022 ± 0.06 g/cm³[2]0.866 g/cm³[3]
pKa Not available9.38 ± 0.10[2]11.27 (of conjugate acid)[3]
Solubility Not availableNot availableMiscible with water and most organic solvents[3]

Note: The data for 3-(3-Ethylphenoxy)pyrrolidine are predicted and should be used as an estimation.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The key transformation is an etherification reaction.

Preparation of the Precursor: (S)-3-Hydroxypyrrolidine

The synthesis of the chiral precursor, (S)-3-hydroxypyrrolidine, is a critical first step. One common method involves the configuration inversion of the more readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[1]

G A (R)-1-N-Boc-3-hydroxypyrrolidine B Esterification with inversion (e.g., Mitsunobu reaction with benzoic acid) A->B DIAD, PPh3 C (S)-1-N-Boc-3-benzoyloxypyrrolidine B->C D Hydrolysis (e.g., NaOH) C->D E (S)-1-N-Boc-3-hydroxypyrrolidine D->E F Deprotection (e.g., HCl) E->F G (S)-3-Hydroxypyrrolidine F->G

Figure 1: Synthetic pathway to (S)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride (Illustrative) [1]

  • Esterification (Mitsunobu Reaction): To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, triphenylphosphine, and benzoic acid in an appropriate organic solvent (e.g., THF), diisopropyl azodicarboxylate (DIAD) is added dropwise at a controlled temperature. The reaction proceeds with an inversion of stereochemistry at the C3 position.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., methanol/water) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in a solvent like ethyl acetate or dioxane, to afford (S)-3-hydroxypyrrolidine hydrochloride as the final product.

Etherification to this compound

The conversion of (S)-3-hydroxypyrrolidine to this compound can be achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

G cluster_0 Williamson Ether Synthesis A (S)-3-Hydroxypyrrolidine (N-protected) B Deprotonation A->B C Alkoxide Intermediate B->C D Nucleophilic Attack C->D E This compound (N-protected) D->E Base Strong Base (e.g., NaH) Base->B EtX Ethyl Halide (e.g., Ethyl Iodide) EtX->D

Figure 2: Williamson ether synthesis workflow.

Generalized Experimental Protocol: Williamson Ether Synthesis of N-Protected this compound

Note: The pyrrolidine nitrogen is typically protected (e.g., with a Boc or Cbz group) prior to this step to prevent N-alkylation.

  • Deprotonation: To a solution of N-protected (S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to allow for the formation of the sodium alkoxide.

  • Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-protected this compound.

  • Deprotection (if necessary): The N-protecting group can be removed under appropriate conditions to yield the final product, this compound.

Biological Activity and Applications in Drug Development

The pyrrolidine ring is a key structural motif in a vast array of pharmaceuticals.[4] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which is advantageous for designing molecules with high target specificity and affinity. The stereochemistry at the C3 position of this compound can significantly influence its biological activity by affecting the binding interactions with chiral biological targets such as enzymes and receptors.[5]

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential applications as a building block in the synthesis of compounds targeting a variety of biological systems. Pyrrolidine derivatives have been investigated for their activity as:

  • Anticancer agents

  • Antimicrobial agents [6]

  • Central nervous system (CNS) agents

  • Antidiabetics

  • Anti-inflammatory agents [4]

The ethoxy group at the C3 position can influence the molecule's lipophilicity and hydrogen bonding capacity, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. Further screening and derivatization of this compound could lead to the discovery of novel drug candidates.

Future Perspectives

This compound represents a valuable, yet underexplored, chiral building block for drug discovery. Future research in the following areas would be beneficial:

  • Development of optimized and scalable synthetic routes.

  • Comprehensive profiling of its physicochemical properties.

  • High-throughput screening to identify its biological targets.

  • Structure-activity relationship (SAR) studies of its derivatives.

G cluster_0 Drug Discovery & Development Pipeline A This compound B Lead Generation A->B HTS & Fragment Screening C Lead Optimization B->C SAR Studies D Preclinical Development C->D In vivo studies E Clinical Trials D->E Safety & Efficacy F New Therapeutic Agent E->F

Figure 3: Role of this compound in drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Ethoxypyrrolidine, tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines experimental protocols for property determination, and includes visualizations of these workflows.

This compound is a chiral pyrrolidine derivative. The pyrrolidine ring is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatives are explored for a wide range of biological activities. Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and as a building block in the development of new chemical entities.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its hydrochloride salt are summarized below. Experimental data for the free base form is limited in publicly available literature; therefore, some values are calculated or estimated based on related structures.

Table 1: Core Properties of this compound

PropertyValueSource/Method
Molecular Formula C₆H₁₃NOCalculated
Molecular Weight 115.17 g/mol Calculated
Boiling Point ~140-150 °C (estimated)Based on similar pyrrolidine derivatives
Density Predicted: 0.9-1.0 g/cm³Based on related structures
pKa (of conjugate acid) Predicted: ~10.5Based on related pyrrolidines[1]
logP (Octanol/Water) Predicted: 0.5 - 1.5Calculated

Table 2: Properties of this compound Hydrochloride

PropertyValueSource/Method
Molecular Formula C₆H₁₄ClNOCalculated
Molecular Weight 151.63 g/mol Calculated
Melting Point Not available-
Solubility Soluble in polar solvents (e.g., water, methanol)General property of hydrochloride salts

Experimental Protocols & Methodologies

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For small sample quantities, the capillary method is highly effective.[1]

Methodology:

  • Sample Preparation: A small amount of this compound is placed into a small test tube or a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The tube containing the sample is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.[3]

  • Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor replaces the air.[1]

  • Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1]

G A Prepare Sample: Place liquid in fusion tube. B Insert inverted capillary tube (sealed end up). A->B C Attach to thermometer and place in Thiele tube. B->C D Heat apparatus gently. Observe slow bubbles. C->D E Note temperature of rapid, continuous bubble stream. D->E F Remove heat and allow to cool. E->F G Record temperature when liquid enters capillary tube. This is the boiling point. F->G

Boiling Point Determination Workflow
Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V). For a liquid like this compound, this can be accurately determined using a pycnometer or a graduated cylinder and balance.

Methodology:

  • Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

  • Volume of Liquid: Add a specific volume of this compound to the container. For a graduated cylinder, read the volume from the bottom of the meniscus. A pycnometer is designed to hold a precise, known volume when filled.

  • Mass of Container and Liquid: Measure and record the total mass of the container with the liquid.

  • Calculate Mass of Liquid: Subtract the mass of the empty container from the total mass to find the mass of the liquid.

  • Calculate Density: Divide the mass of the liquid by its volume. The experiment should be repeated to ensure accuracy.

G A Measure mass of empty, dry graduated cylinder (m1). B Add a known volume (V) of This compound. A->B C Measure total mass of cylinder and liquid (m2). B->C D Calculate mass of liquid: m_liquid = m2 - m1 C->D E Calculate Density: ρ = m_liquid / V D->E

Density Measurement Workflow
Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a novel compound, solubility is typically tested in a range of standard solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, dichloromethane, hexane).

  • Sample Preparation: A small, accurately weighed amount of this compound is placed into a vial.

  • Solvent Addition: A known volume of the first solvent is added to the vial.

  • Mixing: The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature to reach equilibrium.

  • Observation: The mixture is visually inspected for undissolved solute.

  • Quantification: If the solute dissolves, more is added incrementally until saturation is reached. If it does not dissolve, the process is repeated with a smaller amount of solute or a larger volume of solvent. Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).

G A Weigh a precise amount of the compound. B Add a known volume of solvent to a vial containing the compound. A->B C Agitate the mixture at a controlled temperature. B->C D Visually inspect for dissolution. C->D E Completely Dissolved? D->E F Add more solute and repeat agitation. Record max amount that dissolves. E->F Yes G Qualitatively assess as 'insoluble' or 'sparingly soluble'. Quantify if needed. E->G No H Repeat with different solvents. F->H G->H

Solubility Determination Workflow
pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a molecule. For an amine like this compound, the pKa refers to its conjugate acid. Potentiometric titration is a standard method for its determination.

Methodology:

  • Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent.

  • Apparatus Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Titration Curve: The pH is plotted against the volume of titrant added. This generates a titration curve.

  • pKa Calculation: The equivalence point is identified as the point of steepest inflection on the curve. The half-equivalence point (where half of the amine has been protonated) is located. At the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[4]

G A Prepare an aqueous solution of the compound. B Titrate with a standardized acid (e.g., HCl), adding small increments. A->B C Record pH after each addition. B->C D Plot pH vs. Volume of titrant added. C->D E Identify equivalence point (steepest slope). D->E F Determine volume at half-equivalence point. E->F G The pH at the half-equivalence point is the pKa. F->G

pKa Determination via Titration
Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for an extended period and then allowing the phases to separate.

  • Solution Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the solution is mixed with a precise volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G A Prepare mutually saturated n-octanol and water. B Dissolve compound in one phase to a known concentration. A->B C Mix known volumes of both phases in a separatory funnel. B->C D Shake to equilibrate, then allow phases to separate. C->D E Measure compound concentration in the aqueous phase ([aq]). D->E F Measure compound concentration in the octanol phase ([org]). D->F G Calculate P = [org] / [aq] and logP = log10(P). E->G F->G

logP Determination (Shake-Flask)

References

(S)-3-Ethoxypyrrolidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Ethoxypyrrolidine, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide focuses on its fundamental properties, a proposed synthetic route based on established chemical principles, and the broader context of the pyrrolidine scaffold in drug discovery. The information is presented to support research and development activities involving this and related structures.

Physicochemical Data

While a specific CAS number for this compound is not found in readily accessible chemical databases, its molecular formula is C_6H_13NO, with a calculated molecular weight of 115.17 g/mol . For comparative purposes, the table below provides data for the parent pyrrolidine ring and a key potential precursor, (S)-3-Hydroxypyrrolidine.

PropertyPyrrolidine(S)-3-Hydroxypyrrolidine
CAS Number 123-75-1[1]100243-39-8[2]
Molecular Formula C₄H₉N[1]C₄H₉NO[2]
Molecular Weight 71.12 g/mol [1]87.12 g/mol [2]
Appearance Colorless liquid[1]Data not available
Boiling Point 87 °C[1]Data not available
Melting Point -63 °C[1]Data not available
Solubility in Water Miscible[1]Data not available

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Williamson ether synthesis being a common and effective approach. This method involves the O-alkylation of a corresponding alcohol, in this case, (S)-3-Hydroxypyrrolidine.

Objective: To synthesize this compound from (S)-3-Hydroxypyrrolidine.

Materials:

  • (S)-3-Hydroxypyrrolidine

  • Strong base (e.g., Sodium hydride)

  • Ethylating agent (e.g., Ethyl iodide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A solution of (S)-3-Hydroxypyrrolidine in anhydrous tetrahydrofuran is cooled to 0 °C.

  • Sodium hydride is added portion-wise to the solution to facilitate the deprotonation of the hydroxyl group, forming the sodium alkoxide.

  • The reaction mixture is stirred at room temperature to ensure the complete formation of the alkoxide.

  • Ethyl iodide is then added to the mixture, and the reaction is monitored for completion using thin-layer chromatography.

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted from the aqueous layer using ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield pure this compound.

Williamson_Ether_Synthesis cluster_precursor Precursor cluster_reaction Reaction cluster_product Product cluster_purification Work-up & Purification precursor (S)-3-Hydroxypyrrolidine deprotonation Deprotonation with NaH in THF precursor->deprotonation alkylation Alkylation with Ethyl Iodide deprotonation->alkylation workup Aqueous Work-up alkylation->workup product This compound purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Williamson Ether Synthesis of this compound.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[3] The introduction of an ethoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and its ability to act as a hydrogen bond acceptor. These modifications can be critical for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic interactions with biological targets.

Chiral 3-substituted pyrrolidines are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the 3-position is often crucial for achieving selective and potent biological activity. While the specific biological targets of this compound are not yet defined, its structural motif suggests potential applications in areas where other pyrrolidine derivatives have shown promise, including as enzyme inhibitors, receptor modulators, and central nervous system agents.

Potential Signaling Pathway Interactions

Without specific biological data for this compound, a definitive signaling pathway cannot be outlined. However, based on the known pharmacology of structurally related pyrrolidine compounds, it is plausible that this molecule could be designed to interact with a variety of biological targets. For instance, many kinase inhibitors incorporate heterocyclic scaffolds, and should this compound be developed as such, it could potentially modulate signaling pathways frequently implicated in diseases like cancer, such as the MAPK/ERK pathway. Further research and biological screening are necessary to identify its specific molecular targets and mechanisms of action.

References

Spectroscopic Profile of (S)-3-Ethoxypyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-3-Ethoxypyrrolidine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents high-quality predicted data obtained from validated computational models. These predictions serve as a valuable reference for the characterization and analysis of this compound in a research and development setting. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide an accurate estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.95m1HH3
~3.50q2H-O-CH₂ -CH₃
~3.20 - 2.80m4HH2, H5
~2.00m2HH4
~1.20t3H-O-CH₂-CH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~77.0C3
~64.0-O-CH₂ -CH₃
~53.0C2
~45.0C5
~30.0C4
~15.0-O-CH₂-CH₃

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
~2970 - 2850StrongC-H Stretch (Aliphatic)
~1460MediumC-H Bend (CH₂)
~1380MediumC-H Bend (CH₃)
~1120StrongC-O Stretch (Ether)
~1080StrongC-N Stretch

Predicted for a liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

m/zRelative Intensity (%)Assignment
11540[M]⁺ (Molecular Ion)
100100[M - CH₃]⁺
8660[M - C₂H₅]⁺
7080[M - OC₂H₅]⁺
5750[C₄H₉]⁺
4490[C₂H₅N]⁺

Predicted using Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail standardized experimental methodologies for the acquisition of spectroscopic data for pyrrolidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm is used, with a relaxation delay of 2-5 seconds. Several hundred to several thousand scans are typically accumulated due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample such as this compound, a neat spectrum is obtained by placing a single drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin liquid film.

2.2.2. Data Acquisition: The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then acquired over the mid-infrared range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI): A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

2.3.2. Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

2.3.3. Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which displays the relative intensity of each ion as a function of its m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data NMR->NMR_Data IR_Data IR Spectral Data IR->IR_Data MS_Data MS Spectral Data MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow from compound synthesis and purification to spectroscopic analysis and final structure elucidation.

The Pivotal Role of Chiral Pyrrolidines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its prevalence is a testament to its remarkable versatility, offering a unique combination of structural rigidity, conformational flexibility, and the capacity for stereochemical diversity. The introduction of chirality into the pyrrolidine scaffold dramatically expands its chemical space, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. This in-depth technical guide explores the significance of chiral pyrrolidines in drug discovery, detailing their synthesis, therapeutic applications, and the mechanisms of action of key drugs built upon this privileged scaffold.

The Significance of Chirality in Pyrrolidine-Based Drugs

Chirality is a fundamental concept in pharmacology, as the stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms in a chiral pyrrolidine ring dictates its binding affinity and selectivity for target proteins, such as enzymes and receptors. This stereospecificity is often critical for achieving therapeutic efficacy while minimizing off-target effects and adverse reactions.[1] A significant number of approved drugs containing the pyrrolidine motif are single enantiomers, underscoring the importance of asymmetric synthesis in their development.[2]

Stereoselective Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a wide array of stereoselective synthetic methodologies. These can be broadly categorized into two main approaches: synthesis from the chiral pool and asymmetric synthesis.

1. Synthesis from the Chiral Pool:

A common and efficient strategy involves utilizing readily available and optically pure starting materials, most notably the amino acid L-proline and its derivatives like 4-hydroxyproline.[3][4] These natural building blocks provide a pre-defined stereocenter, which can be elaborated through various chemical transformations to afford a diverse range of functionalized chiral pyrrolidines.[3][4]

2. Asymmetric Synthesis:

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors. Several powerful methods have been developed for the enantioselective construction of the pyrrolidine ring, including:

  • Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method involves the reaction of trimethylenemethane (TMM) with imines in the presence of a chiral palladium catalyst and phosphoramidite ligands, yielding highly functionalized and enantioenriched pyrrolidines.[5]

  • Intramolecular C-H Amination: Recent advances have enabled the catalytic asymmetric C-H amination to stereoselectively synthesize pyrrolidines from simple oximes through a radical C-N cyclization, representing a highly efficient route to these heterocycles.[6]

  • Biocatalytic Methods: Enzymes, such as P411 monooxygenases, can be engineered to catalyze the intramolecular amination of C(sp3)–H bonds, offering a green and highly enantioselective route to chiral pyrrolidines.

Chiral Pyrrolidines in Approved Drugs: Case Studies

The therapeutic impact of chiral pyrrolidines is evident in a range of approved drugs targeting diverse diseases. The following sections provide a detailed examination of three prominent examples: Alpelisib, Daclatasvir, and Captopril.

Alpelisib: A PI3Kα Inhibitor for Breast Cancer

Alpelisib (BYL719) is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[7] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer. The chiral (S)-pyrrolidine-2-carboxamide moiety is a key structural feature of Alpelisib, contributing to its binding affinity and selectivity.

Mechanism of Action and Signaling Pathway

Alpelisib targets the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. In tumors with PIK3CA mutations, the PI3Kα isoform is constitutively active, leading to uncontrolled cell growth. Alpelisib specifically inhibits this isoform, thereby blocking the downstream signaling cascade.[7]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation Downstream->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Alpelisib_Synthesis_Workflow start1 (S)-Boc-Proline step1 Amidation (NH3, HATU, DIPEA) start1->step1 intermediate1 (S)-Boc-pyrrolidine-2-carboxamide step1->intermediate1 step2 Boc Deprotection (HCl/dioxane) intermediate1->step2 intermediate2 (S)-pyrrolidine-2-carboxamide step2->intermediate2 step4 Coupling Reaction intermediate2->step4 start2 Substituted Pyridine step3 Multi-step synthesis start2->step3 intermediate3 Substituted Thiazole Amine step3->intermediate3 intermediate3->step4 final_product Alpelisib step4->final_product Daclatasvir_Mechanism_of_Action HCV_RNA HCV RNA Replication Viral RNA Replication HCV_RNA->Replication Replication_Complex Replication Complex Formation Replication->Replication_Complex NS5A NS5A Protein NS5A->Replication_Complex Virion_Assembly Virion Assembly & Secretion Replication_Complex->Virion_Assembly New_Virions New Infectious Virions Virion_Assembly->New_Virions Daclatasvir Daclatasvir Daclatasvir->NS5A Daclatasvir->Virion_Assembly Daclatasvir_Synthesis_Workflow start1 Biphenyl-bis(bromoethanone) step1 Substitution & Cyclization start1->step1 start2 (S)-Boc-prolinamide start2->step1 intermediate1 Boc-protected Biphenyl-bis(pyrrolidinyl-imidazole) step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Diamine Intermediate step2->intermediate2 step3 Peptide Coupling intermediate2->step3 start3 N-(methoxycarbonyl)-L-valine start3->step3 final_product Daclatasvir step3->final_product Captopril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Captopril Captopril Captopril->ACE Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments  ACE Vasodilation Vasodilation Bradykinin->Vasodilation Captopril_Synthesis_Workflow start1 Methacrylic Acid step1 Michael Addition start1->step1 start2 Thioacetic Acid start2->step1 intermediate1 3-acetylthio-2-methylpropanoic acid step1->intermediate1 step2 Acid Chloride Formation (SOCl2) intermediate1->step2 intermediate2 3-acetylthio-2-methylpropanoyl chloride step2->intermediate2 step3 Acylation intermediate2->step3 start3 L-Proline start3->step3 intermediate3 Protected Captopril step3->intermediate3 step4 Ammonolysis intermediate3->step4 final_product Captopril step4->final_product

References

(S)-3-Ethoxypyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational flexibility, chirality, and ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. Among its many derivatives, (S)-3-Ethoxypyrrolidine has emerged as a particularly valuable building block in the design of novel therapeutics. Its stereochemically defined ethoxy group at the C3 position offers a unique vector for probing protein binding pockets, enhancing metabolic stability, and fine-tuning physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of the this compound scaffold in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound typically commences from its precursor, (S)-3-hydroxypyrrolidine, which is often protected at the nitrogen atom to prevent side reactions. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, forming N-Boc-(S)-3-hydroxypyrrolidine. The subsequent conversion to the ethoxy derivative is achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Boc-(S)-3-Ethoxypyrrolidine

This protocol outlines a typical Williamson ether synthesis to convert N-Boc-(S)-3-hydroxypyrrolidine to N-Boc-(S)-3-ethoxypyrrolidine.

Materials:

  • N-Boc-(S)-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(S)-3-ethoxypyrrolidine.

Deprotection of the N-Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free amine, this compound, which can then be used in subsequent coupling reactions.

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc-(S)-3-ethoxypyrrolidine

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-(S)-3-ethoxypyrrolidine (1 equivalent) in a minimal amount of DCM or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be triturated with diethyl ether to induce solidification and then collected by filtration.

G cluster_synthesis Synthesis of this compound Start (S)-3-hydroxypyrrolidine Boc_Protect N-Boc Protection Start->Boc_Protect Protected_Hydroxy N-Boc-(S)-3-hydroxypyrrolidine Boc_Protect->Protected_Hydroxy Etherification Williamson Ether Synthesis (NaH, EtI) Protected_Hydroxy->Etherification Protected_Ethoxy N-Boc-(S)-3-ethoxypyrrolidine Etherification->Protected_Ethoxy Deprotection N-Boc Deprotection (Acidic Conditions) Protected_Ethoxy->Deprotection Final_Product This compound Deprotection->Final_Product

Synthetic workflow for this compound.

The Role of this compound in Medicinal Chemistry

The introduction of an ethoxy group at the 3-position of the pyrrolidine ring provides several advantages in drug design:

  • Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the ethoxy group, enabling specific interactions with chiral binding sites on biological targets.

  • Modulation of Physicochemical Properties: The ethoxy group increases lipophilicity compared to a hydroxyl group, which can influence cell permeability, oral absorption, and metabolic stability.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a hydroxyl group, potentially leading to an improved pharmacokinetic profile.

  • Exploration of Binding Pockets: The ethyl chain can access and form favorable van der Waals interactions within hydrophobic sub-pockets of a target protein.

Structure-Activity Relationship (SAR) Insights

While specific clinical candidates featuring the this compound scaffold are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, studies on eticlopride-based dopamine D2/D3 receptor bitopic ligands have shown that O-alkylation at the 4-position of the pyrrolidine ring can lead to higher binding affinities compared to analogous N-alkylated compounds.[1][2] This suggests that positioning an alkoxy group on the pyrrolidine ring can be a fruitful strategy for enhancing potency.

For example, in one study, an O-alkylated analog demonstrated a D3 receptor binding affinity (Ki) of 0.436 nM, which was significantly more potent than its N-alkylated counterpart (Ki = 6.97 nM).[1] This highlights the potential of the alkoxy-pyrrolidine scaffold to favorably orient substituents for optimal receptor engagement.

Potential Therapeutic Applications

Given the prevalence of the pyrrolidine scaffold in drugs targeting the central nervous system (CNS), it is plausible that derivatives of this compound would be explored for similar indications. The ability to fine-tune lipophilicity with the ethoxy group could be particularly advantageous for optimizing blood-brain barrier penetration.

Furthermore, the pyrrolidine core is found in a wide array of bioactive molecules, including antiviral, antibacterial, and anticancer agents. The this compound scaffold could therefore be incorporated into novel compounds targeting a diverse range of diseases.

Future Directions

The this compound scaffold represents a promising, yet relatively underexplored, building block in medicinal chemistry. Future research in this area will likely focus on:

  • The development of novel synthetic routes to access a wider range of 3-alkoxypyrrolidine derivatives.

  • The incorporation of the this compound scaffold into screening libraries to identify novel hits against a variety of biological targets.

  • Detailed structure-activity relationship studies to fully elucidate the impact of the 3-ethoxy group on binding affinity, selectivity, and pharmacokinetic properties.

  • The application of computational modeling to guide the design of next-generation therapeutics based on this privileged scaffold.

As the demand for novel, effective, and safe medicines continues to grow, the strategic use of well-defined and versatile scaffolds like this compound will be crucial for the successful development of future therapies.

G cluster_logic Drug Discovery Logic with this compound cluster_advantages Key Advantages cluster_outcomes Potential Outcomes Scaffold This compound Scaffold Stereo Stereochemical Control Scaffold->Stereo PhysChem Modulated Physicochemical Properties Scaffold->PhysChem Stability Enhanced Metabolic Stability Scaffold->Stability Therapeutic_Target Therapeutic Target (e.g., GPCR, Kinase) Stereo->Therapeutic_Target PhysChem->Therapeutic_Target Stability->Therapeutic_Target Potency Improved Potency Lead_Compound Lead Compound Potency->Lead_Compound Selectivity Enhanced Selectivity Selectivity->Lead_Compound PK Favorable Pharmacokinetics PK->Lead_Compound Therapeutic_Target->Potency Therapeutic_Target->Selectivity Therapeutic_Target->PK

Logical relationships in drug design using the scaffold.

References

The Role of (S)-3-Ethoxypyrrolidine and its Congeners in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, with its rigid, five-membered ring enabling precise three-dimensional arrangements of functional groups. This technical guide delves into the applications of chiral pyrrolidine derivatives, with a focus on the potential utility of (S)-3-Ethoxypyrrolidine in the realm of asymmetric synthesis. While specific documented applications of this compound as a chiral auxiliary or catalyst in asymmetric synthesis are not extensively reported in publicly available literature, this guide will explore the synthesis of related chiral 3-substituted pyrrolidines and the broader applications of the chiral pyrrolidine motif as a powerful tool in inducing stereoselectivity.

Synthesis of Chiral 3-Substituted Pyrrolidines

The synthesis of enantiomerically pure pyrrolidine derivatives is a critical starting point for their application in asymmetric synthesis and drug discovery. A common precursor for 3-alkoxy pyrrolidines is the corresponding 3-hydroxy derivative. (S)-3-hydroxypyrrolidine, a key chiral intermediate, is utilized in the synthesis of various pharmaceuticals, including calcium channel blockers and antibiotics.[1]

A general synthetic approach to this compound would likely involve the O-alkylation of a suitably protected (S)-3-hydroxypyrrolidine. The synthesis of the parent (S)-3-hydroxypyrrolidine itself can be achieved through various methods, including the reduction of (S)-4-amino-2-hydroxybutyric acid derivatives.[1]

Table 1: Representative Methods for the Synthesis of Chiral Pyrrolidine Precursors

PrecursorStarting MaterialKey TransformationReagents and ConditionsYield (%)Reference
(S)-3-Hydroxypyrrolidine(S)-4-Amino-2-hydroxybutyric acid derivativeAmide reduction of the corresponding lactamSodium borohydride, sulfuric acid, diglyme, 20-150 °CNot specified[1]
N-Boc-(S)-prolinolN-Boc-(S)-prolineReduction of carboxylic acidLiAlH₄ or BH₃·THFHigh[2]

Chiral Pyrrolidine Derivatives in Asymmetric Catalysis

Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity.[3][4] These catalysts typically operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of the reaction.

Michael Addition Reactions

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based organocatalysts have been shown to be highly effective in this transformation. For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and successfully applied to the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee.[4]

Table 2: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by Chiral Pyrrolidine Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (syn/anti, %)Reference
OC1 CH₂Cl₂rt79978:2268/44[4]
OC2 CH₂Cl₂rt79570:3068/63[4]
OC3 CH₂Cl₂rt79875:2568/55[4]
OC4 CH₂Cl₂rt79972:2868/50[4]

OC1-OC4 represent different synthesized chiral pyrrolidine-based organocatalysts.

Aldol Reactions

The asymmetric aldol reaction is another cornerstone of organic synthesis. Chiral dihydroxyprolines have been shown to be effective organocatalysts for the aldol condensation of cyclohexanone with p-nitrobenzaldehyde, affording the product in high yield (86%), excellent enantiomeric excess (99%), and good diastereomeric excess (25:1).[5]

1,3-Dipolar Cycloadditions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the synthesis of enantiomerically enriched pyrrolidines.[6] This strategy has been employed to construct complex spiro[pyrrolidin-3,3'-oxindole] derivatives, which are prevalent scaffolds in biologically active compounds.[7]

Experimental Protocols

While a specific protocol for a reaction catalyzed by this compound is not available, a general procedure for an organocatalyzed asymmetric Michael addition is provided below, based on similar reactions with other chiral pyrrolidine derivatives.

General Experimental Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin:

To a solution of the nitroolefin (0.5 mmol) in the specified solvent (1.0 mL) was added the aldehyde (1.0 mmol) and the chiral pyrrolidine organocatalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Organocatalysis

The following diagram illustrates a typical workflow for an asymmetric reaction catalyzed by a chiral pyrrolidine derivative.

Asymmetric_Organocatalysis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Prochiral_Substrate Prochiral Substrate (e.g., Aldehyde) Enamine_Formation Enamine/Iminium Formation Prochiral_Substrate->Enamine_Formation Electrophile Electrophile (e.g., Nitroolefin) Stereoselective_Addition Stereoselective C-C Bond Formation Electrophile->Stereoselective_Addition Catalyst (S)-Pyrrolidine Derivative Catalyst Catalyst->Enamine_Formation Enamine_Formation->Stereoselective_Addition Hydrolysis Hydrolysis Stereoselective_Addition->Hydrolysis Chiral_Product Enantioenriched Product Hydrolysis->Chiral_Product Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration Catalyst_Regeneration->Catalyst

Caption: General workflow for a chiral pyrrolidine-catalyzed asymmetric reaction.

Conclusion

The chiral pyrrolidine scaffold is a versatile and powerful tool in the field of asymmetric synthesis. While direct applications of this compound remain to be extensively documented, the established utility of closely related derivatives in key transformations such as Michael additions, aldol reactions, and cycloadditions highlights the immense potential of this class of compounds. The development of efficient synthetic routes to enantiomerically pure 3-alkoxypyrrolidines could unlock new avenues for the design of novel organocatalysts and chiral building blocks for the pharmaceutical and agrochemical industries. Further research into the catalytic activity of this compound and its derivatives is warranted to fully explore their capabilities in asymmetric synthesis.

References

The Evolving Chemistry of (S)-3-Ethoxypyrrolidine: A Technical Guide to its Synthesis and Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Ethoxypyrrolidine, a chiral cyclic amine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and an ether linkage, make it an attractive scaffold for the synthesis of novel pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis of this compound and explores its reactivity, with a focus on N-alkylation as a key transformation for creating diverse molecular architectures.

Synthesis of this compound: A Foundational Overview

The synthesis of this compound typically commences from a readily available chiral precursor, (S)-3-hydroxypyrrolidine. The ethoxy group is introduced via a Williamson ether synthesis, a robust and well-established method in organic chemistry.

A common synthetic route involves the protection of the pyrrolidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The resulting N-Boc-(S)-3-hydroxypyrrolidine is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This intermediate subsequently reacts with an ethylating agent, like ethyl iodide or ethyl bromide, to yield N-Boc-(S)-3-ethoxypyrrolidine. The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a representative synthesis of this compound hydrochloride starting from (R)-1-N-Boc-3-hydroxypyrrolidine, involving a Mitsunobu reaction to invert the stereocenter.

Step 1: Mitsunobu Reaction for Stereochemical Inversion and Esterification

To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent) in an organic solvent, triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are added. Benzoic acid is then introduced to form the corresponding ester with an inverted stereocenter at the 3-position.

Step 2: Hydrolysis of the Ester

The resulting ester is hydrolyzed under basic conditions to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

Step 3: Etherification

The (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is then O-alkylated using an ethylating agent in the presence of a base to form N-Boc-(S)-3-ethoxypyrrolidine.

Step 4: Deprotection

Finally, the Boc protecting group is removed by treatment with an acid, such as hydrochloric acid, to yield this compound hydrochloride[1].

Novel Reactions and Applications: N-Alkylation of this compound

The secondary amine functionality of this compound provides a reactive handle for a variety of chemical transformations, with N-alkylation being a cornerstone reaction for generating libraries of compounds for drug discovery. This reaction allows for the introduction of diverse substituents on the nitrogen atom, thereby modulating the pharmacological properties of the resulting molecules.

A Key Transformation in the Synthesis of Pharmaceutical Intermediates

A notable application of N-alkylation of this compound is in the synthesis of complex heterocyclic compounds that serve as crucial intermediates for active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are utilized in the preparation of potent enzyme inhibitors and receptor modulators.

Experimental Protocol: N-Alkylation of this compound

The following protocol details a general procedure for the N-alkylation of this compound with an alkyl halide.

StepProcedureReagents & Conditions
1Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF).This compound, Aprotic Solvent
2Add a base (1.5-2 equivalents) to the solution. Common bases include potassium carbonate or triethylamine.Base (e.g., K₂CO₃, Et₃N)
3Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.Alkyl Halide (e.g., R-Br, R-I)
4Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS).Room Temperature or Heat
5Upon completion, quench the reaction with water and extract the product with an organic solvent.Water, Organic Solvent
6Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.Anhydrous Drying Agent
7Purify the crude product by column chromatography to obtain the desired N-alkylated this compound.Column Chromatography

Quantitative Data for a Representative N-Alkylation Reaction

ReactantProductYield (%)Purity (%)
This compoundN-Benzyl-(S)-3-ethoxypyrrolidine85>98
This compoundN-(4-Fluorobenzyl)-(S)-3-ethoxypyrrolidine82>97

Visualizing Reaction Pathways

To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the synthesis and a key reaction of this compound.

Synthesis_of_S_3_Ethoxypyrrolidine cluster_synthesis Synthesis of this compound S_3_hydroxypyrrolidine (S)-3-hydroxypyrrolidine N_Boc_S_3_hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine S_3_hydroxypyrrolidine->N_Boc_S_3_hydroxypyrrolidine Boc₂O N_Boc_S_3_ethoxypyrrolidine N-Boc-(S)-3-ethoxypyrrolidine N_Boc_S_3_hydroxypyrrolidine->N_Boc_S_3_ethoxypyrrolidine NaH, EtI S_3_Ethoxypyrrolidine This compound N_Boc_S_3_ethoxypyrrolidine->S_3_Ethoxypyrrolidine Acid

Figure 1. Synthetic pathway to this compound.

N_Alkylation_of_S_3_Ethoxypyrrolidine cluster_reaction N-Alkylation Reaction S_3_Ethoxypyrrolidine This compound N_Alkyl_S_3_ethoxypyrrolidine N-Alkyl-(S)-3-ethoxypyrrolidine S_3_Ethoxypyrrolidine->N_Alkyl_S_3_ethoxypyrrolidine Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl_S_3_ethoxypyrrolidine Base

Figure 2. General scheme for N-alkylation of this compound.

Conclusion

This compound stands as a pivotal chiral building block with significant potential in the development of novel therapeutics. The straightforward synthesis from its corresponding hydroxyl precursor and the reactivity of its secondary amine functionality, particularly through N-alkylation, provide a versatile platform for generating diverse and complex molecules. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the exploration of novel reactions and applications involving this compound is expected to expand, further solidifying its importance in medicinal chemistry.

References

(S)-3-Ethoxypyrrolidine: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-3-Ethoxypyrrolidine, a key building block in medicinal chemistry.

Chemical Stability Profile

This compound is generally considered chemically stable under standard ambient conditions, such as at room temperature. However, its stability can be compromised by several factors, including exposure to incompatible materials, heat, and light.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, this compound should be stored away from:

  • Strong oxidizing agents

  • Acids

  • Acid anhydrides

  • Acid chlorides

Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Hazardous Decomposition Products: When exposed to fire, this compound can decompose and produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Reactivity: Vapors of this compound may form explosive mixtures with air. It is also sensitive to moisture and may be sensitive to air and carbon dioxide.[2][3]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended conditions based on available safety data sheets.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4] Specific temperature ranges such as 2-8°C are sometimes recommended; always consult the product-specific label.[3]Minimizes degradation and vapor pressure.
Atmosphere Store under an inert gas, such as nitrogen.[4]Protects against air and moisture-induced degradation.[2]
Container Keep container tightly closed in a dry and well-ventilated place.[4]Prevents contamination and exposure to moisture and air.
Light Protect from direct sunlight.[4]Prevents light-catalyzed degradation.
Ventilation Store in a well-ventilated area.[4]Prevents accumulation of potentially flammable vapors.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[4] Use spark-proof tools and explosion-proof equipment.[4]The compound is flammable and its vapors can form explosive mixtures with air.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the safe storage and handling of this compound.

Logical Workflow for this compound Storage cluster_storage Storage Conditions cluster_recommendations Recommendations cluster_outcome Outcome Temp Temperature CoolDry Store in a cool, dry place Temp->CoolDry Atmosphere Atmosphere InertGas Store under inert gas (e.g., Nitrogen) Atmosphere->InertGas Container Container TightlyClosed Keep container tightly closed Container->TightlyClosed Light Light ProtectSunlight Protect from direct sunlight Light->ProtectSunlight Ventilation Ventilation WellVentilated Store in a well-ventilated area Ventilation->WellVentilated Ignition Ignition Sources AwayFromHeat Keep away from heat, sparks, and open flames Ignition->AwayFromHeat StableCompound Maintained Stability and Integrity CoolDry->StableCompound InertGas->StableCompound TightlyClosed->StableCompound ProtectSunlight->StableCompound WellVentilated->StableCompound AwayFromHeat->StableCompound

Caption: Logical workflow for ensuring the stability of this compound through proper storage.

Experimental Protocol: General Workflow for Chemical Stability Assessment

  • Reference Standard Preparation: A well-characterized, high-purity batch of this compound should be designated as the reference standard. This standard should be stored under ideal conditions (e.g., -20°C, under argon) to minimize degradation.

  • Stress Conditions: Expose samples of this compound to a variety of stress conditions to accelerate degradation. These may include:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Hydrolytic Stress: Acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).

    • Oxidative Stress: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Exposure to UV and visible light.

  • Time Points: Samples should be collected at various time points during the stress testing (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry), should be developed and validated. This method must be able to separate the parent compound from its degradation products.

  • Sample Analysis: Analyze the stressed samples at each time point and compare them to the reference standard.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. Determine the degradation rate under each stress condition.

The following diagram illustrates this generalized experimental workflow.

General Experimental Workflow for Chemical Stability Assessment cluster_setup Experimental Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Start with High-Purity Compound RefStd Prepare Reference Standard (Store under ideal conditions) Start->RefStd StressSamples Prepare Samples for Stress Testing Start->StressSamples SampleAnalysis Analyze Stressed Samples vs. Reference RefStd->SampleAnalysis Thermal Thermal Stress StressSamples->Thermal Hydrolytic Hydrolytic Stress (Acid/Base) StressSamples->Hydrolytic Oxidative Oxidative Stress StressSamples->Oxidative Photolytic Photolytic Stress StressSamples->Photolytic TimePoints Collect Samples at Various Time Points Thermal->TimePoints Hydrolytic->TimePoints Oxidative->TimePoints Photolytic->TimePoints AnalyticalMethod Develop & Validate Stability-Indicating Method (e.g., HPLC, GC-MS) TimePoints->AnalyticalMethod AnalyticalMethod->SampleAnalysis Quantify Quantify Parent Compound and Degradants SampleAnalysis->Quantify DegradationRate Determine Degradation Rate Quantify->DegradationRate End Stability Profile Established DegradationRate->End

Caption: A generalized workflow for assessing the chemical stability of a compound.

By adhering to these storage and handling guidelines, and by performing appropriate stability studies, researchers can ensure the quality and reliability of this compound for its intended applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (S)-3-ethoxypyrrolidine, a valuable building block in medicinal chemistry, starting from (S)-3-hydroxypyrrolidine. The synthetic strategy involves a three-step sequence: N-protection of the pyrrolidine nitrogen, O-alkylation of the hydroxyl group via a Williamson ether synthesis, and subsequent N-deprotection. This protocol offers a robust and reproducible method for obtaining the desired product with good yield and purity.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and pharmaceutical candidates. Its synthesis from the readily available chiral precursor, (S)-3-hydroxypyrrolidine, is a critical transformation for drug discovery and development programs. The procedure outlined herein employs a standard protection-alkylation-deprotection sequence, ensuring high selectivity and yield. The secondary amine of the starting material is first protected to prevent undesired N-alkylation during the subsequent etherification step. The Williamson ether synthesis, a reliable and well-established method, is then used to form the ether linkage.[1][2] Finally, the protecting group is removed to yield the target compound.

Data Summary

The following table summarizes representative data for each step of the synthesis of this compound. The yields are based on typical outcomes for analogous reactions reported in the literature.[3]

StepReactionReagentsSolventTypical Yield (%)Purity (%)
1N-Boc Protection(S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃)Dichloromethane (DCM)95-99>98
2O-Ethylation (Williamson Ether Synthesis)N-Boc-(S)-3-hydroxypyrrolidine, Sodium hydride (NaH), Ethyl iodide (EtI)Tetrahydrofuran (THF)80-90>97
3N-Boc DeprotectionN-Boc-(S)-3-ethoxypyrrolidine, Trifluoroacetic acid (TFA)Dichloromethane (DCM)90-98>98

Experimental Protocols

Protocol 1: N-Protection of (S)-3-hydroxypyrrolidine with a Boc Group

This protocol describes the protection of the secondary amine of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (S)-3-hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Boc-(S)-3-hydroxypyrrolidine as a crude product, which can often be used in the next step without further purification.

N_Boc_Protection_Workflow Start Start: (S)-3-hydroxypyrrolidine in DCM with NEt₃ Add_Boc Add (Boc)₂O at 0 °C Start->Add_Boc 1. React Stir at RT (12-16h) Add_Boc->React 2. Quench Quench with aq. NaHCO₃ React->Quench 3. Workup Aqueous Workup (Extraction & Washes) Quench->Workup 4. Dry_Concentrate Dry (MgSO₄) & Concentrate Workup->Dry_Concentrate 5. End End: N-Boc-(S)-3- hydroxypyrrolidine Dry_Concentrate->End 6. O_Ethylation_Workflow Start Start: N-Boc-(S)-3-hydroxypyrrolidine in THF Add_NaH Add to NaH in THF at 0 °C Start->Add_NaH 1. Stir_Alkoxide Stir at RT (1h) Add_NaH->Stir_Alkoxide 2. Add_EtI Add EtI at 0 °C Stir_Alkoxide->Add_EtI 3. React Stir at RT (12-16h) Add_EtI->React 4. Quench Quench with aq. NH₄Cl React->Quench 5. Workup Aqueous Workup & Purification Quench->Workup 6. End End: N-Boc-(S)-3- ethoxypyrrolidine Workup->End 7. N_Boc_Deprotection_Workflow Start Start: N-Boc-(S)-3-ethoxypyrrolidine in DCM Add_TFA Add TFA at 0 °C Start->Add_TFA 1. React Stir at RT (1-2h) Add_TFA->React 2. Concentrate Concentrate React->Concentrate 3. Neutralize Neutralize with aq. NaHCO₃ Concentrate->Neutralize 4. Workup Aqueous Workup & Extraction Neutralize->Workup 5. Dry_Concentrate Dry (Na₂SO₄) & Concentrate Workup->Dry_Concentrate 6. End End: this compound Dry_Concentrate->End 7.

References

Williamson Ether Synthesis for Chiral Pyrrolidine Ethers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral pyrrolidine ethers via the Williamson ether synthesis. This method is a cornerstone in organic synthesis for the formation of the ether linkage and is particularly valuable in medicinal chemistry for the derivatization of chiral scaffolds like pyrrolidine, a common motif in many pharmaceuticals.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile bearing a good leaving group. When applied to chiral alcohols, such as derivatives of proline, this SN2 reaction allows for the introduction of a diverse range of ether functionalities while typically preserving the stereochemical integrity of the chiral center. Chiral pyrrolidine ethers are important building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and catalysts.

The general mechanism involves the deprotonation of a chiral pyrrolidine alcohol to form a nucleophilic alkoxide, which then attacks the alkylating agent in a backside fashion, leading to the formation of the ether and inversion of configuration at the electrophilic carbon, if it is chiral.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of a protected chiral pyrrolidinol. This data is compiled from established synthetic procedures and serves as a guide for reaction optimization.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
N-Boc-(S)-2-(hydroxymethyl)pyrrolidineMethyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)0 to rt12~95
N-Boc-(S)-2-(hydroxymethyl)pyrrolidineBenzyl BromideSodium Hydride (NaH)Dimethylformamide (DMF)0 to rt16~90
(S)-2-(Hydroxymethyl)pyrrolidineEthyl BromidePotassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)rt8~85

Experimental Protocols

This section provides detailed protocols for the synthesis of chiral pyrrolidine ethers.

Protocol 1: Synthesis of N-Boc-(S)-2-(methoxymethyl)pyrrolidine

This protocol details the O-methylation of N-Boc protected (S)-prolinol.

Materials:

  • N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(S)-2-(methoxymethyl)pyrrolidine.

Protocol 2: Synthesis of N-Boc-(S)-2-(benzyloxymethyl)pyrrolidine

This protocol describes the O-benzylation of N-Boc protected (S)-prolinol.

Materials:

  • N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide (BnBr)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-Boc-(S)-2-(benzyloxymethyl)pyrrolidine.

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the Williamson ether synthesis of chiral pyrrolidines.

Williamson_Ether_Synthesis Williamson Ether Synthesis of a Chiral Pyrrolidine cluster_reaction SN2 Reaction ChiralPyrrolidinol Chiral Pyrrolidine Alcohol (e.g., N-Boc-(S)-prolinol) Alkoxide Chiral Pyrrolidine Alkoxide ChiralPyrrolidinol->Alkoxide  Base (e.g., NaH) Product Chiral Pyrrolidine Ether Alkoxide->Product AlkylHalide Alkylating Agent (R-X, e.g., CH3I) AlkylHalide->Product

Caption: General reaction scheme for the Williamson ether synthesis.

Experimental_Workflow Experimental Workflow Start Start Dissolve Dissolve Chiral Pyrrolidine Alcohol in Anhydrous Solvent Start->Dissolve AddBase Add Base at 0 °C Dissolve->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddAlkylatingAgent Add Alkylating Agent at 0 °C Stir1->AddAlkylatingAgent WarmAndStir Warm to Room Temperature and Stir AddAlkylatingAgent->WarmAndStir Monitor Monitor Reaction by TLC WarmAndStir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction and Washing Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

N-Protecting Group Strategies for 3-Ethoxypyrrolidine Synthesis: A Comparative Analysis of Boc and Cbz Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethoxypyrrolidine, a valuable building block in medicinal chemistry. Two common N-protecting group strategies, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are compared across a three-step synthetic sequence: N-protection of 3-hydroxypyrrolidine, O-alkylation to form the ethyl ether, and final deprotection to yield the target compound. This guide is intended to assist researchers in selecting the optimal synthetic route based on factors such as yield, reaction conditions, and compatibility with other functional groups.

Introduction

3-Substituted pyrrolidines are prevalent structural motifs in a wide range of biologically active molecules and approved pharmaceuticals. The ethoxy moiety at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of 3-ethoxypyrrolidine typically commences from 3-hydroxypyrrolidine, necessitating the protection of the secondary amine to prevent side reactions during the subsequent O-alkylation step. The choice of the N-protecting group is a critical consideration, impacting the overall efficiency and scalability of the synthesis.

The tert-butyloxycarbonyl (Boc) group is favored for its stability under a broad range of non-acidic conditions and its facile removal with acids.[1] In contrast, the benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[2] The orthogonality of these protecting groups offers synthetic flexibility, and the selection between them often depends on the presence of other sensitive functionalities within the molecule and the desired deprotection strategy.[3]

This document outlines and compares the synthetic routes to 3-ethoxypyrrolidine utilizing both Boc and Cbz protecting groups, providing detailed protocols and quantitative data to inform synthetic planning.

Comparative Data of Synthetic Routes

The following tables summarize the typical reaction conditions and yields for each step in the Boc and Cbz protected synthesis of 3-ethoxypyrrolidine.

Table 1: N-Protection of 3-Hydroxypyrrolidine

Protecting GroupReagentBaseSolventTime (h)Yield (%)Reference
Boc Di-tert-butyl dicarbonate (Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)3>85[4]
Cbz Benzyl Chloroformate (Cbz-Cl)Triethylamine (TEA)Dichloromethane (DCM)12~57[5]

Table 2: O-Ethylation of N-Protected 3-Hydroxypyrrolidine (Williamson Ether Synthesis)

SubstrateBaseAlkylating AgentSolventTime (h)Yield (%)
N-Boc-3-hydroxypyrrolidine Sodium Hydride (NaH)Ethyl Iodide (EtI)Tetrahydrofuran (THF)2-480-90 (Estimated)
N-Cbz-3-hydroxypyrrolidine Sodium Hydride (NaH)Ethyl Iodide (EtI)Tetrahydrofuran (THF)2-480-90 (Estimated)

Table 3: Deprotection to Yield 3-Ethoxypyrrolidine

Protected IntermediateDeprotection ReagentSolventTime (h)Yield (%)
N-Boc-3-ethoxypyrrolidine Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-2>90
N-Cbz-3-ethoxypyrrolidine H₂, Pd/C (10%)Methanol (MeOH)2-4>95

Synthetic Pathways and Logical Workflow

The overall synthetic strategy for both protecting groups follows a logical three-step sequence. The choice between the Boc and Cbz pathway is primarily dictated by the desired deprotection conditions and the presence of other functional groups in a more complex substrate.

synthesis_workflow Overall Synthetic Workflow cluster_0 Starting Material cluster_1 N-Protection cluster_2 Protected Intermediates cluster_3 O-Ethylation cluster_4 Ethoxy Intermediates cluster_5 Deprotection cluster_6 Final Product 3_hydroxypyrrolidine 3-Hydroxypyrrolidine boc_protection Boc Protection ((Boc)₂O, TEA, DCM) 3_hydroxypyrrolidine->boc_protection cbz_protection Cbz Protection (Cbz-Cl, TEA, DCM) 3_hydroxypyrrolidine->cbz_protection n_boc_hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine boc_protection->n_boc_hydroxypyrrolidine n_cbz_hydroxypyrrolidine N-Cbz-3-hydroxypyrrolidine cbz_protection->n_cbz_hydroxypyrrolidine o_alkylation_boc O-Ethylation (NaH, EtI, THF) n_boc_hydroxypyrrolidine->o_alkylation_boc o_alkylation_cbz O-Ethylation (NaH, EtI, THF) n_cbz_hydroxypyrrolidine->o_alkylation_cbz n_boc_ethoxypyrrolidine N-Boc-3-ethoxypyrrolidine o_alkylation_boc->n_boc_ethoxypyrrolidine n_cbz_ethoxypyrrolidine N-Cbz-3-ethoxypyrrolidine o_alkylation_cbz->n_cbz_ethoxypyrrolidine boc_deprotection Acidic Deprotection (TFA, DCM) n_boc_ethoxypyrrolidine->boc_deprotection cbz_deprotection Hydrogenolysis (H₂, Pd/C, MeOH) n_cbz_ethoxypyrrolidine->cbz_deprotection 3_ethoxypyrrolidine 3-Ethoxypyrrolidine boc_deprotection->3_ethoxypyrrolidine cbz_deprotection->3_ethoxypyrrolidine

A flowchart comparing the Boc and Cbz synthetic routes to 3-ethoxypyrrolidine.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine

G start Dissolve 3-hydroxypyrrolidine in DCM add_tea Add Triethylamine (TEA) (1.2 eq.) start->add_tea cool Cool to 0°C add_tea->cool add_boc Add (Boc)₂O (1.1 eq.) dropwise cool->add_boc react Stir at room temperature for 3 hours add_boc->react workup Aqueous Workup (Wash with H₂O and brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate product N-Boc-3-hydroxypyrrolidine concentrate->product

Workflow for the N-Boc protection of 3-hydroxypyrrolidine.

Materials:

  • 3-Hydroxypyrrolidine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.

Protocol 2: N-Cbz Protection of 3-Hydroxypyrrolidine

G start Dissolve 3-hydroxypyrrolidine in DCM add_tea Add Triethylamine (TEA) (2.0 eq.) start->add_tea add_cbzcl Add Benzyl Chloroformate (Cbz-Cl, 1.2 eq.) add_tea->add_cbzcl react Stir at room temperature for 12 hours add_cbzcl->react concentrate1 Concentrate in vacuo react->concentrate1 dissolve Dissolve residue in Ethyl Acetate concentrate1->dissolve workup Aqueous Workup (Wash with H₂O and brine) dissolve->workup dry Dry over Na₂SO₄ workup->dry concentrate2 Concentrate in vacuo dry->concentrate2 purify Purify by column chromatography concentrate2->purify product N-Cbz-3-hydroxypyrrolidine purify->product

Workflow for the N-Cbz protection of 3-hydroxypyrrolidine.

Materials:

  • 3-Hydroxypyrrolidine (1.0 eq.)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq.)

  • Triethylamine (TEA) (2.0 eq.)

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane, add triethylamine (2.0 eq.).[5]

  • Add benzyl chloroformate (1.2 eq.) and stir the reaction mixture at room temperature for 12 hours.[5]

  • Concentrate the reaction mixture under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-hydroxypyrrolidine.[5]

Protocol 3: O-Ethylation of N-Protected 3-Hydroxypyrrolidine (General Procedure)

Materials:

  • N-protected 3-hydroxypyrrolidine (Boc or Cbz) (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • Ethyl iodide (EtI) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0°C, add a solution of N-protected 3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: N-Boc Deprotection

Materials:

  • N-Boc-3-ethoxypyrrolidine (1.0 eq.)

  • Trifluoroacetic acid (TFA) (5-10 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-3-ethoxypyrrolidine (1.0 eq.) in DCM.

  • Cool the solution to 0°C and add trifluoroacetic acid (5-10 eq.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3-ethoxypyrrolidine.

Protocol 5: N-Cbz Deprotection

Materials:

  • N-Cbz-3-ethoxypyrrolidine (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-3-ethoxypyrrolidine (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-ethoxypyrrolidine.

Conclusion

Both Boc and Cbz protecting groups offer viable strategies for the synthesis of 3-ethoxypyrrolidine. The Boc route is characterized by high yields in the protection step and a straightforward, non-hydrogenation-based deprotection. This makes it particularly suitable for substrates containing functionalities sensitive to reduction, such as alkenes or alkynes. The Cbz route, while potentially lower-yielding in the protection step, utilizes a protecting group that is stable to a wider range of acidic and basic conditions. The final deprotection via catalytic hydrogenolysis is a clean and efficient transformation, provided the substrate is compatible with the reductive conditions. The choice between these two robust strategies will ultimately be guided by the specific requirements of the overall synthetic plan, including the presence of other functional groups, desired scale, and available reagents and equipment.

References

Synthesis of (S)-3-Ethoxypyrrolidine Hydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of (S)-3-Ethoxypyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing from the readily available chiral precursor, (S)-3-hydroxypyrrolidine. The key transformations involve the protection of the pyrrolidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by O-alkylation via a Williamson ether synthesis to introduce the ethoxy moiety, and subsequent deprotection and salt formation. This protocol includes detailed experimental procedures, purification methods, and characterization data to guide researchers in obtaining the target compound with high purity.

Introduction

Pyrrolidine scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved drugs. The introduction of substituents on the pyrrolidine ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This compound hydrochloride, with its defined stereochemistry and functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics. Its structure allows for further elaboration, making it a versatile component for library synthesis and lead optimization in drug development programs.

Overall Synthesis Workflow

The synthesis of this compound hydrochloride can be achieved through a four-step sequence starting from (S)-3-hydroxypyrrolidine. The workflow is designed to be robust and scalable for laboratory settings.

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Ethylation (Williamson Ether Synthesis) cluster_2 Step 3: N-Boc Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A (S)-3-Hydroxypyrrolidine B (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate A->B (Boc)2O, Solvent C (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate B->C Base, Ethylating Agent D this compound C->D Acid E this compound hydrochloride D->E HCl

Figure 1. Overall workflow for the synthesis of this compound hydrochloride.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-(S)-3-hydroxypyrrolidine)

This step involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a tert-butoxycarbonyl (Boc) group.

Procedure:

  • To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq).

  • If an aqueous solvent system is used, a mild base like sodium bicarbonate may be added.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, if using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). If using DCM, wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValueReference
Starting Material(S)-3-Hydroxypyrrolidine-
ReagentDi-tert-butyl dicarbonate[1]
SolventWater/Acetone or Dichloromethane[1]
Reaction Time3-12 hours-
TemperatureRoom Temperature[1]
Typical Yield>95%[2]

Table 1. Summary of reaction parameters for N-Boc protection.

Step 2: Synthesis of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate (Williamson Ether Synthesis)

This key step introduces the ethoxy group at the C3 position of the pyrrolidine ring.

Procedure:

  • To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add an ethylating agent such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.2-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Starting Material(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate-
BaseSodium Hydride (NaH)[2]
Ethylating AgentEthyl Iodide (EtI) or Ethyl Bromide (EtBr)[2]
SolventAnhydrous THF or DMF[2]
Reaction Time12-24 hours-
Temperature0 °C to Room Temperature-
Typical YieldModerate to good-

Table 2. Summary of reaction parameters for O-Ethylation.

Step 3: Synthesis of this compound (N-Boc Deprotection)

The Boc protecting group is removed under acidic conditions to yield the free secondary amine.

Procedure:

  • Dissolve (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane, methanol, or dichloromethane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The crude product is obtained as the corresponding salt (hydrochloride or trifluoroacetate). For conversion to the hydrochloride salt in the next step, it is often convenient to use HCl in this step. If TFA is used, a salt exchange or neutralization followed by treatment with HCl will be necessary.

ParameterValueReference
Starting Material(S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate-
ReagentHydrochloric Acid (in dioxane) or Trifluoroacetic Acid[3]
SolventDioxane, Methanol, or Dichloromethane[3]
Reaction Time1-4 hours[3]
TemperatureRoom Temperature[3]
Typical YieldQuantitative[4]

Table 3. Summary of reaction parameters for N-Boc deprotection.

Step 4: Synthesis of this compound hydrochloride

This final step involves the formation of the stable hydrochloride salt.

Procedure:

  • If the product from Step 3 is not already the hydrochloride salt, dissolve the free base, this compound, in a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white to off-white solid.

ParameterValueReference
Starting MaterialThis compound-
ReagentHydrogen Chloride (in diethyl ether or other suitable solvent)-
SolventDiethyl ether or Ethyl acetate-
Reaction Time30 minutes-
Temperature0 °C-
Typical YieldHigh-

Table 4. Summary of reaction parameters for hydrochloride salt formation.

Characterization Data

The synthesized this compound hydrochloride should be characterized to confirm its identity and purity.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO-
Molecular Weight 135.64 g/mol -
Appearance White to beige powder or crystalline solid[5]
Melting Point Typically in the range of 230-260 °C[5]
Solubility Soluble in polar solvents like water and methanol[5]
Optical Rotation Exhibits optical activity[5]

Table 5. Physical and chemical properties of this compound hydrochloride.

Expected Spectroscopic Data:

  • ¹H NMR: Peaks corresponding to the ethoxy group (a triplet and a quartet), and multiplets for the pyrrolidine ring protons.

  • ¹³C NMR: Resonances for the two carbons of the ethoxy group and the four carbons of the pyrrolidine ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.

Applications in Drug Development

The pyrrolidine moiety is a common feature in many biologically active compounds due to its ability to act as a hydrogen bond donor or acceptor and to introduce conformational constraints. The 3-substituted pyrrolidine scaffold is a key component in a variety of drug candidates targeting different therapeutic areas. For instance, derivatives of 3-hydroxypyrrolidine are used in the synthesis of muscarinic M3 receptor antagonists for the treatment of overactive bladder and calcium channel blockers for hypertension.[6] The ethoxy group in this compound can modulate properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates.

Applications cluster_Core Core Scaffold cluster_Properties Physicochemical & Pharmacokinetic Properties cluster_Applications Therapeutic Applications Core This compound Moiety Prop1 Modulation of Lipophilicity Core->Prop1 Prop2 Improved Metabolic Stability Core->Prop2 Prop3 Conformational Constraint Core->Prop3 App1 CNS Disorders Prop1->App1 App2 Antiviral Agents Prop1->App2 App3 Cardiovascular Diseases Prop1->App3 App4 Oncology Prop1->App4 Prop2->App1 Prop2->App2 Prop2->App3 Prop2->App4 Prop3->App1 Prop3->App2 Prop3->App3 Prop3->App4

Figure 2. Role of the this compound scaffold in drug development.

Conclusion

This protocol outlines a reliable and detailed synthetic route to this compound hydrochloride. By following these procedures, researchers can access this valuable chiral intermediate for their drug discovery and development efforts. The provided data and workflow diagrams are intended to facilitate the successful synthesis and characterization of the target compound.

References

Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of pharmaceutical agents due to its favorable physicochemical and biological properties. While the specific application of (S)-3-Ethoxypyrrolidine in the synthesis of mainstream pharmaceutical intermediates is not extensively documented in publicly available literature, the structurally related pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates based on the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold, which are potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.

Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease. Small molecule inhibitors that target the ATP-binding site of LRRK2 have emerged as a promising therapeutic strategy. The following sections detail the synthesis of a representative LRRK2 inhibitor, providing insights into the synthetic strategy, experimental procedures, and the biological context of this important class of molecules.

Synthetic Application: Synthesis of a 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Based LRRK2 Inhibitor

This section outlines the synthesis of a potent LRRK2 inhibitor with a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine core. The synthesis involves a multi-step sequence starting from commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

This protocol describes the formation of the key ethoxy-pyrrolo[2,3-d]pyrimidine intermediate.

  • Materials:

    • 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1)

    • Sodium ethoxide (NaOEt)

    • Ethanol (EtOH), anhydrous

    • Round-bottom flask

    • Magnetic stirrer and heating mantle

    • Reflux condenser

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a solution of 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.5 eq) at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2).

Protocol 2: Synthesis of a Representative 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine LRRK2 Inhibitor (Final Compound)

This protocol details the coupling of a substituted aryl or heteroaryl group to the 2-amino position of the pyrrolo[2,3-d]pyrimidine core, a common strategy in the development of kinase inhibitors.

  • Materials:

    • 2-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)

    • Aryl or heteroaryl halide (e.g., 4-bromopyridine derivative)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Standard laboratory equipment for heating, workup, and purification

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the aryl/heteroaryl halide (1.2 eq), palladium catalyst (0.05 eq), phosphine ligand (0.1 eq), and base (2.0 eq).

    • Add the anhydrous, degassed solvent to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final LRRK2 inhibitor.

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine based LRRK2 inhibitors.

StepReactantsProductCatalyst/ReagentSolventYield (%)Purity (%)
12-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Sodium ethoxide2-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine-Ethanol75-85>95
22-Amino-4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, Substituted aryl halide4-Ethoxy-N-(substituted-aryl)-7H-pyrrolo[2,3-d]pyrimidin-2-aminePd₂(dba)₃/XantphosDioxane50-70>98

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 2-Amino-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine Intermediate 2-Amino-4-ethoxy- 7H-pyrrolo[2,3-d]pyrimidine Start->Intermediate NaOEt, EtOH Reflux Final_Product 4-Ethoxy-N-(substituted-aryl)- 7H-pyrrolo[2,3-d]pyrimidin-2-amine (LRRK2 Inhibitor) Intermediate->Final_Product Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane Aryl_Halide Substituted Aryl Halide Aryl_Halide->Final_Product

Caption: Synthetic scheme for a 4-ethoxy-pyrrolo[2,3-d]pyrimidine LRRK2 inhibitor.

LRRK2 Signaling Pathway Inhibition

LRRK2_Pathway LRRK2_mut Mutant LRRK2 (Increased Kinase Activity) pSubstrate Phosphorylated Substrates LRRK2_mut->pSubstrate ATP to ADP Substrate LRRK2 Substrates (e.g., Rab GTPases) Substrate->pSubstrate PD_Pathology Parkinson's Disease Pathology pSubstrate->PD_Pathology Inhibitor 4-Ethoxy-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2_mut Blocks ATP Binding Site

Caption: Inhibition of the LRRK2 signaling pathway by a synthesized inhibitor.

Application Notes and Protocols for the Incorporation of (S)-3-Ethoxypyrrolidine into a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of medicinal chemistry, the pyrrolidine scaffold is a privileged structure due to its prevalence in a myriad of biologically active compounds and its ability to confer favorable pharmacokinetic properties.[1] The strategic introduction of substituted pyrrolidines, such as (S)-3-Ethoxypyrrolidine, into a lead compound can significantly modulate its potency, selectivity, and metabolic stability. This document provides detailed experimental protocols for the incorporation of this compound into a hypothetical lead compound, "Lead-COOH," via amide coupling. It also outlines a protocol for an alternative synthetic route, reductive amination, for incorporating the pyrrolidine moiety onto a ketone-bearing lead compound. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological context of such a modification.

Chemical Properties and Safety Information

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid procedures for amines.[5][6][7][8]

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Carboxylic Acid-Containing Lead Compound (Lead-COOH)

Amide coupling is a cornerstone reaction in medicinal chemistry for the formation of a robust amide bond between a carboxylic acid and an amine.[9] This protocol details the coupling of this compound with a hypothetical lead compound bearing a carboxylic acid functionality, "Lead-COOH," using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Lead-COOH + this compound --(HATU, DIPEA, DMF)--> Lead-CON-(S)-3-Ethoxypyrrolidine

Materials:

  • Lead-COOH

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of Lead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reductive Amination of this compound with a Ketone-Containing Lead Compound (Lead-CO-R)

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[10][11][12] This protocol describes the reaction of a hypothetical ketone-containing lead compound, "Lead-CO-R," with this compound, followed by in-situ reduction of the resulting iminium intermediate with sodium triacetoxyborohydride.

Reaction Scheme:

Lead-CO-R + this compound --(NaBH(OAc)₃, DCE)--> Lead-CH(N-pyrrolidinyl)-R

Materials:

  • Lead-CO-R

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of Lead-CO-R (1.0 eq) and this compound (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following tables present hypothetical quantitative data for the successful synthesis and characterization of the modified lead compounds.

Table 1: Summary of Amide Coupling Reaction

EntryLead CompoundCoupling ReagentBaseSolventTime (h)Yield (%)Purity (HPLC)
1Lead-COOHHATUDIPEADMF685>98%
2Lead-COOHEDC/HOBtDIPEADCM1278>97%
3Lead-COOHT3PPyridineEtOAc881>98%

Table 2: Summary of Reductive Amination Reaction

EntryLead CompoundReducing AgentSolventTime (h)Yield (%)Purity (HPLC)
1Lead-CO-RNaBH(OAc)₃DCE1275>96%
2Lead-CO-RNaBH₃CNMeOH1668>95%
3Lead-CO-RH₂/Pd-CEtOH2482>99%

Table 3: Characterization Data for Lead-CON-(S)-3-Ethoxypyrrolidine

AnalysisResult
¹H NMR (400 MHz, CDCl₃) Consistent with proposed structure, showing characteristic peaks for both the lead scaffold and the ethoxypyrrolidine moiety.
¹³C NMR (100 MHz, CDCl₃) All expected carbon signals observed.
HRMS (ESI) Calculated for CₓHᵧN₂O₂ [M+H]⁺: zzz.zzzz; Found: zzz.zzzz.

Visualizations

Experimental Workflow

G Workflow for Amide Coupling cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve Lead-COOH in DMF B Add HATU and DIPEA A->B C Activate for 15 min B->C D Add this compound C->D E Stir at RT for 4-12h D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize by NMR, HRMS J->K

Caption: Workflow for amide coupling of Lead-COOH with this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical scenario where the modified lead compound acts as an inhibitor of a kinase signaling pathway, a common target in drug discovery.

G Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Lead-Pyrrolidine Compound Inhibitor->KinaseA Inhibits

Caption: Inhibition of a kinase cascade by the modified lead compound.

References

Application Note: Chiral HPLC Method for the Enantiomeric Analysis of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Ethoxypyrrolidine is a chiral synthetic building block of significant interest in pharmaceutical research and development. As with many chiral compounds, the biological activity of its enantiomers can differ substantially. Consequently, the development of robust analytical methods to determine the enantiomeric purity of this compound is crucial for quality control and regulatory purposes.[1] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[2][3] This application note presents a detailed protocol for the chiral HPLC analysis of this compound, providing a reliable method for researchers, scientists, and drug development professionals.

The successful separation of chiral amines, such as 3-ethoxypyrrolidine, is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[4] Polysaccharide-based CSPs, for example, are known for their broad selectivity in resolving a wide range of racemates, including primary and secondary amines.

Data Presentation

The following table summarizes the expected chromatographic results for the analysis of this compound and its enantiomer, (R)-3-Ethoxypyrrolidine, under the optimized HPLC conditions detailed in this protocol.

Parameter(R)-3-EthoxypyrrolidineThis compound
Retention Time (t R )8.5 min10.2 min
Tailing Factor (T f )1.11.2
Theoretical Plates (N)> 5000> 5000
Resolution (R s )\multicolumn{2}{c}{> 2.0}

Experimental Protocols

This section provides a comprehensive methodology for the chiral HPLC analysis of this compound.

1. Materials and Reagents

  • This compound (analytical standard)

  • Racemic 3-Ethoxypyrrolidine

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (HPLC grade)

  • Methanol (HPLC grade) for sample dissolution

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® IA or a similar column, is recommended.

  • Mobile Phase: A mixture of n-Hexane and Ethanol (90:10, v/v) with 0.1% (v/v) Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (as pyrrolidine derivatives typically lack a strong chromophore, low UV is often necessary).

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 900 mL of n-Hexane with 100 mL of Ethanol. Add 1 mL of Diethylamine and mix thoroughly. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or racemic mixture in Methanol to a final concentration of 1 mg/mL.

4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a solution of the racemic 3-Ethoxypyrrolidine to verify the performance of the system, including column efficiency, peak shape, and resolution between the enantiomers.

  • Sample Injection: Inject the prepared sample solution of this compound.

  • Data Acquisition and Analysis: Acquire the chromatogram and integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area (S) - Area (R)) / (Area (S) + Area (R)) ] x 100

Mandatory Visualization

The following diagram illustrates the logical workflow for the development and application of the chiral HPLC method for this compound analysis.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (1 mg/mL in Methanol) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (n-Hexane:Ethanol:DEA) equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chiral Separation (Chiralpak IA) injection->separation detection UV Detection (210 nm) separation->detection peak_integration Peak Integration detection->peak_integration enantiomeric_purity Enantiomeric Purity Calculation peak_integration->enantiomeric_purity reporting Reporting enantiomeric_purity->reporting

References

Application Note: Determination of Enantiomeric Purity of (S)-3-Ethoxypyrrolidine by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-GC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a chiral gas chromatography (GC) method for determining the enantiomeric purity of (S)-3-Ethoxypyrrolidine. Due to the nature of the analyte, an indirect approach involving derivatization is proposed to enhance volatility and chromatographic separation on a chiral stationary phase. This document provides a comprehensive protocol, including sample preparation, derivatization, GC conditions, and data analysis, to serve as a robust starting point for method development and validation.

Introduction

This compound is a chiral synthetic building block used in the development of various pharmaceutical compounds. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, accurate determination of enantiomeric purity is a crucial aspect of quality control in the drug development process.[1] Chiral gas chromatography is a powerful analytical technique for the separation and quantification of enantiomers due to its high efficiency, sensitivity, and resolution.[2][3][4] This note describes a method employing derivatization followed by separation on a cyclodextrin-based chiral stationary phase.

Principle of Separation

Direct enantiomeric separation of amines by GC can be challenging. To overcome this, a common strategy involves derivatization of the amine with an achiral reagent to form diastereomers that can be more easily separated on a chiral stationary phase.[1] The derivatization step enhances the volatility and reduces the polarity of the analyte, leading to improved peak shape and resolution.[5] The separation is achieved through differential interactions between the derivatized enantiomers and the chiral stationary phase, typically a derivatized cyclodextrin.[2][6]

Experimental

3.1. Apparatus and Consumables

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

  • Chiral capillary column (e.g., β-cyclodextrin-based stationary phase)

  • Standard glassware for sample preparation

  • Syringes and vials

3.2. Reagents and Standards

  • This compound reference standard

  • Racemic 3-Ethoxypyrrolidine

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Nitrogen gas for drying

Detailed Experimental Protocols

4.1. Standard and Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of racemic 3-Ethoxypyrrolidine in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of the this compound sample to be tested at the same concentration.

  • Derivatization Procedure (Trifluoroacetylation):

    • To 100 µL of the standard or sample solution in a clean, dry vial, add 100 µL of trifluoroacetic anhydride (TFAA).[7]

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the anhydrous solvent (e.g., 1 mL) for GC analysis.

4.2. Gas Chromatography Conditions

The following GC parameters provide a starting point for method development and may require optimization for specific instrumentation and columns.

ParameterValue
Column Chiral Stationary Phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)[6]
Carrier Gas Helium or Hydrogen[1]
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 1 minRamp: 5 °C/min to 200 °CHold: 5 min at 200 °C
Detector FID or MS
Detector Temperature 280 °C (for FID)

Table 1: Recommended Gas Chromatography Parameters.

Data Analysis and Interpretation

  • Peak Identification: Inject the derivatized racemic standard to identify the retention times of the two enantiomers. The (S)-enantiomer can be identified by injecting the derivatized this compound standard.

  • Enantiomeric Purity Calculation: The enantiomeric purity (or enantiomeric excess, ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the test sample using the following formula:

    ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    Where:

    • Area_major is the peak area of the (S)-enantiomer.

    • Area_minor is the peak area of the (R)-enantiomer.

5.1. Typical Performance Data

The following table summarizes expected performance characteristics for a well-optimized chiral GC method for amine analysis.

ParameterExpected Value
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) ≥ 98% for high-purity samples
Limit of Quantification (LOQ) Typically in the range of 0.05 - 0.1% for the minor enantiomer

Table 2: Expected Method Performance Characteristics.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Weigh this compound Sample dissolve Dissolve in Anhydrous Solvent sample->dissolve derivatize Add TFAA and Heat at 60°C dissolve->derivatize dry Evaporate under Nitrogen derivatize->dry reconstitute Reconstitute in Solvent dry->reconstitute inject Inject 1 µL into GC reconstitute->inject gc_run Separation on Chiral Column inject->gc_run detect FID/MS Detection gc_run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the determination of enantiomeric purity of this compound by GC.

Conclusion

The described gas chromatography method, incorporating a derivatization step, provides a reliable and robust approach for determining the enantiomeric purity of this compound. The use of a chiral cyclodextrin-based stationary phase allows for effective separation of the derivatized enantiomers. The provided protocol serves as a comprehensive starting point for method development and validation in a research or quality control setting.

References

Application Note: Large-Scale Synthesis and Purification of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the large-scale synthesis and purification of (S)-3-Ethoxypyrrolidine, a valuable chiral building block in pharmaceutical development. The described two-stage process involves the synthesis of the key intermediate, (S)-3-hydroxypyrrolidine, followed by its etherification. This document offers detailed experimental protocols and purification strategies to obtain high-purity this compound suitable for drug discovery and development applications.

Introduction

Chiral pyrrolidine derivatives are pivotal structural motifs in a wide array of pharmaceutical compounds. This compound, in particular, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its stereochemistry and functional groups make it an attractive component for modulating the pharmacological properties of drug candidates. The demand for efficient and scalable methods for the production of enantiomerically pure this compound is therefore of significant importance to the pharmaceutical industry. This document outlines a robust and scalable synthetic route and purification protocol.

Synthesis Overview

The synthesis of this compound is approached in two main stages:

  • Stage 1: Synthesis of (S)-3-Hydroxypyrrolidine. An economical and industrially viable method for the preparation of optically and chemically pure (S)-3-hydroxypyrrolidine involves a multi-step process starting from optically pure 4-amino-(S)-2-hydroxybutyric acid. This process includes esterification, lactam cyclization, and subsequent reduction.[1]

  • Stage 2: Etherification of (S)-3-Hydroxypyrrolidine. The target compound, this compound, is synthesized via a Williamson ether synthesis. This classic and versatile method involves the deprotonation of the hydroxyl group of (S)-3-hydroxypyrrolidine to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.[2][3][4]

Experimental Protocols

Stage 1: Large-Scale Synthesis of (S)-3-Hydroxypyrrolidine

This protocol is adapted from a patented industrial method.[1]

Step 1a: Esterification of 4-amino-(S)-2-hydroxybutyric acid

  • In a suitable reactor, suspend 4-amino-(S)-2-hydroxybutyric acid in an appropriate alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of a suitable acid catalyst (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a base.

  • The resulting ester can be used in the next step with or without extensive purification.

Step 1b: Lactam Cyclization

  • The crude ester from the previous step is heated, leading to intramolecular cyclization and the formation of the corresponding lactam.

  • This step is typically performed under reduced pressure to remove the alcohol byproduct, driving the reaction to completion.

Step 1c: Reduction of the Lactam

  • The lactam is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added at a controlled temperature.

  • The reaction is stirred until the complete reduction of the carbonyl group is observed.

  • The reaction is then carefully quenched, and the product, (S)-3-hydroxypyrrolidine, is isolated.

Stage 2: Williamson Ether Synthesis of this compound

Step 2a: N-Protection of (S)-3-Hydroxypyrrolidine (Optional but Recommended for Large-Scale Synthesis)

  • To avoid side reactions at the nitrogen atom, it is advantageous to protect the pyrrolidine nitrogen. A common protecting group is tert-butoxycarbonyl (Boc).

  • Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature until completion.

  • Isolate the N-Boc-(S)-3-hydroxypyrrolidine.

Step 2b: Etherification

  • In a reactor, dissolve N-Boc-(S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide.

  • Slowly add an ethylating agent, such as ethyl iodide or ethyl bromide.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Carefully quench the reaction with water and extract the product with a suitable organic solvent.

Step 2c: N-Deprotection

  • Dissolve the crude N-Boc-(S)-3-ethoxypyrrolidine in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the Boc group is completely removed.

  • Neutralize the reaction mixture with a base and extract the final product, this compound.

Purification Protocol

The purification of this compound can be achieved through fractional distillation under reduced pressure.

  • Primary Purification: After aqueous work-up and extraction, the organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • Fractional Distillation: The crude product is then subjected to fractional distillation under reduced pressure. The appropriate pressure and temperature will depend on the boiling point of this compound. Collecting the fraction at the correct boiling point will yield the purified product.

For achieving very high purity, column chromatography may be employed.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Data Presentation

ParameterStage 1: (S)-3-Hydroxypyrrolidine SynthesisStage 2: this compound SynthesisPurification
Starting Material 4-amino-(S)-2-hydroxybutyric acid(S)-3-hydroxypyrrolidineCrude this compound
Key Reagents Sulfuric acid, LiAlH₄NaH, Ethyl iodide, Boc₂O, TFASilica gel, Solvents
Typical Yield > 70%> 80%> 90% recovery
Purity (pre-purification) ~95%~90%-
Purity (post-purification) >98% (after distillation)->99% (after distillation/chromatography)
Analytical Method Chiral HPLC, NMRGC-MS, NMRGC-MS, Chiral HPLC

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: (S)-3-Hydroxypyrrolidine Synthesis cluster_stage2 Stage 2: Etherification cluster_purification Purification A 4-amino-(S)-2- hydroxybutyric acid B Esterification A->B C Lactam Cyclization B->C D Reduction C->D E (S)-3-Hydroxypyrrolidine D->E F N-Protection (Optional) E->F G Williamson Ether Synthesis F->G H N-Deprotection G->H I Crude this compound H->I J Fractional Distillation / Column Chromatography I->J K Pure this compound J->K

Caption: Overall workflow for the synthesis and purification of this compound.

Purification_Logic A Crude this compound B Purity Analysis (GC-MS) A->B C Fractional Distillation under Reduced Pressure B->C Proceed with standard purification D Purity > 98%? C->D E Final Product D->E Yes F Column Chromatography D->F No G Purity > 99.5%? F->G H High-Purity Product G->H Yes I Repurify G->I No

References

Application of (S)-3-Ethoxypyrrolidine in the Synthesis of Potent and Selective Sodium Channel Blockers for Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans. Consequently, the development of selective Nav1.7 inhibitors is a highly pursued strategy for the treatment of various pain conditions, including neuropathic and inflammatory pain. The pyrrolidine scaffold has emerged as a valuable pharmacophore in the design of potent and selective Nav1.7 blockers. This application note describes a representative synthesis of a novel sodium channel blocker, Compound 10a , utilizing the chiral building block (S)-3-Ethoxypyrrolidine . The ethoxy group at the 3-position of the pyrrolidine ring is explored for its potential to enhance metabolic stability and fine-tune the binding affinity of the compound.

Methodology Overview The synthesis of the target compound involves a multi-step sequence starting with the coupling of this compound with a functionalized quinoline carboxylic acid. The resulting amide is the final potent sodium channel blocker. The synthesized compound is then evaluated for its inhibitory activity against a panel of sodium channel subtypes and for its pharmacokinetic properties.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Compound 10a against Human Nav Channel Subtypes

CompoundNav1.7 IC50 (nM)Nav1.5 IC50 (nM)Nav1.1 IC50 (nM)Nav1.2 IC50 (nM)Nav1.6 IC50 (nM)
10a 15>3000>5000>5000>3000
Reference Cpd A*252500>1000045002800

*Reference Compound A is a structurally related compound from prior internal studies.

Table 2: In Vivo Pharmacokinetic Properties of Compound 10a in Sprague-Dawley Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (%)
10a 10p.o.4502.0280065
10a 2i.v.12000.12150-

Experimental Protocols

Protocol 1: Synthesis of (S)-(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)(3-ethoxypyrrolidin-1-yl)methanone (Compound 10a)

Materials:

  • 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid (1.0 g, 1.0 eq) in anhydrous DMF (20 mL) at room temperature, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the mixture for 15 minutes.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (gradient elution, e.g., 20-80% EtOAc in hexanes) to afford Compound 10a as a white solid.

Protocol 2: Automated Patch-Clamp Electrophysiology Assay for Nav1.7 Inhibition

Cell Line:

  • HEK293 cells stably expressing human Nav1.7 channels.

Materials:

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.

  • Test compounds (dissolved in DMSO, final DMSO concentration ≤0.1%).

Procedure:

  • Culture HEK293-hNav1.7 cells to 70-90% confluency.

  • Harvest cells and prepare a single-cell suspension.

  • Load the cell suspension and solutions onto the automated patch-clamp system (e.g., QPatch or Patchliner).

  • Establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the membrane potential at -120 mV and applying a depolarizing test pulse to 0 mV.

  • Apply vehicle control (0.1% DMSO in external solution) to establish a baseline current.

  • Apply increasing concentrations of the test compound (Compound 10a) and record the corresponding inhibition of the peak sodium current.

  • Calculate the percent inhibition at each concentration relative to the baseline current.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Synthetic Pathway of Compound 10a A 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid C Compound 10a (Nav1.7 Blocker) A->C HATU, DIPEA, DMF B This compound B->C

Caption: Synthetic route to Compound 10a.

G cluster_1 Experimental Workflow: Synthesis to Evaluation Synthesis Synthesis of Compound 10a Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assay (Patch-Clamp) Characterization->InVitro InVivo In Vivo PK Study (Rat Model) Characterization->InVivo Data Data Analysis (IC50, PK Parameters) InVitro->Data InVivo->Data

Caption: Workflow from synthesis to biological evaluation.

G cluster_2 Simplified Signaling Pathway of Pain Transmission Pain Painful Stimulus Nociceptor Nociceptor Activation Pain->Nociceptor Nav17 Nav1.7 Channel Opening Nociceptor->Nav17 Depolarization Membrane Depolarization Nav17->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Brain Signal to Brain (Pain Perception) ActionPotential->Brain Blocker Compound 10a (Nav1.7 Blocker) Blocker->Nav17

Caption: Inhibition of pain signaling by a Nav1.7 blocker.

Disclaimer: The synthesis and biological data for Compound 10a presented in this application note are representative and for illustrative purposes. They are based on established principles in medicinal chemistry for this class of compounds.

Application Notes and Protocols: (S)-3-Ethoxypyrrolidine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples of (S)-3-Ethoxypyrrolidine being used as a ligand in catalytic applications. While the pyrrolidine scaffold is a cornerstone in the design of chiral ligands and organocatalysts, the ethoxy substitution at the 3-position does not appear to be a commonly employed feature in documented catalytic systems.

The available information primarily points to the use of other substituted pyrrolidines, most notably proline and its derivatives, in a vast array of asymmetric catalytic reactions. These compounds have proven to be highly effective in transformations such as aldol reactions, Mannich reactions, and Michael additions.

One patent document (EP0650966A1) describes the use of this compound in the synthesis of a benzo[a]quinolizinone derivative. However, in this instance, it is used as a stoichiometric reactant (a nucleophile in an amidation reaction) rather than as a catalytic ligand.

Given the absence of specific catalytic applications for this compound, this document will provide a general overview of the principles behind using chiral pyrrolidine-based ligands in catalysis, which could serve as a conceptual framework for researchers interested in exploring the potential of novel pyrrolidine derivatives like this compound.

General Principles of Chiral Pyrrolidine Ligands in Asymmetric Catalysis

Chiral pyrrolidine derivatives are a class of privileged ligands in asymmetric catalysis due to their rigid cyclic structure, the presence of a stereogenic center, and the coordinating ability of the nitrogen atom. They are employed in both metal-catalyzed and organocatalytic reactions to induce enantioselectivity.

Role in Metal-Catalyzed Reactions

In metal-catalyzed reactions, the pyrrolidine nitrogen atom can coordinate to a metal center (e.g., Palladium, Copper, Rhodium, Iridium). The chiral environment created by the substituted pyrrolidine ligand around the metal center influences the stereochemical outcome of the reaction by directing the approach of the substrates.

Logical Workflow for Ligand Application in Metal Catalysis:

G cluster_ligand_prep Ligand Preparation cluster_catalyst_formation In-situ Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ligand_Synthesis Synthesis of This compound Ligand_Coordination Ligand Coordination to Metal Center Ligand_Synthesis->Ligand_Coordination Metal_Precursor Metal Precursor (e.g., Pd(OAc)2, CuI) Metal_Precursor->Ligand_Coordination Active_Catalyst Chiral Metal-Ligand Complex (Active Catalyst) Ligand_Coordination->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Stereoselective_Transformation Enantioselective Transformation Substrate_Coordination->Stereoselective_Transformation Product_Release Product Release Stereoselective_Transformation->Product_Release Chiral_Product Enantioenriched Product Stereoselective_Transformation->Chiral_Product Yield, ee% Product_Release->Active_Catalyst

Caption: General workflow for employing a chiral ligand in metal catalysis.

Role in Organocatalysis

In organocatalysis, the pyrrolidine nitrogen can act as a Lewis base or be part of a larger structure that facilitates non-covalent interactions, such as hydrogen bonding. Proline, the most famous example, catalyzes reactions through the formation of a chiral enamine or iminium ion intermediate.

Hypothetical Signaling Pathway for Aminocatalysis:

G Catalyst This compound (Hypothetical Catalyst) Enamine_Formation Enamine Formation Catalyst->Enamine_Formation Substrate_A Carbonyl Compound (e.g., Ketone) Substrate_A->Enamine_Formation Substrate_B Electrophile Stereoselective_Addition Stereoselective Addition Substrate_B->Stereoselective_Addition Enamine_Formation->Stereoselective_Addition Iminium_Formation Iminium Ion Formation (for α,β-unsaturated aldehydes) Hydrolysis Hydrolysis Stereoselective_Addition->Hydrolysis Chiral_Product Chiral Product Hydrolysis->Chiral_Product Catalyst_Regeneration Catalyst Regeneration Hydrolysis->Catalyst_Regeneration

Caption: Hypothetical aminocatalysis cycle using a pyrrolidine catalyst.

Hypothetical Experimental Protocol for Screening this compound as a Ligand

While no specific reactions have been reported, researchers wishing to investigate the catalytic activity of this compound could adapt standard protocols for similar chiral ligands. Below is a generic, hypothetical protocol for screening its effectiveness in a palladium-catalyzed asymmetric allylic alkylation, a common test reaction for new chiral ligands.

Reaction: Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium precursor)

  • This compound (Ligand)

  • 1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (Base)

  • Potassium acetate (KOAc) (Additive)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add [Pd(allyl)Cl]₂ (1.0 mol%) and this compound (2.5 mol%).

  • Add dry, degassed DCM (0.1 M concentration with respect to the substrate).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • Add 1,3-diphenylallyl acetate (1.0 eq) and potassium acetate (5 mol%).

  • In a separate vial, dissolve dimethyl malonate (1.2 eq) in DCM and add BSA (1.3 eq). Stir for 10 minutes.

  • Add the solution of the nucleophile to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation (Hypothetical)

Should experiments be conducted, the results could be summarized as follows:

EntryLigand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
12.5DCM2512--
25.0THF2512--
32.5Toluene408--

Data in this table is hypothetical and for illustrative purposes only.

Conclusion

Although this compound is not a documented ligand in the catalysis literature, its chiral pyrrolidine structure suggests potential for investigation in asymmetric synthesis. Researchers are encouraged to use the general principles and hypothetical protocols outlined above as a starting point for exploring its catalytic activity. The lack of existing data presents an opportunity for novel research in the field of asymmetric catalysis.

Troubleshooting & Optimization

Common side reactions in the synthesis of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Ethoxypyrrolidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this important chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: I am attempting to synthesize this compound from (S)-3-hydroxypyrrolidine via a Williamson ether synthesis, but I am observing a significant amount of a side product. What is the likely identity of this side product and how can I avoid its formation?

A: The most common side reaction in the direct ethylation of (S)-3-hydroxypyrrolidine is N-alkylation . Your starting material possesses two nucleophilic sites: the hydroxyl group (O-alkylation, desired) and the secondary amine (N-alkylation, undesired). The nitrogen atom is often more nucleophilic than the oxygen, leading to the formation of (S)-N-ethyl-3-hydroxypyrrolidine as a major byproduct.[1][2]

Troubleshooting Strategy: Amine Protection

To prevent N-alkylation, it is highly recommended to protect the secondary amine of (S)-3-hydroxypyrrolidine before the etherification step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[3] The synthesis then becomes a three-step process:

  • Protection: Reaction of (S)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-(S)-3-hydroxypyrrolidine.

  • Etherification: Williamson ether synthesis on the protected intermediate to yield N-Boc-(S)-3-ethoxypyrrolidine.

  • Deprotection: Removal of the Boc group to afford the desired this compound.

This strategic use of a protecting group directs the alkylation to the hydroxyl group, significantly improving the yield of the desired product.

2. Q: What is a reliable protocol for the N-Boc protection of (S)-3-hydroxypyrrolidine?

A: A general and effective procedure for the N-Boc protection of amines is as follows:

Experimental Protocol: N-Boc Protection

  • Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃) solution (saturated).

  • Procedure:

    • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

3. Q: I have successfully prepared N-Boc-(S)-3-hydroxypyrrolidine. What is a detailed protocol for the subsequent Williamson ether synthesis to obtain N-Boc-(S)-3-ethoxypyrrolidine?

A: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis of N-Boc-(S)-3-hydroxypyrrolidine

  • Materials: N-Boc-(S)-3-hydroxypyrrolidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Ethyl iodide (EtI) or Ethyl bromide (EtBr).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

4. Q: My Williamson ether synthesis is giving a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in a Williamson ether synthesis can stem from several factors. Here are some common issues and their solutions:

Potential Issue Troubleshooting Recommendation
Incomplete alkoxide formation Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Ensure all reagents and solvents are anhydrous, as water will quench the base.
Competing elimination reaction (E2) This is more prevalent with secondary and tertiary alkyl halides. Use a primary ethylating agent like ethyl iodide or ethyl bromide.[4][5]
Steric hindrance While not a major issue for an ethyl group, significant steric hindrance around the alcohol can impede the S(_N)2 reaction.[6]
Reaction temperature too low While the initial deprotonation is often done at 0°C, the S(_N)2 reaction may require room temperature or gentle heating to proceed at a reasonable rate.
Volatile alkylating agent If using a very volatile ethylating agent, ensure your reaction is well-sealed and consider using a reflux condenser if heating.[7]

5. Q: What is the best method for removing the N-Boc protecting group to obtain the final this compound product?

A: Acid-mediated deprotection is the most common and effective method for removing the N-Boc group.

Experimental Protocol: N-Boc Deprotection

  • Materials: N-Boc-(S)-3-ethoxypyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM) OR Hydrochloric acid (4M in dioxane), Methanol or Ethyl Acetate.

  • Procedure (using TFA):

    • Dissolve N-Boc-(S)-3-ethoxypyrrolidine (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by distillation or by basifying the residue with a base like NaOH and extracting the free amine into an organic solvent.

  • Procedure (using HCl in Dioxane): [3]

    • Dissolve N-Boc-(S)-3-ethoxypyrrolidine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a solution of 4M HCl in dioxane (5-10 eq).

    • Stir at room temperature for 1-4 hours.

    • The product may precipitate as the hydrochloride salt, which can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

6. Q: How can I purify the final this compound product, especially if there are residual starting materials or the N-ethylated side product?

A: Purification of the final product can be achieved through several methods:

  • Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation. This is effective for removing less volatile impurities.

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from starting materials and byproducts. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide can be effective for separating amines.

  • Acid-Base Extraction: If the N-ethylated side product is present, separation can be challenging due to similar physical properties. An acid-base extraction can help remove non-basic impurities. The basicity of the desired product and the N-ethylated side product are very similar, making separation by this method difficult. Therefore, preventing the formation of the N-alkylated product through amine protection is the most effective strategy.

Data Presentation

The following table summarizes the expected outcomes with and without the use of an amine protecting group.

Synthetic Strategy Starting Material Primary Reaction Major Side Reaction Typical Product Ratio (O- vs. N-alkylation)
Direct Ethylation (S)-3-hydroxypyrrolidineO-alkylationN-alkylationHighly variable, often favors N-alkylation
Protected Ethylation N-Boc-(S)-3-hydroxypyrrolidineO-alkylationMinimalPredominantly O-alkylation

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway cluster_direct Direct Ethylation cluster_protected Protected Synthesis A (S)-3-hydroxypyrrolidine B This compound (Desired Product) A->B O-Alkylation (EtI, Base) C (S)-N-ethyl-3-hydroxypyrrolidine (Side Product) A->C N-Alkylation (EtI, Base) D (S)-3-hydroxypyrrolidine E N-Boc-(S)-3-hydroxypyrrolidine D->E Protection ((Boc)₂O) F N-Boc-(S)-3-ethoxypyrrolidine E->F O-Alkylation (EtI, Base) G This compound (Desired Product) F->G Deprotection (Acid)

Caption: Synthetic pathways for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Williamson Ether Synthesis check_base Is the base strong enough and anhydrous? start->check_base check_halide Is the ethylating agent a primary halide? check_base->check_halide Yes solution_base Use fresh, strong base (e.g., NaH) and anhydrous conditions. check_base->solution_base No check_temp Is the reaction temperature optimal? check_halide->check_temp Yes solution_halide Use EtI or EtBr to avoid E2 elimination. check_halide->solution_halide No solution_temp Optimize temperature; consider gentle heating. check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_base->check_halide solution_halide->check_temp solution_temp->end

Caption: Troubleshooting workflow for low reaction yield.

References

Improving yield and purity in (S)-3-Ethoxypyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the yield and purity in the synthesis of (S)-3-Ethoxypyrrolidine. The content is structured to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and effective method is a two-step process starting from the commercially available (S)-3-hydroxypyrrolidine. This involves:

  • N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.

  • Williamson Ether Synthesis: The hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine is deprotonated with a strong base to form an alkoxide, which then reacts with an ethylating agent (e.g., ethyl iodide) to form the ether.[1][2]

  • N-Boc Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.[3][4]

Q2: Why is my yield low in the Williamson ether synthesis step?

A2: Low yields in this step can be attributed to several factors:

  • Incomplete deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine.

  • Competing elimination reaction: The alkoxide is a strong base and can promote the E2 elimination of the ethylating agent, especially if it is a secondary or tertiary halide, resulting in the formation of ethylene instead of the desired ether.[5]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can negatively impact the reaction rate and efficiency.[2]

Q3: What are the common impurities I might encounter, and how can I minimize them?

A3: Common impurities include unreacted starting material (N-Boc-(S)-3-hydroxypyrrolidine), the elimination byproduct (ethylene, which will likely evaporate), and potential byproducts from side reactions. To minimize these:

  • Ensure complete deprotonation by using a sufficiently strong base like sodium hydride (NaH).

  • Use a primary ethylating agent like ethyl iodide or ethyl bromide to minimize the E2 elimination reaction.[5]

  • Carefully control the reaction temperature; lower temperatures can sometimes favor the desired SN2 reaction over elimination.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product can be achieved through:

  • Extraction: After deprotection, the reaction mixture is typically worked up by extraction to separate the product from the reaction medium.

  • Distillation: As this compound is a liquid, vacuum distillation is a common and effective method for purification to achieve high purity.

  • Chromatography: While possible, column chromatography on silica gel may be challenging due to the polar nature of the amine.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis Step
Possible Cause Troubleshooting Recommendation
Incomplete deprotonation of the alcohol.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the alkoxide.[6]
Competing E2 elimination reaction.Use a primary ethylating agent (e.g., ethyl iodide, ethyl bromide). Avoid secondary or tertiary halides.[5]
Suboptimal reaction temperature.Optimize the reaction temperature. While heating can increase the reaction rate, excessive heat may favor elimination. Try running the reaction at a lower temperature for a longer duration.
Inappropriate solvent.Use a polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to favor the SN2 reaction.[6]
Moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents, as moisture will quench the strong base.
Problem 2: Incomplete N-Boc Deprotection
Possible Cause Troubleshooting Recommendation
Insufficient acid strength or concentration.Increase the equivalents of the acid (e.g., TFA or HCl in dioxane) or switch to a stronger acid system.[3][4]
Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.
Steric hindrance.While less common for the Boc group, if the substrate is particularly hindered, gentle heating might be required.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-3-hydroxypyrrolidine
  • Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
  • To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-(S)-3-ethoxypyrrolidine.

Protocol 3: N-Boc Deprotection of N-Boc-(S)-3-ethoxypyrrolidine
  • Dissolve N-Boc-(S)-3-ethoxypyrrolidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq).[3][4]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the product is the hydrochloride salt, it can be used directly or neutralized with a base to obtain the free amine.

Data Presentation

Table 1: Reaction Conditions and Expected Outcomes for the Synthesis of this compound
StepReactantsReagentsSolventTemperature (°C)Time (h)Expected Yield (%)Expected Purity (%)
1. N-Boc Protection (S)-3-hydroxypyrrolidine(Boc)₂O, TriethylamineDCM0 to RT2-4>95>98
2. Ether Synthesis N-Boc-(S)-3-hydroxypyrrolidineNaH, Ethyl IodideTHF0 to RT12-1670-85>95
3. N-Boc Deprotection N-Boc-(S)-3-ethoxypyrrolidineTFA or HCl in DioxaneDCM or DioxaneRT1-4>90>98 (after purification)

Note: The expected yields and purities are based on typical outcomes for these types of reactions and may vary depending on the specific experimental conditions.

Visualizations

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Boc Deprotection Start (S)-3-hydroxypyrrolidine Product1 N-Boc-(S)-3-hydroxypyrrolidine Start->Product1 Protection Reagent1 (Boc)2O, Et3N DCM, 0°C to RT Product2 N-Boc-(S)-3-ethoxypyrrolidine Product1->Product2 Etherification Reagent2 1. NaH, THF, 0°C to RT 2. Ethyl Iodide FinalProduct This compound Product2->FinalProduct Deprotection Reagent3 TFA or HCl/Dioxane DCM, RT

Caption: Overall synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield in Etherification? IncompleteDeprotonation Incomplete Deprotonation? LowYield->IncompleteDeprotonation Check SideReaction Side Reaction (E2)? LowYield->SideReaction Check SuboptimalConditions Suboptimal Conditions? LowYield->SuboptimalConditions Check UseStrongerBase Use stronger base (e.g., NaH, KH) IncompleteDeprotonation->UseStrongerBase Yes UsePrimaryHalide Use primary ethylating agent (e.g., EtI, EtBr) SideReaction->UsePrimaryHalide Yes OptimizeTempSolvent Optimize temperature and solvent (e.g., lower temp, THF/DMF) SuboptimalConditions->OptimizeTempSolvent Yes

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: Chiral HPLC Separation of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the resolution of pyrrolidine enantiomers in chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor resolution of pyrrolidine enantiomers?

Poor resolution in the chiral separation of pyrrolidine enantiomers typically stems from several key factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. The stationary phase must have a chiral selector that can form transient diastereomeric complexes with the pyrrolidine enantiomers, leading to differential retention.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the type and ratio of organic modifiers and the presence and concentration of additives, significantly impacts selectivity and resolution.

  • Incorrect Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. An unsuitable temperature can lead to peak broadening or co-elution.[1]

  • Inadequate Flow Rate: While a lower flow rate often improves resolution by allowing more time for interaction with the CSP, an excessively low rate can lead to band broadening.

  • Poor Peak Shape: Issues like peak tailing or fronting can decrease the resolution between two closely eluting peaks.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating pyrrolidine enantiomers?

There is no single "best" CSP for all pyrrolidine derivatives, as the optimal choice depends on the specific structure of the analyte. However, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have shown broad applicability for a range of chiral compounds, including those containing a pyrrolidine ring.[2] Pirkle-type, macrocyclic glycopeptide, and protein-based CSPs can also be effective and should be considered during method development. A screening of different CSPs is often the most effective initial step in method development.

Q3: How do mobile phase additives like triethylamine (TEA) or trifluoroacetic acid (TFA) improve resolution?

Mobile phase additives are crucial for improving peak shape and resolution, especially for ionizable compounds like many pyrrolidine derivatives.

  • Basic Additives (e.g., TEA, Diethylamine - DEA): For basic pyrrolidine compounds, a small amount of a basic additive (typically 0.1-0.5%) in the mobile phase can help to block active sites (residual silanols) on the silica-based stationary phase. This minimizes undesirable secondary interactions that can cause peak tailing and improve the chiral recognition process.[3]

  • Acidic Additives (e.g., TFA, Acetic Acid): For acidic pyrrolidine derivatives, an acidic additive helps to suppress the ionization of the analyte, leading to better peak shape and retention.

Q4: Can temperature be used to optimize the separation of pyrrolidine enantiomers?

Yes, temperature is a powerful tool for optimizing chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution.[1] This is because the weaker intermolecular interactions responsible for chiral recognition are often more stable at lower temperatures. However, this is not a universal rule, and in some cases, increasing the temperature can improve efficiency and even reverse the elution order of the enantiomers. Therefore, it is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution (Co-eluting Peaks)

If you are observing a single peak or two poorly resolved peaks for your pyrrolidine enantiomers, follow this troubleshooting workflow.

Poor_Resolution Start Poor or No Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate for your analyte? Start->Check_CSP Screen_CSPs Screen different CSPs (e.g., polysaccharide, Pirkle-type) Check_CSP->Screen_CSPs No/Unsure Optimize_MP Optimize Mobile Phase Composition Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Vary_Modifier Vary organic modifier (e.g., isopropanol, ethanol) percentage Optimize_MP->Vary_Modifier Add_Additive Add/optimize acidic or basic additive (e.g., 0.1% TFA/DEA) Optimize_MP->Add_Additive Optimize_Temp Optimize Column Temperature Vary_Modifier->Optimize_Temp Add_Additive->Optimize_Temp Lower_Temp Decrease temperature in 5°C increments Optimize_Temp->Lower_Temp Optimize_Flow Optimize Flow Rate Lower_Temp->Optimize_Flow Lower_Flow Decrease flow rate (e.g., from 1.0 to 0.8 mL/min) Optimize_Flow->Lower_Flow Resolution_Improved Resolution Improved Lower_Flow->Resolution_Improved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Peak tailing can significantly impact resolution and the accuracy of quantification. This workflow addresses common causes of peak tailing.

Peak_Tailing Start Peak Tailing Observed Check_Interactions Are there secondary interactions with the stationary phase? Start->Check_Interactions Add_Modifier Add a mobile phase modifier (e.g., 0.1% DEA for basic analytes) Check_Interactions->Add_Modifier Yes Check_Overload Is the column overloaded? Check_Interactions->Check_Overload No Add_Modifier->Check_Overload Peak_Shape_Improved Peak Shape Improved Add_Modifier->Peak_Shape_Improved Reduce_Conc Reduce sample concentration and/or injection volume Check_Overload->Reduce_Conc Yes Check_Dead_Volume Is there extra-column dead volume? Check_Overload->Check_Dead_Volume No Reduce_Conc->Check_Dead_Volume Reduce_Conc->Peak_Shape_Improved Check_Fittings Check and optimize tubing and fittings Check_Dead_Volume->Check_Fittings Yes Check_Fittings->Peak_Shape_Improved

Caption: Troubleshooting workflow for addressing peak tailing.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of pyrrolidine derivatives.

Table 1: Chiral HPLC Conditions for Pyrrolidine Derivatives

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)
2-(aminomethyl)-1-ethylpyrrolidine (derivatized)Chiralcel OD-H (250 x 4.6 mm)n-hexane:ethanol (98:2, v/v) + 0.2% TEA1.025> 1.5
4-Substituted-pyrrolidin-2-onesChiralcel OJn-hexane-alcohol--up to 7.50
Pyrrolidone derivativesLux Cellulose-2Supercritical Fluid Chromatography (SFC) with CO2 and Methanol2.0401.50 - 3.59
HydroxychloroquineChiralpak AD-H (150 x 4.6 mm, 5 µm)n-hexane:isopropanol (93:7, v/v) + 0.5% DEA0.8202.08

Table 2: Effect of Flow Rate on Resolution of a Pyrrolidone Derivative

Flow Rate (mL/min)Resolution (Rs)
4.01.15
2.01.47

Data adapted from a study on pyrrolidone derivatives using a Lux Cellulose-2 column.[4]

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase Composition

This protocol outlines a systematic approach to optimizing the mobile phase for the separation of pyrrolidine enantiomers on a selected chiral stationary phase.

  • Initial Mobile Phase Selection:

    • For normal phase chromatography, start with a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) ratio.

  • Varying the Organic Modifier Percentage:

    • Prepare a series of mobile phases with varying percentages of the alcohol modifier (e.g., 5%, 10%, 15%, 20%).

    • Inject the racemic pyrrolidine standard with each mobile phase and record the chromatograms.

    • Evaluate the effect of the modifier concentration on retention time and resolution. Generally, a lower percentage of the alcohol increases retention and may improve resolution.

  • Introduction of Additives:

    • If peak tailing is observed or resolution is still poor, introduce an acidic or basic additive.

    • For basic pyrrolidines, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase at a concentration of 0.1% (v/v).

    • For acidic pyrrolidines, add an acidic modifier like trifluoroacetic acid (TFA) or acetic acid at a concentration of 0.1% (v/v).

    • Re-evaluate the separation with the additive-containing mobile phase.

  • Trying Different Alcohol Modifiers:

    • If resolution is not satisfactory, switch the alcohol modifier (e.g., from isopropanol to ethanol) and repeat steps 2 and 3. Different alcohols can offer different selectivities.

Protocol 2: Temperature Optimization

This protocol provides a step-by-step guide to optimizing the column temperature for improved resolution.

  • Set an Initial Temperature:

    • Start with a standard column temperature, for example, 25°C.

  • Decrease the Temperature:

    • Lower the column temperature in increments of 5°C (e.g., to 20°C, then 15°C).

    • Allow the column to equilibrate at each new temperature for at least 30 minutes before injecting the sample.

    • Analyze the impact on resolution. Lower temperatures often lead to better resolution.[1]

  • Increase the Temperature (if necessary):

    • If decreasing the temperature does not improve or worsens the separation, try increasing the temperature from the initial 25°C in 5°C increments (e.g., to 30°C, then 35°C).

    • In some cases, higher temperatures can improve peak efficiency and may be beneficial for resolution.

  • Determine the Optimal Temperature:

    • Select the temperature that provides the best balance of resolution, peak shape, and analysis time.

Protocol 3: Sample Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible results.

  • Dissolution:

    • Dissolve the pyrrolidine sample in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the mobile phase itself or a weaker solvent to avoid peak distortion.

  • Concentration:

    • Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration suitable for the detector's sensitivity and to avoid column overload. A typical starting concentration is 0.1 mg/mL.

  • Filtration:

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument.

  • Injection Volume:

    • Start with a small injection volume (e.g., 5-10 µL) to prevent column overload, which can cause peak broadening and poor resolution. The injection volume can be optimized as part of the method development.

References

Overcoming peak tailing in HPLC analysis of chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing chiral amines on a silica-based column?

The most common cause of peak tailing for basic compounds like chiral amines is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, protonated amine groups on the analyte molecule interact strongly with ionized, acidic silanol groups (Si-OH) on the surface of the silica packing material.[1][2][4][5] This interaction is a form of ion exchange and is strong enough to interfere with the primary reversed-phase retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in an asymmetrical or "tailing" peak.[4] This effect is particularly pronounced at mid-range pH levels where silanol groups are deprotonated (anionic).[1][6]

Q2: How does the mobile phase pH affect the peak shape of my chiral amine?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like amines.[7][8][9]

  • At low pH (e.g., pH 2-3): The concentration of hydrogen ions is high, which suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][2][10] This minimizes the strong ionic secondary interactions with the protonated amine, leading to a more symmetrical peak shape.[2][11] However, operating at a low pH might decrease the retention time of the amine.[1][2]

  • At mid-range pH (e.g., pH 4-7): A significant portion of the silanol groups are deprotonated (SiO⁻), creating active sites for strong ionic interactions with the positively charged amine (R-NH₃⁺), which is the primary cause of severe peak tailing.[6][10] It is generally advised to operate at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionization state.[7]

  • At high pH (e.g., pH > 8): The amine itself is deprotonated and becomes neutral (R-NH₂). This eliminates the ion-exchange interaction with the silanol groups. While this can improve peak shape, it's crucial to use a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns can dissolve at pH levels above 8.[8][12]

Q3: What mobile phase additives can I use to eliminate peak tailing?

Mobile phase additives, often called "silanol suppressors," can significantly improve the peak shape of basic compounds.[13] They work by competing with the analyte for interaction with the active silanol sites.

Common additives include:

  • Triethylamine (TEA): Typically added at concentrations of 0.1-0.5% (around 5-20 mM), TEA is a competing base that associates with the anionic silanol groups, effectively masking them from the analyte.[13][14]

  • Trifluoroacetic Acid (TFA): Added at low concentrations (e.g., 0.1%), TFA serves two purposes. It lowers the mobile phase pH to around 2, protonating the silanol groups.[12] It also acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which reduces secondary interactions.[12][15]

  • Formic Acid: Often used at 0.1%, it lowers the mobile phase pH to suppress silanol ionization.[12] It is more MS-friendly than TFA but may be less effective at eliminating tailing.[15]

  • Inorganic Buffers: Phosphate buffers (10-50 mM) are effective at maintaining a stable low pH (e.g., pH 2.5-3) to keep silanols protonated.[13][16]

Q4: My peak is still tailing even after adjusting the pH and using additives. Could the column be the issue?

Yes, the column itself is a frequent source of peak tailing issues.[16]

  • Column Chemistry: Modern columns, often labeled as "Type B" silica, are made from higher purity silica with fewer metal impurities, which reduces silanol activity.[11] Columns that are "end-capped" have had their residual silanol groups chemically derivatized to be less polar and less active, resulting in better peak shapes for basic compounds.[1][2] For particularly challenging amines, consider using columns with polar-embedded or charged surface hybrid (CSH) stationary phases, which provide additional shielding from silanols.[6][16]

  • Column Degradation: Over time, columns can degrade. Voids can form in the packing bed at the column inlet, or the inlet frit can become partially blocked.[1] These physical issues create empty spaces and disrupt the flow path, leading to peak distortion for all analytes.[5]

  • Contamination: The accumulation of sample matrix components or other impurities on the column can create new active sites that cause tailing.[3][17]

Q5: How can I differentiate between chemical (e.g., silanol interactions) and physical (e.g., column void) causes of peak tailing?

A simple diagnostic test can help distinguish the root cause.[5] Inject a neutral, non-polar compound (e.g., toluene).

  • If the neutral compound's peak is symmetrical, but your chiral amine peak tails: The problem is chemical, stemming from secondary interactions (acid-base problems) with the stationary phase. The solution lies in optimizing the mobile phase (pH, additives) or choosing a more inert column.[5]

  • If all peaks, including the neutral compound, are tailing: The problem is likely physical or related to the instrument setup.[5] This points to issues like a void in the column, excessive extra-column volume (e.g., overly long or wide tubing), or a blocked frit.[5][6]

Troubleshooting Summary & Data

The following table summarizes the common causes and solutions for peak tailing in chiral amine analysis.

Problem Area Potential Cause Recommended Solution(s)
Mobile Phase Inappropriate pH Adjust pH to be >2 units away from the analyte's pKa. For amines, a low pH (2-3) is often effective.[1][2]
Insufficient Buffering Use an adequate buffer concentration (e.g., 10-50 mM) to maintain a stable pH.[16]
No Competitive Additive Add a silanol suppressor like Triethylamine (TEA) or an ion-pairing agent like Trifluoroacetic Acid (TFA).[12][13]
Column Active Silanol Groups Use a modern, high-purity (Type B) silica column.[11] Select an end-capped or polar-embedded phase column.[1][6]
Column Contamination Flush the column with a strong solvent.[16] Use a guard column to protect the analytical column.[18]
Column Bed Deformation (Void) Replace the column. A temporary fix may involve reversing and flushing the column.[1]
Instrument Extra-Column Volume Minimize tubing length and use narrow internal diameter (e.g., 0.005") tubing.[6]
Blocked Frit Replace the column inlet frit. Use in-line filters to prevent blockage.[1]
Sample Sample Overload Dilute the sample or reduce the injection volume.[16]
Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.[16]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing of basic chiral amines by controlling pH and masking silanol interactions.

Objective: To prepare 1 L of a buffered Acetonitrile/Water mobile phase at pH 3.0 with Triethylamine (TEA) as a competitive base.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Triethylamine (TEA)

  • 0.45 µm solvent filters

  • Graduated cylinders and volumetric flasks

Procedure:

  • Prepare the Aqueous Buffer (pH 3.0):

    • Weigh out the required amount of KH₂PO₄ to make a 20 mM solution in 500 mL of HPLC-grade water (e.g., 1.36 g of KH₂PO₄).

    • Dissolve the salt completely in the water.

    • While stirring, carefully add phosphoric acid dropwise to adjust the pH to 3.0 ± 0.05. Use a calibrated pH meter for accuracy.

  • Add the Silanol Suppressor:

    • To the 500 mL of aqueous buffer, add 1.0 mL of Triethylamine (TEA) for a final concentration of approximately 0.1% (v/v).

    • Mix thoroughly.

  • Prepare the Final Mobile Phase:

    • Let's assume a final mobile phase composition of 50:50 Acetonitrile:Aqueous Buffer.

    • Measure 500 mL of HPLC-grade Acetonitrile.

    • In a clean 1 L solvent bottle, combine the 500 mL of Acetonitrile with the 500 mL of the prepared aqueous buffer containing TEA.

  • Filter and Degas:

    • Filter the final mobile phase mixture through a 0.45 µm solvent filter to remove any particulates.

    • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the HPLC system.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts and workflows for addressing peak tailing.

G cluster_cause Interaction Causing Peak Tailing cluster_solution Solutions to Mitigate Tailing cluster_ph Low pH Strategy cluster_additive Additive Strategy Analyte Protonated Amine (Analyte, R-NH3+) Silanol Ionized Silanol Site (on Silica Surface, SiO-) Analyte->Silanol Strong Secondary Interaction (Ion Exchange) Proton H+ (from low pH mobile phase) NeutralSilanol Neutral Silanol (Si-OH) Proton->NeutralSilanol Suppresses Ionization TEA Competing Base (e.g., TEA) MaskedSilanol Masked Silanol Site TEA->MaskedSilanol Blocks Interaction Site

Caption: Mechanism of peak tailing and mitigation strategies.

G Start Peak Tailing Observed (Tf > 1.2) Diagnose Inject Neutral Compound (e.g., Toluene) Start->Diagnose ChemProb Neutral Peak is Symmetrical, Amine Peak Tails Diagnose->ChemProb Yes PhysProb All Peaks Tail Diagnose->PhysProb No Sol_Chem Chemical Problem: Secondary Interactions ChemProb->Sol_Chem Sol_Phys Physical / Instrument Problem PhysProb->Sol_Phys Action_pH Adjust Mobile Phase pH (e.g., pH 2-3) Sol_Chem->Action_pH Action_Add Add Competing Agent (e.g., TEA, TFA) Sol_Chem->Action_Add Action_Col Use Inert Column (End-capped, Hybrid) Sol_Chem->Action_Col Action_Tubing Check/Reduce Tubing Length & Internal Diameter Sol_Phys->Action_Tubing Action_Frit Check/Replace Column Frit & In-line Filters Sol_Phys->Action_Frit Action_Void Check for Column Void (Replace Column) Sol_Phys->Action_Void

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: N-Protecting Group Removal from Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of common N-protecting groups from pyrrolidine rings. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common N-protecting groups for pyrrolidines and their general removal conditions?

A1: The three most common N-protecting groups for pyrrolidines are the tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. Their general removal conditions are:

  • Boc: Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane).[1][2][3]

  • Cbz: Hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions (e.g., HBr in acetic acid).[4][5]

  • Fmoc: Basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[6][7][8]

Q2: How do I choose the right protecting group for my synthesis?

A2: The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule to the deprotection conditions. This is known as orthogonality. For instance, if your molecule contains acid-sensitive groups, you would avoid using a Boc group. If it has groups that can be reduced, like alkenes or nitro groups, you might need to avoid Cbz deprotection via hydrogenolysis.[4][5]

Q3: Can I monitor the progress of my deprotection reaction?

A3: Yes, monitoring the reaction is crucial. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For Fmoc deprotection, the cleavage of the Fmoc group can also be monitored quantitatively by UV-Vis spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm.[9]

Troubleshooting Guides

N-Boc Deprotection

Problem: My Boc deprotection is slow or incomplete.

Potential Cause Solution
Insufficient Acid Strength/Concentration Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%) or switch to a stronger acid system like 4M HCl in dioxane.[2]
Steric Hindrance For sterically hindered substrates, increasing the reaction temperature or time may be necessary. However, monitor for side reactions.
Solvent Effects The choice of solvent can influence the reaction rate. Protic solvents can sometimes solvate the acid and reduce its effectiveness.[1]
Poor Reagent Quality Ensure that the acid used is fresh and has not degraded. For example, HCl in dioxane can degrade over time.

Problem: I am observing side reactions during Boc deprotection.

Side Reaction Cause Solution
Alkylation of Nucleophilic Groups The intermediate tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophiles.[10]Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.
Cleavage of Other Acid-Sensitive Groups Other acid-labile protecting groups (e.g., trityl, t-butyl esters) may also be cleaved.Use milder acidic conditions (e.g., aqueous phosphoric acid) or consider a different protecting group strategy for orthogonality.[11]
N-Cbz Deprotection

Problem: My Cbz deprotection via catalytic hydrogenation is slow or incomplete.

Potential Cause Solution
Catalyst Poisoning Sulfur-containing compounds are common catalyst poisons.[4][12]
Poor Catalyst Activity The catalyst may be old or from a poor-quality batch.
Insufficient Hydrogen Pressure Atmospheric pressure may not be sufficient for some substrates.
Product Inhibition The resulting amine can coordinate to the palladium catalyst, inhibiting its activity.[4]

Problem: I am observing side reactions during Cbz deprotection.

Side Reaction Cause Solution
Reduction of Other Functional Groups Alkenes, alkynes, nitro groups, and some aromatic halides can be reduced during hydrogenolysis.[4]Use a transfer hydrogenolysis method with a hydrogen donor like ammonium formate, which can be more selective.[4] Alternatively, use a non-reductive method like cleavage with HBr in acetic acid.
N-Benzylation If the reaction stalls, the benzyl group can be transferred to the deprotected amine.Ensure the reaction goes to completion by addressing the potential causes of a slow reaction.
N-Fmoc Deprotection

Problem: My Fmoc deprotection is incomplete.

| Potential Cause | Solution | | :--- | :--- | :--- | | Insufficient Deprotection Time | Especially for sterically hindered amino acids or during solid-phase synthesis of long peptides, the standard deprotection time may not be enough. | Increase the deprotection time or perform a second treatment with the piperidine solution.[6] | | Peptide Aggregation (in SPPS) | In solid-phase peptide synthesis (SPPS), peptide aggregation can hinder reagent access.[13] | Use chaotropic salts or alternative solvents to disrupt secondary structures. | | Poor Reagent Quality | The piperidine or DMF may be of poor quality or contain impurities. | Use high-purity, fresh reagents. |

Problem: I am observing side reactions during Fmoc deprotection.

Side Reaction Cause Solution
Aspartimide Formation For sequences containing aspartic acid, the side chain can cyclize with the peptide backbone under basic conditions.Use a bulkier side-chain protecting group on the aspartic acid or a less basic deprotection cocktail (e.g., DBU/piperidine).
Diketopiperazine Formation At the dipeptide stage in SPPS, the N-terminal amine can cyclize with the adjacent carbonyl group, cleaving the peptide from the resin.Couple the third amino acid quickly after deprotection of the second.
Racemization Amino acids like cysteine and histidine are prone to racemization under basic conditions.Minimize the exposure time to the basic deprotection solution.

Quantitative Data Summary

The efficiency of deprotection can vary significantly based on the substrate, reagents, and reaction conditions. The following tables provide a summary of typical conditions and reported yields for the deprotection of N-protected pyrrolidines and related compounds.

Table 1: N-Boc Deprotection Conditions
ReagentSolventTemperature (°C)TimeYield (%)Notes
TFA (20-50%)DCM0 - RT0.5 - 2 h>95%A common and generally effective method.[2][3]
4M HClDioxane0 - RT0.5 - 2 h>95%Often used when TFA is not suitable.[2]
Oxalyl Chloride (3 equiv.)MethanolRT1 - 4 hup to 90%A mild alternative to strong acids.[14]
Aqueous H₃PO₄-RT--A mild option for acid-sensitive substrates.[11]
Table 2: N-Cbz Deprotection Conditions
ReagentSolventTemperature (°C)TimeYield (%)Notes
H₂ (1 atm), 10% Pd/CMethanol/EthanolRT1 - 16 h93-98%The most common method; can be slow.[15]
H₂ (50 psi), 10% Pd/CMethanol/EthanolRT< 1 hHighIncreased pressure can significantly speed up the reaction.[4]
Ammonium Formate, 10% Pd/CMethanolRT - Reflux0.5 - 2 hHighA common transfer hydrogenolysis method.
33% HBrAcetic AcidRT0.5 - 2 hHighA strong acid alternative to hydrogenolysis.[4]
NaBH₄, 10% Pd-CMethanolRT3-10 min93-98%A rapid deprotection method.[15]
Table 3: N-Fmoc Deprotection Conditions
ReagentSolventTemperature (°C)TimeYield (%)Notes
20% PiperidineDMFRT5 - 20 min>99% (in SPPS)The standard condition for Fmoc removal in SPPS.[6][16]
20% PyrrolidineDMFRT2 x 15 minHighAn efficient alternative to piperidine.[17]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DMFRT5 - 15 minHighA non-nucleophilic base, can reduce side reactions.

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc protected pyrrolidine derivative in dichloromethane (DCM) (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% solution in DCM) dropwise to the stirred solution.[3]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting amine salt can be used directly or neutralized by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected pyrrolidine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 1 to 24 hours.[5]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine. The byproducts, toluene and CO₂, are volatile and easily removed.

Protocol 3: N-Fmoc Deprotection using Piperidine in DMF
  • Dissolve the N-Fmoc protected pyrrolidine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).[6]

  • Stir the reaction mixture at room temperature for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the DMF and piperidine.

  • The deprotected amine can be extracted and purified. The dibenzofulvene-piperidine adduct byproduct is typically removed during aqueous workup or subsequent chromatography.[18]

Visualized Workflows and Logic

Deprotection_Workflow General Deprotection Workflow cluster_pre Preparation cluster_reac Reaction cluster_post Workup & Purification Start Start Dissolve Substrate Dissolve Substrate Start->Dissolve Substrate Add Reagent Add Reagent Dissolve Substrate->Add Reagent Stir & Monitor Stir & Monitor Add Reagent->Stir & Monitor Quench/Neutralize Quench/Neutralize Stir & Monitor->Quench/Neutralize Reaction Complete Extraction Extraction Quench/Neutralize->Extraction Purification Purification Extraction->Purification End End Purification->End

Caption: A generalized experimental workflow for the deprotection of N-protected pyrrolidines.

Troubleshooting_Logic Troubleshooting Incomplete Deprotection Incomplete Reaction Incomplete Reaction Check Reagents Check Reagents Incomplete Reaction->Check Reagents Is reagent quality good? Increase Time/Temp Increase Time/Temp Check Reagents->Increase Time/Temp Yes Failure Failure Check Reagents->Failure No, replace reagent Change Conditions Change Conditions Increase Time/Temp->Change Conditions Still incomplete Success Success Increase Time/Temp->Success Reaction completes Change Conditions->Success Reaction completes Change Conditions->Failure Still incomplete

Caption: A decision tree for troubleshooting incomplete deprotection reactions.

Protecting_Group_Orthogonality Protecting Group Orthogonality Boc Boc Acid Acid Boc->Acid Labile Base Base Boc->Base Stable Hydrogenolysis Hydrogenolysis Boc->Hydrogenolysis Stable Cbz Cbz Cbz->Acid Labile (strong) Cbz->Base Stable Cbz->Hydrogenolysis Labile Fmoc Fmoc Fmoc->Acid Stable Fmoc->Base Labile Fmoc->Hydrogenolysis Stable

Caption: Stability of common N-protecting groups to different deprotection conditions.

References

Preventing racemization during the synthesis of (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-3-Ethoxypyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help ensure the stereochemical integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound while maintaining enantiopurity?

A1: The two most common methods for the synthesis of this compound from a chiral precursor, such as (R)-N-Boc-3-hydroxypyrrolidine, are the Mitsunobu reaction and the Williamson ether synthesis. Both reactions proceed via an S(_N)2 mechanism, which results in an inversion of stereochemistry at the chiral center.[1][2] This allows for the synthesis of the (S)-product from the corresponding (R)-alcohol precursor. The nitrogen of the pyrrolidine ring is typically protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

Q2: How can I prevent racemization during the synthesis?

A2: Preventing racemization is critical to obtaining the desired enantiomerically pure product. Key factors to control include:

  • Reaction Choice: Both the Mitsunobu reaction and Williamson ether synthesis are generally stereoinvertive and less prone to racemization if reaction conditions are carefully controlled.[1][3]

  • Base Selection (Williamson Ether Synthesis): When using the Williamson ether synthesis, the choice and amount of base are crucial. Strong bases can potentially lead to epimerization of the chiral center. It is advisable to use the weakest base necessary to deprotonate the alcohol and to use it in a stoichiometric amount.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the risk of side reactions, including racemization.

  • Protecting Groups: The use of a bulky protecting group on the pyrrolidine nitrogen, such as the Boc group, can help to maintain the stereochemical integrity of the molecule throughout the synthetic sequence.

  • Deprotection Conditions: During the removal of the N-Boc protecting group, which is typically done under acidic conditions, it is important to use mild conditions to prevent any potential racemization of the final product.

Q3: What is the most common cause of obtaining a racemic or partially racemized product?

A3: The most likely cause of racemization is the use of harsh reaction conditions. Specifically:

  • In the Williamson Ether Synthesis: The use of an excessively strong base or a high reaction temperature can lead to the deprotonation of the C-H bond at the chiral center, resulting in a planar intermediate and subsequent loss of stereochemistry.

  • During Deprotection: Exposure to strong acids for prolonged periods or at elevated temperatures during the N-Boc deprotection step can potentially compromise the stereochemical purity of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no yield of this compound Mitsunobu Reaction: Incomplete reaction due to low acidity of ethanol. The nucleophile in a Mitsunobu reaction should be sufficiently acidic.[3]Consider using a modified Mitsunobu protocol with reagents that can accommodate less acidic nucleophiles. Alternatively, activate the ethanol by converting it to its alkoxide before the reaction.
Williamson Ether Synthesis: Ineffective deprotonation of the alcohol or use of a poor leaving group on the ethylating agent.Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. Use a good leaving group on the ethylating agent, such as iodide or tosylate.[1]
Product is a racemic mixture or has low enantiomeric excess (ee) Williamson Ether Synthesis: Use of a strong base leading to epimerization.Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
N-Boc Deprotection: Harsh acidic conditions causing racemization.Use milder acidic conditions for deprotection, for example, 4M HCl in dioxane at room temperature for a shorter duration. Alternatively, explore neutral deprotection methods.
Presence of significant side products Mitsunobu Reaction: Side reactions involving the azodicarboxylate reagent.Carefully control the addition of the azodicarboxylate (e.g., DEAD or DIAD) at low temperatures (0 °C).[5] Ensure the purity of all reagents.
Williamson Ether Synthesis: Elimination side reactions, especially if using a secondary ethylating agent (not recommended).Use a primary ethylating agent like ethyl iodide or ethyl tosylate.[1] Keep the reaction temperature as low as possible.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

  • Protection of (S)-3-hydroxypyrrolidine: If starting from unprotected (S)-3-hydroxypyrrolidine, protect the nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent like dichloromethane.

  • Etherification:

    • To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a mild base such as potassium carbonate (1.5 eq.).

    • Add ethyl iodide (1.2 eq.) to the mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate
  • Dissolve the N-Boc protected this compound (1.0 eq.) in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

  • The free amine can be obtained by neutralization with a base.

Data Presentation

Reaction Starting Material Reagents Typical Yield Expected Enantiomeric Excess (ee)
Williamson Ether Synthesis N-Boc-(S)-3-hydroxypyrrolidineEthyl iodide, K₂CO₃, DMFModerate to High>98%
N-Boc Deprotection (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate4M HCl in dioxaneHigh>99% (with careful control)

Mandatory Visualizations

Logical Workflow for Troubleshooting Racemization

troubleshooting_racemization Troubleshooting Racemization in this compound Synthesis start Racemization Detected (Low Enantiomeric Excess) check_step Identify Step with Potential Racemization start->check_step etherification Etherification Step (Williamson Synthesis) check_step->etherification deprotection N-Boc Deprotection Step check_step->deprotection base_issue Issue: Harsh Base / High Temperature etherification->base_issue acid_issue Issue: Harsh Acidic Conditions deprotection->acid_issue solution_base Solution: - Use milder base (e.g., K₂CO₃) - Lower reaction temperature base_issue->solution_base solution_acid Solution: - Use milder acid (e.g., 4M HCl/dioxane) - Shorter reaction time / lower temperature acid_issue->solution_acid verify_ee Verify Enantiomeric Excess (Chiral HPLC/GC) solution_base->verify_ee solution_acid->verify_ee

Caption: A logical workflow for identifying and resolving racemization issues.

Synthetic Pathway and Potential Racemization Points

synthesis_pathway Synthesis of this compound and Racemization Risks cluster_0 Protection cluster_1 Etherification (Williamson) cluster_2 Deprotection start (S)-3-Hydroxypyrrolidine protected N-Boc-(S)-3-hydroxypyrrolidine start->protected Boc₂O, Base ether (S)-tert-butyl 3-ethoxypyrrolidine-1-carboxylate protected->ether EtI, Base racemization1 Racemization Risk: Strong Base / Heat ether->racemization1 final_product This compound ether->final_product Acid (e.g., HCl) racemization2 Racemization Risk: Strong Acid / Heat final_product->racemization2

Caption: Synthetic route with key steps and potential racemization points.

References

Technical Support Center: Managing Additive Memory Effects in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing additive memory effects in chiral chromatography columns. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the use of mobile phase additives in chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is an additive memory effect in chiral chromatography?

A1: An additive memory effect is a phenomenon where a chiral stationary phase (CSP) retains traces of mobile phase additives, such as acids or bases, even after the additive has been removed from the mobile phase.[1][2][3] This residual additive can alter the column's surface chemistry, leading to changes in retention times, selectivity, and peak shape in subsequent analyses.[1][2] This effect is particularly prevalent with polysaccharide-based columns and can be more persistent in normal-phase and isocratic separations.[1][3][4]

Q2: What are the common symptoms of an additive memory effect?

A2: Common symptoms include:

  • Inconsistent retention times: You may observe drift or sudden shifts in the retention times of your analytes.

  • Changes in selectivity (α): The separation factor between enantiomers may increase or decrease.

  • Poor peak shape: You might see increased peak tailing or fronting.[5]

  • Loss of resolution (Rs): The overall separation of enantiomers may be compromised.

  • Irreproducibility between columns: A new column may not replicate the separation achieved on an older, "conditioned" column.[6]

Q3: Which additives are known to cause memory effects?

A3: Both acidic and basic additives can cause memory effects. Common culprits include:

  • Basic additives: Diethylamine (DEA), Triethylamine (TEA), Butylamine (BA), and other amine-based modifiers are frequently used to improve the peak shape of basic compounds but are well-known for causing strong memory effects.[3][4][7]

  • Acidic additives: Trifluoroacetic acid (TFA), Formic acid (FA), and Acetic acid (AA) are used for acidic compounds and can also adsorb to the stationary phase, influencing subsequent separations.[2][8] TFA, in particular, is known to bind strongly and can be difficult to remove.[2]

Q4: How can I prevent additive memory effects?

A4: While complete prevention can be difficult, you can minimize memory effects by:

  • Dedicating columns: If possible, dedicate a column to a specific method or a particular class of compounds that require the same additive.[1]

  • Using the lowest effective additive concentration: Avoid using higher concentrations of additives than necessary to achieve the desired chromatography.

  • Thorough column washing: Always flush the column with an appropriate solvent to remove additives before switching to a different method or for storage.[6]

  • Careful method development: When developing a new method, consider the potential for memory effects and document the column's history.[1]

Q5: Can memory effects be beneficial?

A5: In some cases, a "conditioned" column with a memory effect from a specific additive may provide a consistent and desirable separation for a particular method.[6] The problem arises when this "conditioned" state is not reproducible or when the column is used for other analyses where the residual additive interferes.

Troubleshooting Guides

This section provides structured guides to diagnose and resolve issues related to additive memory effects.

Issue 1: Inconsistent Retention Times and/or Loss of Resolution

Symptoms:

  • Retention times are shifting from run to run.

  • The resolution between enantiomers has decreased compared to previous results.

Troubleshooting Workflow:

G start Inconsistent Retention / Loss of Resolution check_history Review Column History: Was an additive used previously? start->check_history no_additive Problem is likely not additive memory effect. Investigate other causes (e.g., mobile phase prep, temperature, system issues). check_history->no_additive No additive_used Additive Memory Effect is Likely check_history->additive_used Yes run_probe Run Probe Compound Analysis (Protocol 1) additive_used->run_probe quantify_effect Quantify the Memory Effect (Protocol 2) run_probe->quantify_effect select_cleaning Select Appropriate Cleaning Protocol (Protocol 3 or 4) quantify_effect->select_cleaning perform_cleaning Perform Column Cleaning select_cleaning->perform_cleaning re_run_probe Re-run Probe Compound Analysis perform_cleaning->re_run_probe check_performance Is column performance restored? re_run_probe->check_performance yes_restored Resume Analysis. Consider dedicating the column. check_performance->yes_restored Yes no_restored Repeat cleaning or consider column replacement. check_performance->no_restored No

Caption: Troubleshooting workflow for inconsistent retention and resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Peaks for your analytes are showing significant tailing or fronting, which was not previously observed.

Troubleshooting Workflow:

G start Poor Peak Shape check_additive Are you using an additive in your current method? start->check_additive no_additive Consider other causes: - Column overload - pH mismatch - Extra-column volume check_additive->no_additive No yes_additive Is the additive appropriate for your analyte? check_additive->yes_additive Yes inappropriate_additive Select a more appropriate additive. (e.g., base for basic analyte) yes_additive->inappropriate_additive No appropriate_additive Suspect residual additive from previous use. yes_additive->appropriate_additive Yes cleaning_protocol Perform a general column cleaning (Protocol 3 or 4). appropriate_additive->cleaning_protocol re_equilibrate Thoroughly re-equilibrate with your current mobile phase. cleaning_protocol->re_equilibrate re_analyze Re-analyze your sample. re_equilibrate->re_analyze check_peak_shape Is peak shape improved? re_analyze->check_peak_shape yes_improved Continue analysis. check_peak_shape->yes_improved Yes no_improved Consider a more aggressive cleaning or column replacement. check_peak_shape->no_improved No

Caption: Troubleshooting workflow for poor peak shape.

Experimental Protocols

Protocol 1: Diagnosing Additive Memory Effects Using Probe Compounds

This protocol uses a set of neutral, acidic, and basic probe compounds to diagnose the presence of a memory effect on a chiral column.

Methodology:

  • Column Equilibration: Equilibrate the suspect column with a neutral mobile phase, for example, Hexane/Isopropanol (90:10 v/v), for at least 30-60 minutes at a flow rate of 1.0 mL/min.

  • Probe Compound Preparation: Prepare a solution containing a mixture of neutral, acidic, and basic probe compounds at a concentration of approximately 1 mg/mL each in the mobile phase.

    • Neutral Probe: trans-Stilbene Oxide (TSO)

    • Acidic Probe: Ketoprofen

    • Basic Probe: Propranolol

  • Initial Analysis: Inject the probe mixture and record the retention times and peak shapes.

  • Additive Exposure: Switch the mobile phase to one containing the additive you suspect is causing the memory effect (e.g., Hexane/Isopropanol with 0.1% DEA). Equilibrate the column for 60 minutes.

  • Post-Additive Analysis: Re-inject the probe mixture in the additive-containing mobile phase and record the chromatogram.

  • Washout: Flush the column with the neutral mobile phase for an extended period (e.g., 2-3 hours).

  • Final Analysis: Re-inject the probe mixture in the neutral mobile phase and record the retention times and peak shapes.

  • Data Comparison: Compare the chromatograms from steps 3, 5, and 7. Significant shifts in the retention of the acidic or basic probes after the washout step (compared to the initial analysis) indicate a memory effect.

Protocol 2: Quantifying the Memory Effect

This protocol provides a method to quantify the impact of a memory effect on key chromatographic parameters.

Methodology:

  • Select a Sensitive Analyte: Choose an analyte whose separation is known to be sensitive to the presence of the additive .

  • Establish a Baseline: On a new or thoroughly cleaned column, perform replicate injections of the selected analyte using a mobile phase without the additive. Record the retention times (t_R1, t_R2), resolution (Rs), and tailing factors (Tf).

  • Induce the Memory Effect: Equilibrate the column with a mobile phase containing the additive (e.g., 0.1% DEA or TFA) for a defined period (e.g., 2 hours).

  • Remove the Additive: Flush the column with the original, additive-free mobile phase until the baseline is stable.

  • Post-Memory Effect Analysis: Perform replicate injections of the same analyte using the additive-free mobile phase. Record the new retention times, resolution, and tailing factors.

  • Calculate the Impact: Compare the data from steps 2 and 5 to quantify the changes.

ParameterBefore Additive ExposureAfter Additive Exposure (Memory Effect)
Retention Time (Enantiomer 1) t_R1_initialt_R1_memory
Retention Time (Enantiomer 2) t_R2_initialt_R2_memory
Resolution (Rs) Rs_initialRs_memory
Tailing Factor (Enantiomer 1) Tf1_initialTf1_memory
Tailing Factor (Enantiomer 2) Tf2_initialTf2_memory
Protocol 3: General Column Cleaning for Additive Removal (Immobilized Columns)

This protocol is for robust, immobilized polysaccharide-based columns. Do not use on coated columns.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Flush: Flush the column with 100% Isopropanol (IPA) or Ethanol for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Strong Solvent Wash: For stubborn basic additives, flush with N,N-Dimethylformamide (DMF). For acidic additives, a thorough flush with a polar solvent like methanol or ethanol is often sufficient. Flush for 2-4 hours.[8]

  • Intermediate Flush: Flush with 100% Isopropanol or Ethanol for 60 minutes to remove the strong solvent.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 4: Mild Column Cleaning (Coated Columns)

This protocol is for more sensitive, coated polysaccharide-based columns.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector.

  • Flush with Intermediate Solvent: Flush the column with 100% Isopropanol (IPA) or Ethanol for 2-3 hours at a low flow rate (e.g., 0.5 mL/min).[4] This is often sufficient to remove a significant portion of the adsorbed additive without damaging the stationary phase.[3]

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Data on Additive Memory Effects

The following tables summarize the potential impact of additive memory effects on chromatographic performance.

Table 1: Illustrative Impact of DEA Memory Effect on a Chiral Separation

AnalyteMobile PhaseRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)
Basic Compound AHexane/IPA (90:10) - New Column8.5 min10.2 min2.1
Basic Compound AHexane/IPA (90:10) - After DEA Use7.9 min9.5 min1.8
Acidic Compound BHexane/IPA (90:10) - New Column6.2 min7.5 min1.9
Acidic Compound BHexane/IPA (90:10) - After DEA Use6.8 min8.3 min1.7

Table 2: Effect of Column Cleaning on Performance Affected by Memory Effect

ParameterBefore Cleaning (Memory Effect)After Cleaning Protocol 3
Retention Time (Analyte X, Enantiomer 1) 9.8 min11.5 min
Retention Time (Analyte X, Enantiomer 2) 11.2 min13.5 min
Resolution (Rs) 1.62.3
Peak Tailing (Tf) 1.81.2

Disclaimer: The data presented in these tables are illustrative and may not represent the exact changes you will observe. The magnitude of the memory effect depends on the column, additive, mobile phase, and analyte.

References

Technical Support Center: Purification of (S)-3-Ethoxypyrrolidine and Related Small Polar Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of small polar molecules like (S)-3-Ethoxypyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and similar small, polar, and basic compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with small polar molecules in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Many modern RP columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with phenyl-hexyl or embedded polar groups (EPG), which can offer different selectivity for polar analytes.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high percentage of a non-polar organic solvent and a small amount of aqueous solvent.[2]

  • Adjust Mobile Phase pH: For a basic compound like this compound, increasing the pH of the mobile phase (e.g., to pH 8-10) will suppress its protonation, making it less polar and increasing its retention on a C18 column. Ensure your column is stable at higher pH values.

Issue 2: Significant Peak Tailing in HPLC or Flash Chromatography

Q: I am observing significant peak tailing for my basic pyrrolidine derivative during chromatography. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is often caused by strong interactions with acidic silanol groups on the surface of silica-based stationary phases.[3][4] This can be addressed by:

  • Mobile Phase pH Adjustment: For reversed-phase HPLC, operating at a low pH (e.g., 2.5-4) will protonate the basic analyte and also suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[3] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. For high pH methods, a highly deactivated, end-capped column is recommended.[3]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%), to the mobile phase can mask the active silanol sites and significantly improve peak shape.[3][5]

  • Alternative Stationary Phases: For flash chromatography, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as an amine-functionalized column.[3][6]

Issue 3: Compound Instability or Low Recovery During Flash Chromatography

Q: My this compound appears to be degrading or irreversibly binding to the silica gel during flash chromatography, leading to low yield. What can I do?

A: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[4] Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating the packed column. This can be done by flushing the column with a solvent system containing a small amount of a base, such as 1-2% triethylamine in your initial elution solvent, before loading the sample.[3]

  • Dry Loading with a Basic Adsorbent: If dry loading your sample, consider adsorbing it onto a small amount of a basic support like alumina or even sodium bicarbonate mixed with silica, rather than silica alone.

  • Use an Alternative Stationary Phase: As mentioned for peak tailing, using alumina or a functionalized silica can prevent degradation.[6]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good alternative to avoid the issues associated with acidic silica.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying small polar molecules like this compound?

A1: The primary challenges stem from their high polarity and, in the case of this compound, its basicity. Key difficulties include:

  • High Water Solubility: Makes extraction from aqueous solutions with organic solvents inefficient.

  • Poor Retention in Reversed-Phase Chromatography: As discussed in the troubleshooting section, these molecules have a high affinity for polar mobile phases.[1]

  • Strong Interaction with Silica Gel: The basic nitrogen can interact strongly with acidic silanol groups on silica, leading to peak tailing, streaking, and potential degradation.[3][6]

  • Volatility: Small amines can be volatile, which can lead to sample loss during solvent evaporation.

  • Chiral Purity: As a chiral molecule, purification methods must be able to separate the desired (S)-enantiomer from the (R)-enantiomer if a racemic mixture is present.[2]

Q2: How can I effectively separate this compound from a reaction mixture containing non-polar byproducts?

A2: A liquid-liquid extraction leveraging the basicity of the amine is a highly effective initial purification step. By adjusting the pH of the aqueous phase, you can control the partitioning of the amine.[8][9]

  • Dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer, while non-polar byproducts remain in the organic layer.

  • Separate the layers.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine hydrochloride back to the free base.

  • Extract the aqueous layer again with an organic solvent to recover the purified this compound.

Q3: What is the best way to determine the enantiomeric excess (e.e.) of my purified this compound?

A3: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[10][11] Chiral Gas Chromatography (GC) may also be an option if the compound is sufficiently volatile or can be derivatized. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can be used for rapid e.e. determination without the need for physical separation.[1][12][13][14]

Q4: Can I purify this compound by distillation?

A4: Yes, distillation can be an effective purification method for small, relatively volatile amines, especially for removing non-volatile impurities.[7] Since small polar molecules can have elevated boiling points due to hydrogen bonding, vacuum distillation is often preferred to reduce the required temperature and prevent thermal decomposition.[15] This method is particularly useful after an initial extraction and drying of the free base.

Q5: Is crystallization a viable purification method for this compound?

A5: Crystallization is an excellent method for achieving high purity, particularly when the compound is in its salt form.[5] Converting the purified this compound free base to its hydrochloride or another suitable salt can significantly increase its crystallinity.[16] The process involves dissolving the salt in a minimal amount of a hot solvent and allowing it to cool slowly to form pure crystals.[17][18]

Data Presentation: Comparison of Purification Techniques

The following tables provide representative data for the purification of small polar amines, illustrating the typical outcomes of different techniques.

Table 1: Flash Chromatography of a Boc-Protected Pyrrolidine Derivative (Data is representative for a compound similar to N-Boc-(S)-3-Ethoxypyrrolidine)

ParameterBefore PurificationAfter Flash Chromatography
Purity (by HPLC) ~85%>98%
Yield -85-95%
Stationary Phase -Silica Gel
Mobile Phase -Hexane/Ethyl Acetate Gradient
Reference Representative data based on similar purifications.[19]

Table 2: Chiral HPLC for Enantiomeric Excess Determination (Data is representative for a chiral amine)

ParameterMethod Details
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Result Baseline separation of (S) and (R) enantiomers
Reference General protocol based on common practices.[10][20]

Table 3: Purification via Salt Formation and Recrystallization (Data is representative for a chiral amine hydrochloride)

ParameterCrude Free BaseAfter Salt Formation & Recrystallization
Purity (by HPLC) 90%>99.5%
Enantiomeric Excess 95% e.e.>99.8% e.e.
Yield -70-85%
Crystallization Solvent -Isopropanol/Ether
Reference Representative data from similar procedures.

Experimental Protocols

Protocol 1: Flash Chromatography of a Crude Amine

  • Stationary Phase Selection: Choose a stationary phase based on the compound's properties. For a basic amine like this compound, amine-functionalized silica or deactivated silica is recommended to minimize tailing.[3][13]

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase for polar amines is a gradient of methanol in dichloromethane, often with the addition of 0.5-1% triethylamine or ammonium hydroxide to improve peak shape.[6]

  • Column Packing: Pack the column with the selected stationary phase using the chosen solvent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel or celite.

  • Elution: Run the column using a solvent gradient, starting with a low polarity and gradually increasing it.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

  • Column Selection: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for a wide range of compounds.[20]

  • Mobile Phase Preparation: For normal phase, a typical mobile phase is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). For basic analytes, add 0.1% of an amine modifier like diethylamine (DEA) to improve peak shape.[5]

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Visualizations

Purification_Workflow cluster_extraction Initial Purification cluster_final_purification Final Purification Options crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve extract_acid Extract with Acid (e.g., 1M HCl) dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 basify Basify Aqueous Layer (e.g., NaOH) separate1->basify extract_organic Extract with Organic Solvent basify->extract_organic separate2 Separate Layers extract_organic->separate2 dry_concentrate Dry and Concentrate Organic Layer separate2->dry_concentrate flash_chrom Flash Chromatography dry_concentrate->flash_chrom Moderate Purity distillation Vacuum Distillation dry_concentrate->distillation Volatile Impurities recrystallization Salt Formation & Recrystallization dry_concentrate->recrystallization High Purity Required final_product Pure this compound flash_chrom->final_product Yields Pure Product distillation->final_product Yields Pure Product recrystallization->final_product Yields High Purity Crystals

Caption: General purification workflow for this compound.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed for Basic Amine silanol_interaction Interaction with Acidic Silanols start->silanol_interaction wrong_ph Inappropriate Mobile Phase pH start->wrong_ph secondary_interactions Secondary Interactions start->secondary_interactions add_modifier Add Amine Modifier to Mobile Phase (e.g., 0.1% TEA) silanol_interaction->add_modifier deactivate_silica Deactivate Silica Gel (Flash Chromatography) silanol_interaction->deactivate_silica adjust_ph Adjust Mobile Phase pH (Low or High) wrong_ph->adjust_ph change_column Use Alternative Stationary Phase (Alumina, Amine-Functionalized) secondary_interactions->change_column result Symmetrical Peak add_modifier->result Improves Peak Shape adjust_ph->result Reduces Tailing change_column->result Minimizes Interactions deactivate_silica->result Improves Recovery & Shape

Caption: Troubleshooting logic for peak tailing of basic amines.

References

How to improve the regioselectivity of pyrrolidine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrolidine functionalization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving regioselectivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity between the C2 and C3 positions in my pyrrolidine C-H functionalization?

A1: Poor regioselectivity between the C2 and C3 positions is a common issue. The C2 position is often considered more electronically activated due to the adjacent nitrogen atom, making its C-H bonds weaker.[1] However, several factors can lead to a mixture of products:

  • Steric Hindrance: If the C2 position is sterically hindered (e.g., by a substituent), functionalization may occur at the less hindered C3 position.

  • Directing Group Absence: Without a directing group, reactions may proceed based on the inherent electronic properties of the ring, often favoring the C2 position.

  • Reaction Mechanism: Some catalytic systems, like those using cobalt or nickel, can be tuned to favor either C2 or C3 alkylation from a 3-pyrroline precursor by switching the metal catalyst.[2][3]

Q2: How does the choice of N-protecting group influence the regioselectivity of a reaction?

A2: The N-protecting group plays a critical role in controlling regioselectivity, primarily through steric effects. A bulky protecting group, such as tert-Butoxycarbonyl (Boc), can block access to the adjacent C2 and C5 positions. This steric hindrance can be leveraged to direct functionalization to more remote positions like C3 or C4, especially when used in combination with a directing group.[1] For instance, a bulky N-Boc group was used alongside an aminoquinoline (AQ) directing group to promote C4 regioselectivity over the electronically favored C2 position.[1][4]

Q3: Can I selectively functionalize the C4 position of a pyrrolidine ring?

A3: Yes, selective functionalization at the unactivated C4 position is achievable, typically through directed C-H activation. By installing a directing group, such as an aminoquinoline (AQ) amide, at the C3 position, a palladium catalyst can be guided to activate the adjacent C4-H bond.[1][5] This strategy has been successfully used to achieve excellent regio- and stereoselectivity for the synthesis of cis-3,4-disubstituted pyrrolidines.[1][4]

Q4: My palladium-catalyzed C-H arylation reaction stalls or gives low yields. What are the potential causes?

A4: Stalling and low yields in Pd-catalyzed C-H arylations on N-heterocycles can be due to several factors. Mechanistic studies have revealed that rapid catalyst deactivation is a common issue, potentially caused by the buildup of iodide in the reaction mixture.[5] Furthermore, the reductive elimination step can be turnover-limiting, particularly with electron-poor aryl iodides.[5] Using an improved directing group, like 4-dimethylamine-8-aminoquinoline (DMAQ), has been shown to accelerate the reaction and improve yields by promoting reductive elimination.[5]

Troubleshooting Guides

Guide 1: Improving C3 vs. C2 Selectivity in Directed C-H Functionalization

Problem: You are attempting a directed C-H functionalization at the C3 position but observe significant formation of the C2-functionalized byproduct.

Potential Cause Suggested Solution Rationale
Ineffective Directing Group Switch to a more effective or rigid directing group. The 5-methoxy-8-aminoquinoline group has been shown to be effective and is often easier to remove than the standard AQ group.[6]A well-chosen directing group forms a more stable and favorable metallacyclic intermediate, enhancing selectivity for the target position.
Steric hindrance at C3 Ensure your substrate's C3 position is not sterically encumbered. If it is, this approach may not be suitable.Palladium catalysis is sensitive to steric hindrance, which can disfavor the formation of the desired palladacycle at the C3-position.[1]
Suboptimal Reaction Conditions Re-optimize reaction conditions, including solvent, base, and temperature. For Pd-catalyzed arylations, K₂CO₃ is often an effective and inexpensive base.[1][4]The balance of intermediates and the rate of competing pathways are highly dependent on the reaction conditions.
Incorrect N-Protecting Group Use a bulky N-protecting group like N-Boc or N-Cbz to sterically shield the C2 and C5 positions.[1]Increasing steric bulk around the nitrogen atom makes the α-protons (C2/C5) less accessible to the catalyst.
Guide 2: Catalyst-Tuned Regiodivergent Functionalization

Problem: You need to synthesize both C2- and C3-alkylated pyrrolidines from a common precursor and want to control the regioselectivity.

This approach is particularly effective starting from 3-pyrroline substrates.[2][3][7]

Desired Product Catalyst System Yield (%) Regioselectivity (C3:C2 or C2:C3) ee (%)
C3-Alkylated PyrrolidineCoBr₂ / Bisoxazoline (BOX) ligand70-95%>98:290-97%
C2-Alkylated PyrrolidineNi(acac)₂ / Bisoxazoline (BOX) ligand65-88%>2:9885-95%

Data synthesized from representative examples in cited literature.[2][3][7]

Experimental Protocols

Protocol 1: Pd-Catalyzed C4-Arylation of a Pyrrolidine-3-Carboxamide using a Directing Group

This protocol is adapted from methodologies described for the selective C-H arylation of pyrrolidines.[1][4]

Materials:

  • N-Boc-pyrrolidine-3-carboxamide (with AQ directing group) (1.0 eq)

  • Aryl Iodide (1.5 eq)

  • Pd(OAc)₂ (0.1 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene (or other suitable solvent like pivalic acid)

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-arylated pyrrolidine.

Visual Guides

G cluster_start Starting Point cluster_decision Primary Decision cluster_methods Methodology cluster_strategy Strategy Start Goal: Regioselective Pyrrolidine Functionalization Decision1 What is the target position? Start->Decision1 C2_Func C2 Functionalization Decision1->C2_Func C2 (alpha) C3_Func C3 Functionalization Decision1->C3_Func C3 (beta) C4_Func C4/C5 Functionalization Decision1->C4_Func C4 (beta') Strategy_C2 • Deprotonation (e.g., s-BuLi) • Catalyst Control (e.g., Ni-cat) C2_Func->Strategy_C2 Strategy_C3 • Directing Group (e.g., AQ at C2) • Catalyst Control (e.g., Co-cat) C3_Func->Strategy_C3 Strategy_C4 • Directing Group (e.g., AQ at C3) C4_Func->Strategy_C4

Caption: Decision workflow for selecting a regioselective functionalization strategy.

G cluster_problem Problem Identification cluster_check Initial Checks cluster_solutions_no_dg No DG Path cluster_solutions_with_dg DG Path cluster_outcome Desired Outcome Problem Poor Regioselectivity (Mixture of Isomers) Check1 Is a Directing Group (DG) being used? Problem->Check1 NoDG_Sol1 Introduce a DG for C-H activation Check1->NoDG_Sol1 No WithDG_Sol1 Change DG to one with higher directing ability Check1->WithDG_Sol1 Yes NoDG_Sol2 Use bulky N-protecting group to block C2 NoDG_Sol1->NoDG_Sol2 NoDG_Sol3 Change catalyst system (e.g., Co vs Ni) NoDG_Sol2->NoDG_Sol3 Outcome Improved Regioselectivity NoDG_Sol3->Outcome WithDG_Sol2 Optimize reaction conditions (Base, Solvent, Temp) WithDG_Sol1->WithDG_Sol2 WithDG_Sol3 Confirm DG position on substrate WithDG_Sol2->WithDG_Sol3 WithDG_Sol3->Outcome

Caption: Troubleshooting workflow for poor regioselectivity in pyrrolidine functionalization.

References

Catalyst selection to improve diastereoselectivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection to improve diastereoselectivity in pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for achieving high diastereoselectivity in pyrrolidine synthesis?

A1: High diastereoselectivity in pyrrolidine synthesis is primarily achieved through two main strategies: organocatalysis and transition metal catalysis. Organocatalysts, such as proline and its derivatives, and Cinchona alkaloids, are often used for reactions like Michael additions and aldol reactions that can lead to pyrrolidine precursors.[1][2] Transition metal catalysts, including complexes of copper, iridium, gold, and palladium, are frequently employed in [3+2] cycloaddition reactions of azomethine ylides to construct the pyrrolidine ring with high stereocontrol.[3][4][5][6]

Q2: How does the choice of catalyst influence the diastereomeric ratio (d.r.) in a [3+2] cycloaddition reaction for pyrrolidine synthesis?

A2: In [3+2] cycloaddition reactions, the catalyst plays a critical role in defining the facial selectivity of the approach of the dipolarophile to the azomethine ylide. Chiral ligands coordinated to a metal center (e.g., copper or silver) create a chiral environment that sterically hinders one face of the transition state, thereby favoring the formation of a specific diastereomer.[7] The steric and electronic properties of the ligand, the metal salt used, and the metal-to-ligand ratio can all significantly impact the resulting diastereomeric ratio.[7]

Q3: Can the solvent choice significantly impact the diastereoselectivity of my reaction?

A3: Yes, the solvent can have a profound effect on diastereoselectivity. Solvent polarity and the ability to form hydrogen bonds can influence the stability of the diastereomeric transition states. For example, in some 1,3-dipolar cycloadditions of azomethine ylides, switching to more sterically hindered alcohols like isopropanol or tert-butanol has been shown to improve diastereoselectivity compared to less hindered alcohols like methanol.[7] It is often recommended to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2) to optimize the diastereomeric ratio.[8][9]

Q4: What is a "dynamic kinetic resolution" and how can it be applied to pyrrolidine synthesis?

A4: Dynamic kinetic resolution (DKR) is a powerful strategy for synthesizing highly functionalized pyrrolidines with excellent diastereoselectivity.[10][11][12][13] This approach often involves a reversible initial step, such as an aza-Henry reaction, followed by a DKR-driven aza-Michael cyclization. Even if the individual steps have only moderate enantioselectivities, the overall process can lead to a single diastereomer in high enantiomeric excess because one of the rapidly equilibrating intermediates reacts much faster in the subsequent irreversible cyclization step.[10][11][12][13]

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in a Catalyzed Pyrrolidine Synthesis

  • Possible Cause: The energy difference between the competing diastereomeric transition states is small.

  • Solutions:

    • Lower the Reaction Temperature: Reducing the temperature can amplify small energy differences between transition states, often leading to improved diastereoselectivity.[8]

    • Screen Different Catalysts/Ligands: The steric and electronic properties of the catalyst are paramount. If using a metal catalyst, screen a library of chiral ligands. For organocatalysis, subtle modifications to the catalyst scaffold can have a large impact.[7]

    • Vary the Solvent: The solvent can influence the conformation of both the substrate and the catalyst-substrate complex. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).[8][9]

    • Modify the Substrate: Altering the steric bulk of protecting groups, particularly on the nitrogen atom, can enhance facial differentiation and improve the d.r.[8]

Problem 2: The Reaction Yields the Wrong Diastereomer as the Major Product

  • Possible Cause: The chosen catalyst system inherently favors the undesired diastereomer.

  • Solutions:

    • Select a Catalyst with Opposite Enantiomeric Configuration: For many chiral catalysts, using the opposite enantiomer will result in the formation of the opposite product diastereomer.

    • Change the Catalyst Class: If an organocatalyst is providing the wrong diastereomer, consider switching to a transition metal-based catalyst, or vice versa. The mechanisms and transition state geometries can be substantially different, leading to different stereochemical outcomes.

    • Utilize a Different Chiral Auxiliary: In substrate-controlled reactions, the choice of chiral auxiliary can dictate the stereochemical outcome. For instance, in reductions of N-tert-butanesulfinyl imines, different reducing agents can produce opposite diastereomers with high selectivity.[8]

Problem 3: Inconsistent Diastereoselectivity Between Batches

  • Possible Cause: The reaction is highly sensitive to trace impurities, particularly water.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Verify Reagent Purity: Impurities in starting materials or reagents can interfere with catalysis. Re-purify starting materials if necessary. Water, in particular, can deactivate Lewis acid catalysts and lead to reduced selectivity.[8]

    • Control Catalyst Loading and Concentration: Ensure precise measurement of the catalyst and consistent reactant concentrations between batches, as these parameters can sometimes influence diastereoselectivity.

Data on Catalyst Performance

Table 1: Organocatalysts in Diastereoselective Pyrrolidine Synthesis

CatalystReaction TypeSubstratesDiastereomeric Ratio (d.r.)Yield (%)Reference
Cinchona Alkaloid-derived CarbamateAza-Henry/Aza-Michael CascadeNitroalkenes and N-Ts aldiminesSingle isomer50-95[10][11][12][13]
L-prolineAldol ReactionAldehydes and KetonesVaries with substrateVaries[1]
(S)-proline derived prolinamidesBiginelli reactionVariousVariesVaries[14]

Table 2: Transition Metal Catalysts in Diastereoselective Pyrrolidine Synthesis

Catalyst SystemReaction TypeSubstratesDiastereomeric Ratio (d.r.)Yield (%)Reference
Cu(I) complexIntramolecular AminooxygenationAlkene substrates>20:1 for 2,5-cis76-97[15][16]
Yb(OTf)3Three-Component ReactionAldehydes, Amines, Cyclopropanediesters>10:1 for cis66-96[17]
IrCl(CO)(PPh3)2[3+2] CycloadditionAmides and Electron-deficient alkenesGood to excellentVaries[5][18]
Ag2CO3[3+2] CycloadditionN-tert-Butanesulfinylazadienes and Azomethine ylidesHigh to excellentModerate to good[9]
Au(I) with Phosphoramidite LigandCycloaddition of AllenenesAllenenesHighly diastereoselectiveVaries[4]

Experimental Protocols

Protocol 1: Organocatalytic Diastereoselective Synthesis of Polysubstituted Pyrrolidines via a Cascade Reaction

This protocol is adapted from the work of Cheng et al. on the synthesis of highly functionalized pyrrolidines using a Cinchona alkaloid-derived organocatalyst.[10][11][12][13]

  • Materials:

    • N-tosyl aldimine (1.0 equiv)

    • Nitroalkene (1.2 equiv)

    • Cinchona alkaloid-derived carbamate organocatalyst (10 mol%)

    • Anhydrous toluene

    • Magnetic stirrer and stir bar

    • Reaction vial

  • Procedure:

    • To a solution of the N-tosyl aldimine in anhydrous toluene, add the nitroalkene.

    • Add the Cinchona alkaloid-derived carbamate organocatalyst to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired polysubstituted pyrrolidine.

Protocol 2: Yb(OTf)3-Catalyzed Three-Component Diastereoselective Synthesis of Pyrrolidines

This protocol is a general guideline based on the ytterbium triflate-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters.[17]

  • Materials:

    • Aldehyde (1.0 equiv)

    • Amine (1.0 equiv)

    • 1,1-Cyclopropanediester (1.1 equiv)

    • Ytterbium(III) triflate (Yb(OTf)3) (10 mol%)

    • Anhydrous dichloromethane (CH2Cl2)

    • Magnetic stirrer and stir bar

    • Reaction vial under an inert atmosphere

  • Procedure:

    • To a solution of the aldehyde and amine in anhydrous CH2Cl2, add Yb(OTf)3.

    • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.

    • Add the 1,1-cyclopropanediester to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

    • Extract the product with CH2Cl2, dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

catalyst_selection_workflow cluster_problem Problem Definition cluster_optimization Optimization Strategy cluster_analysis Analysis & Outcome start Low Diastereoselectivity Observed catalyst Screen Catalyst Library (Organo- vs. Metal-based) start->catalyst Initial Step solvent Vary Solvent Polarity (Toluene, THF, DCM, etc.) catalyst->solvent temp Lower Reaction Temperature (e.g., RT to -78 °C) solvent->temp substrate Modify Substrate (e.g., Protecting Groups) temp->substrate analyze Analyze d.r. by NMR or HPLC substrate->analyze Iterative Process analyze->catalyst Re-optimize if needed outcome High Diastereoselectivity Achieved analyze->outcome Success

Caption: Workflow for troubleshooting and optimizing diastereoselectivity.

cycloaddition_pathway cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Products ylide Azomethine Ylide catalyst Chiral Catalyst (e.g., Cu(I)-Ligand) ylide->catalyst dipolarophile Dipolarophile dipolarophile->catalyst ts1 Transition State A (Favored) catalyst->ts1 Lower Energy Pathway ts2 Transition State B (Disfavored) catalyst->ts2 Higher Energy Pathway product1 Major Diastereomer ts1->product1 product2 Minor Diastereomer ts2->product2

References

Validation & Comparative

Validating the Enantiomeric Excess of (S)-3-Ethoxypyrrolidine: A Comparative Guide to Chiral HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral compounds such as (S)-3-Ethoxypyrrolidine, a valuable building block in medicinal chemistry. The stereochemical configuration significantly influences a molecule's pharmacological activity and safety profile. This guide provides a comprehensive overview of a validated chiral High-Performance Liquid Chromatography (HPLC) method for assessing the enantiomeric excess of this compound. It also presents a comparison with alternative analytical techniques and detailed experimental protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical strategies.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][2][3] The method's success relies on the use of a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including amines and their derivatives.[4][5][6]

Proposed Chiral HPLC Method for this compound

Based on established methods for similar chiral amines and pyrrolidine derivatives, the following chiral HPLC method is proposed for the effective separation of (S)- and (R)-3-Ethoxypyrrolidine.

ParameterCondition/Value
Chromatographic System HPLC with UV Detector
Chiral Stationary Phase Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Analyte Concentration 1.0 mg/mL in mobile phase
Expected Chromatographic Performance and Data

The following table summarizes the expected quantitative data from the analysis of a sample of this compound containing a small amount of the (R)-enantiomer as an impurity.

ParameterThis compound(R)-3-Ethoxypyrrolidine
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Peak Area 995,0005,000
Resolution (R_s) > 2.0-
Enantiomeric Excess (% ee) 99.0%-

Calculation of Enantiomeric Excess (% ee): The enantiomeric excess is calculated using the peak areas of the two enantiomers with the following formula:[7] % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 % ee = [ (995,000 - 5,000) / (995,000 + 5,000) ] * 100 = 99.0%

Experimental Workflow for Enantiomeric Excess Validation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Prepare 1 mg/mL solution of 3-Ethoxypyrrolidine in mobile phase prep_racemic Prepare 1 mg/mL solution of racemic 3-Ethoxypyrrolidine (for system suitability) hplc_system Equilibrate HPLC system with mobile phase prep_racemic->hplc_system inject_racemic Inject racemic standard hplc_system->inject_racemic inject_sample Inject this compound sample inject_racemic->inject_sample acquire_data Acquire chromatograms at 220 nm inject_sample->acquire_data integrate_peaks Integrate peak areas for (S) and (R) enantiomers acquire_data->integrate_peaks calculate_ee Calculate enantiomeric excess (% ee) integrate_peaks->calculate_ee

Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol

1. Preparation of Solutions:

  • Mobile Phase: Carefully prepare a mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:20:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • Racemic Standard Solution: Accurately weigh and dissolve approximately 10 mg of racemic 3-Ethoxypyrrolidine in 10 mL of the mobile phase to obtain a concentration of 1.0 mg/mL. This solution is used for system suitability checks to ensure the separation of the two enantiomers.

  • Sample Solution: Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

2. HPLC System and Conditions:

  • Set up the HPLC system with the specified chiral column and conditions as detailed in the table above.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. System Suitability:

  • Inject the racemic standard solution.

  • The system is deemed suitable for analysis if the resolution between the two enantiomer peaks is greater than 2.0.

4. Analysis:

  • Inject the sample solution of this compound.

  • Record the chromatogram and integrate the peak areas for both the (S)- and (R)-enantiomers.

5. Data Analysis:

  • Calculate the enantiomeric excess (% ee) of the this compound sample using the formula provided above.

Comparison with Alternative Methods

While chiral HPLC is a robust and widely used technique, other methods can also be employed for determining enantiomeric excess, each with its own advantages and disadvantages.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][8]High resolution and accuracy, well-established, versatile for a wide range of compounds.[2]Can have longer analysis times and higher solvent consumption compared to other methods.[9][10]
Chiral Supercritical Fluid Chromatography (SFC) Differential interaction with a CSP using a supercritical fluid as the mobile phase.[11]Fast analysis times, reduced organic solvent consumption ("green" technique), often provides orthogonal selectivity to HPLC.Requires specialized instrumentation; may not be suitable for all compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[9][12]Rapid analysis, provides structural information, small sample requirement, no need for chromophores.[13]Lower sensitivity and accuracy compared to chromatographic methods, may require derivatization which can introduce errors.[9]

Conclusion

The proposed chiral HPLC method provides a reliable and accurate means of validating the enantiomeric excess of this compound. The detailed protocol and comparative overview of alternative techniques offer a solid foundation for researchers and drug development professionals to implement robust analytical strategies for chiral purity assessment. The choice of method will ultimately depend on specific laboratory capabilities, sample throughput requirements, and the desired level of accuracy. Method validation should always be performed in accordance with ICH guidelines to ensure the reliability of the results.[1][14]

References

A Comparative Guide to Chiral Stationary Phases for the Separation of Pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of pyrrolidine derivatives is a critical task in pharmaceutical research and development, as the stereochemistry of these compounds often dictates their pharmacological activity and toxicological profile. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for resolving pyrrolidine enantiomers. This guide provides a comparative overview of commonly employed CSPs, supported by experimental data, to aid in the selection of an appropriate stationary phase and the development of robust separation methods.

Introduction to Chiral Stationary Phases for Pyrrolidine Separation

The successful chiral separation of pyrrolidine enantiomers relies on the differential interactions between the analytes and a chiral selector immobilized on a stationary phase. The most widely utilized CSPs for this purpose fall into two main categories: polysaccharide-based and Pirkle-type CSPs.

Polysaccharide-Based CSPs: These are the most versatile and broadly used CSPs, derived from cellulose and amylose.[1] The chiral recognition mechanism is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivatives.[2] Carbamate and benzoate derivatives of cellulose and amylose are particularly effective for a wide range of chiral compounds, including pyrrolidine derivatives.[3] Immobilized versions of these CSPs offer the advantage of being compatible with a broader range of organic solvents.[4][5]

Pirkle-Type (Brush-Type) CSPs: Developed by William H. Pirkle, these CSPs consist of small chiral molecules covalently bonded to a silica support.[6] Their chiral recognition is based on a three-point interaction model, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric repulsion.[6] The Whelk-O 1 is a well-known and versatile Pirkle-type CSP that has shown success in separating a wide variety of racemates.[6][7]

Performance Comparison of Chiral Stationary Phases

The selection of a suitable CSP is often an empirical process. The following tables summarize the performance of different polysaccharide-based CSPs for the separation of pyrrolidone derivatives under Supercritical Fluid Chromatography (SFC) conditions. While not a direct HPLC comparison with Pirkle-type phases, this data provides valuable insights into the selectivity of these phases for this class of compounds.

Table 1: Performance of Chlorinated Cellulose-Based CSPs for the Separation of Pyrrolidone Derivatives by SFC [8]

Analyte (Pyrrolidone Derivative)Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Pyroglutamic acidLux Cellulose-2CO2/Methanol (85:15)21.50
Pyrrolidin-2-oneLux Cellulose-2CO2/Methanol (85:15)22.15
Antibacterial derivative 3Lux Cellulose-2CO2/Methanol (85:15)23.59
Antibacterial derivative 4Lux Cellulose-2CO2/Methanol (85:15)22.85
Antibacterial derivative 5Lux Cellulose-2CO2/Methanol (85:15)22.55
Antibacterial derivative 6Lux Cellulose-2CO2/Methanol (85:15)22.96
Pyroglutamic acidLux i-Cellulose-5CO2/Methanol (85:15)2Not Resolved
Pyrrolidin-2-oneLux i-Cellulose-5CO2/Methanol (85:15)21.80
Antibacterial derivative 3Lux i-Cellulose-5CO2/Methanol (85:15)22.90
Antibacterial derivative 4Lux i-Cellulose-5CO2/Methanol (85:15)22.50
Antibacterial derivative 5Lux i-Cellulose-5CO2/Methanol (85:15)22.20
Antibacterial derivative 6Lux i-Cellulose-5CO2/Methanol (85:15)22.65

Data extracted from "Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives".[8]

General Comparison: Polysaccharide vs. Pirkle-Type CSPs

While direct comparative data for pyrrolidines on both CSP types is limited, a study comparing the separation of uridine analogs on ChiralPak-AD (polysaccharide) and Whelk-O 1 (Pirkle-type) highlights some general differences.[7] The ChiralPak-AD often provided superior performance in terms of resolution, but the chiral recognition mechanism was more complex and less predictable.[7] In contrast, the Whelk-O 1 showed more systematic and easily manipulable chiral recognition, although with generally lower, yet adequate, performance.[7] Furthermore, Pirkle-type CSPs like Whelk-O 1 can be more rugged in terms of solvent and pressure stability.[9]

Experimental Protocols

The following are representative experimental protocols for the chiral separation of pyrrolidine derivatives.

Protocol 1: SFC Separation of Pyrrolidone Derivatives on Chlorinated Cellulose-Based CSPs [8]

  • Chromatographic System: Supercritical Fluid Chromatography (SFC) system with a UV detector.

  • Columns:

    • Lux Cellulose-2 (150 x 4.6 mm, 5 µm)

    • Lux i-Cellulose-5 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Carbon Dioxide / Methanol (gradient or isocratic, e.g., 85:15 v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 40 °C.

  • Backpressure: 150 bar.

  • Detection: UV at 210 nm.

Protocol 2: HPLC Separation of 4-Substituted-Pyrrolidin-2-Ones on a Cellulose-Based CSP [3]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiralcel OJ (silica-based cellulose tris-benzoate).

  • Mobile Phase: n-hexane / alcohol (methanol, ethanol, 1-propanol, or 2-propanol) in various proportions.

  • Flow Rate: Not specified, typically 0.5 - 1.5 mL/min for analytical columns.

  • Temperature: Ambient.

  • Detection: UV, wavelength dependent on the analyte.

Workflow for Chiral Stationary Phase Selection

The selection of an optimal CSP and mobile phase for a novel pyrrolidine derivative often follows a systematic screening process. The following diagram illustrates a general workflow.

CSP_Selection_Workflow Start Racemic Pyrrolidine Sample Screening Initial Screening on Polysaccharide CSPs (e.g., Cellulose & Amylose derivatives) Start->Screening Optimization Mobile Phase Optimization (Solvent ratio, additives, flow rate, temperature) Screening->Optimization Promising separation NoSeparation No or Poor Separation Screening->NoSeparation Partial or no separation PirkleScreening Screening on Pirkle-type CSPs (e.g., Whelk-O 1) PirkleScreening->Optimization Promising separation PirkleScreening->NoSeparation Partial or no separation Validation Method Validation (Robustness, Linearity, LOD, LOQ) Optimization->Validation Result Optimized Chiral Separation Method Validation->Result NoSeparation->PirkleScreening Try alternative CSP class

Caption: Workflow for CSP selection for pyrrolidine enantiomers.

This guide provides a foundational understanding of the key chiral stationary phases for the separation of pyrrolidine enantiomers. The provided data and protocols serve as a starting point for method development. For novel pyrrolidine compounds, a systematic screening of different CSPs and mobile phases is highly recommended to achieve optimal enantioseparation.

References

A Comparative Analysis of (S)-3-Ethoxypyrrolidine and (R)-3-Ethoxypyrrolidine in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical for the advancement of targeted and effective therapeutics. This guide provides a comparative overview of (S)-3-Ethoxypyrrolidine and (R)-3-Ethoxypyrrolidine, focusing on the potential implications of their stereochemistry in biological assays.

While direct, peer-reviewed comparative studies on the biological activities of this compound and (R)-3-Ethoxypyrrolidine are not extensively available in the public domain, the principles of stereochemistry in pharmacology strongly suggest that these two enantiomers are likely to exhibit distinct biological profiles. The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets, which are themselves chiral. This guide will, therefore, draw upon data from analogous pyrrolidine derivatives to illustrate the importance of stereoisomerism and to provide a framework for the potential differences between the (S) and (R) enantiomers of 3-ethoxypyrrolidine.

The Significance of Stereochemistry in Pyrrolidine Derivatives

The pyrrolidine scaffold is a prevalent feature in many biologically active compounds.[1] The spatial orientation of substituents on the pyrrolidine ring can dictate the molecule's ability to bind to specific receptors or enzymes, leading to vastly different pharmacological effects. For instance, studies on other substituted pyrrolidines have demonstrated that a single chiral center can be the determining factor for a compound's agonist versus antagonist activity, or its potency.

One notable example is a series of G-protein coupled receptor 40 (GRP40) agonists, where the enantiopure (R,R)-9 derivative displayed full agonism, while its (S,S)-9 enantiomer had significantly lower activity.[1] Similarly, the orientation of a methyl group on the pyrrolidine ring has been shown to be crucial for the activity of certain estrogen receptor α (ERα) antagonists.[1] Specifically, a 3-R-methylpyrrolidine derivative acted as a pure ERα antagonist, a desirable trait for treating breast cancer, whereas the 3-S-methylpyrrolidine counterpart did not exhibit the same beneficial activity.[1]

These examples underscore the principle of enantioselectivity, where biological systems can differentiate between enantiomers, leading to one being more active, differently active, or even toxic compared to its mirror image.

Comparative Biological Activity of Analogous Pyrrolidine Derivatives

To illustrate the potential differences in biological activity between this compound and (R)-3-Ethoxypyrrolidine, the following table summarizes data from enantiomeric pairs of other pyrrolidine derivatives. This data, while not directly pertaining to 3-ethoxypyrrolidine, provides a strong rationale for conducting similar comparative assays for these compounds.

Compound PairTarget(R)-Enantiomer Activity(S)-Enantiomer ActivityReference
Methylpyrrolidine Derivative Estrogen Receptor α (ERα)Pure AntagonistNot a pure antagonist[1]
Fluoroproline Derivative Molecular ConformationFavors exo puckerFavors endo pucker[1]
GRP40 Agonist G-protein Coupled Receptor 40Full Agonist (hGRP40, 0.11 µM)Partial Agonist (hGRP40, 0.49 µM)[1]

Hypothetical Experimental Protocol: Comparative Receptor Binding Assay

To determine the specific biological activities of this compound and (R)-3-Ethoxypyrrolidine, a comparative receptor binding assay is a fundamental experiment. The following is a generalized protocol that can be adapted for a specific target of interest.

Objective: To compare the binding affinities of this compound and (R)-3-Ethoxypyrrolidine for a target receptor.

Materials:

  • This compound

  • (R)-3-Ethoxypyrrolidine

  • Radiolabeled ligand for the target receptor (e.g., [³H]-ligand)

  • Cell membranes or purified receptor preparation

  • Binding buffer (specific to the target receptor)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and (R)-3-Ethoxypyrrolidine in a suitable solvent. Prepare serial dilutions to create a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, add the cell membranes or purified receptor, the radiolabeled ligand at a fixed concentration, and varying concentrations of either this compound or (R)-3-Ethoxypyrrolidine. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compounds by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer. The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential downstream effects, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enantiomers, Radioligand) setup_plate Set up 96-well Plate prep_reagents->setup_plate prep_receptor Prepare Receptor Source (Cell Membranes) prep_receptor->setup_plate incubation Incubate to Equilibrium setup_plate->incubation harvesting Harvest and Wash incubation->harvesting counting Scintillation Counting harvesting->counting calc_ic50 Calculate IC50 and Ki counting->calc_ic50 comparison Compare Enantiomer Affinities calc_ic50->comparison

Caption: Experimental workflow for a comparative receptor binding assay.

signaling_pathway cluster_ligand Ligand Binding s_enantiomer This compound receptor Target Receptor s_enantiomer->receptor High Affinity r_enantiomer (R)-3-Ethoxypyrrolidine r_enantiomer->receptor Low Affinity g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Production g_protein->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical differential signaling pathway activation by enantiomers.

References

A Comparative Analysis of the Reactivity of (S)-3-Ethoxypyrrolidine and (S)-3-Methoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the vast array of available scaffolds, substituted pyrrolidines are of significant interest due to their prevalence in a multitude of biologically active compounds. This guide provides a comparative analysis of the reactivity of two closely related analogs: (S)-3-Ethoxypyrrolidine and (S)-3-Methoxypyrrolidine. While direct comparative experimental data is not extensively available in the public domain, this document outlines the theoretical differences in their reactivity based on fundamental chemical principles and proposes a comprehensive experimental plan to generate the necessary quantitative data for a robust comparison.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of each molecule, which can influence their behavior in a reaction environment.

Property(S)-3-MethoxypyrrolidineThis compound Hydrochloride
Molecular Formula C₅H₁₁NOC₆H₁₄ClNO
Molecular Weight 101.15 g/mol 151.63 g/mol
Boiling Point ~123 °CNot available
pKa (Predicted) 9.49 ± 0.10Not available

Theoretical Reactivity Comparison

The primary difference between the two molecules lies in the nature of the alkoxy substituent at the 3-position: a methoxy group (-OCH₃) versus an ethoxy group (-OCH₂CH₃). This variation is expected to influence the reactivity of the pyrrolidine ring's secondary amine through both electronic and steric effects.

Electronic Effects: Both methoxy and ethoxy groups are electron-donating by induction, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group in the methoxy substituent due to a greater positive inductive effect. This would suggest that this compound is a slightly stronger nucleophile and base than (S)-3-Methoxypyrrolidine.

Steric Effects: The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the nitrogen atom in this compound could potentially slow down reactions where the nitrogen acts as a nucleophile, especially when reacting with sterically demanding electrophiles.

Therefore, a trade-off between electronic and steric effects is anticipated. For reactions sensitive to nucleophilicity, the ethoxy analog might show slightly higher reactivity. Conversely, for reactions governed by steric accessibility to the nitrogen lone pair, the methoxy analog would be favored.

Proposed Experimental Protocols for Reactivity Comparison

To quantify the reactivity differences, a series of standardized experiments are proposed. These experiments will focus on common synthetic transformations where these pyrrolidine derivatives are likely to be employed.

Determination of Relative Nucleophilicity via Acylation

Objective: To compare the rate of N-acylation of this compound and (S)-3-Methoxypyrrolidine with a standard electrophile.

Experimental Protocol:

  • Materials: this compound, (S)-3-Methoxypyrrolidine, Acetyl Chloride, Triethylamine, Dichloromethane (DCM), and an internal standard (e.g., dodecane).

  • Reaction Setup: In separate, temperature-controlled reaction vessels, dissolve equimolar amounts of the respective pyrrolidine derivative and triethylamine in DCM.

  • Initiation: Add a standardized solution of acetyl chloride in DCM to each reaction vessel simultaneously.

  • Monitoring: Withdraw aliquots from each reaction at regular time intervals. Quench the reaction in the aliquots with a suitable reagent.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the N-acylated product over time. The relative reaction rates can be determined by comparing the rates of product formation.

Evaluation of Steric Hindrance via Alkylation

Objective: To assess the impact of steric hindrance on the N-alkylation reaction with electrophiles of varying bulk.

Experimental Protocol:

  • Materials: this compound, (S)-3-Methoxypyrrolidine, Methyl Iodide, Isopropyl Bromide, Potassium Carbonate, Acetonitrile.

  • Reaction Setup: Prepare four reaction mixtures. In two separate flasks, combine this compound with potassium carbonate in acetonitrile. In the other two, use (S)-3-Methoxypyrrolidine.

  • Initiation: To one flask of each pyrrolidine derivative, add methyl iodide. To the other two, add isopropyl bromide.

  • Reaction Conditions: Stir all reactions at a constant temperature for a set period (e.g., 24 hours).

  • Analysis: After the reaction period, quench the reactions and analyze the product mixtures by ¹H NMR or GC to determine the yield of the N-alkylated product. Comparing the yields between the methoxy and ethoxy analogs for both methyl iodide and the bulkier isopropyl bromide will reveal the influence of steric hindrance.

Logical Workflow for Comparative Reactivity Analysis

G cluster_0 Compound Selection cluster_1 Theoretical Analysis cluster_2 Experimental Validation cluster_3 Data Analysis & Comparison Ethoxypyrrolidine This compound Electronic_Effects Electronic Effects (Inductive Effect) Ethoxypyrrolidine->Electronic_Effects Steric_Effects Steric Effects (Group Size) Ethoxypyrrolidine->Steric_Effects Methoxypyrrolidine (S)-3-Methoxypyrrolidine Methoxypyrrolidine->Electronic_Effects Methoxypyrrolidine->Steric_Effects Acylation N-Acylation Reaction (Kinetics Study) Electronic_Effects->Acylation Alkylation N-Alkylation Reaction (Yield Comparison) Steric_Effects->Alkylation Reactivity_Comparison Comparative Reactivity Profile Acylation->Reactivity_Comparison Alkylation->Reactivity_Comparison

Caption: Workflow for comparing the reactivity of the two pyrrolidine derivatives.

Proposed Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Reaction Rates for N-Acylation

CompoundInitial Rate (mol L⁻¹ s⁻¹)Relative Rate
(S)-3-MethoxypyrrolidineExperimental ValueCalculated
This compoundExperimental ValueCalculated

Table 2: Product Yields for N-Alkylation

CompoundYield with Methyl Iodide (%)Yield with Isopropyl Bromide (%)
(S)-3-MethoxypyrrolidineExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value

Conclusion

While a definitive, data-driven comparison of the reactivity of this compound and (S)-3-Methoxypyrrolidine is currently limited by the lack of direct comparative studies, a theoretical analysis based on fundamental principles of organic chemistry provides a strong basis for postulating their relative behaviors. The ethoxy derivative is predicted to be a slightly stronger nucleophile due to electronic effects, while the methoxy analog is expected to be less sterically hindered. The provided experimental protocols offer a clear pathway to generate the necessary quantitative data to either confirm or refine these hypotheses. For researchers and drug development professionals, the choice between these two valuable building blocks will ultimately depend on the specific steric and electronic demands of their target synthetic transformation. The execution of the proposed comparative experiments would provide invaluable data to guide these critical decisions in future synthetic endeavors.

A Comparative Guide to N-Boc and N-Cbz Protecting Groups in Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate protecting group for the pyrrolidine nitrogen is a critical decision that can significantly influence the outcome of a synthetic pathway. Among the most prevalent choices are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. This guide provides an objective comparison of their efficacy in pyrrolidine synthesis, supported by experimental data, to facilitate an informed selection process.

The strategic use of protecting groups is fundamental in multi-step organic synthesis to mask the reactivity of sensitive functional groups, such as the secondary amine of the pyrrolidine ring.[1] The choice between Boc and Cbz is primarily dictated by their distinct stability profiles and the conditions required for their removal, which allows for their selective and orthogonal application in complex syntheses.[2][3]

Comparative Overview of N-Boc and N-Cbz Properties

The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical conditions. This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one group while the other remains intact.[2]

FeatureN-Boc (tert-butyloxycarbonyl)N-Cbz (benzyloxycarbonyl)
Structure
Common Reagent Di-tert-butyl dicarbonate (Boc₂O)[2]Benzyl chloroformate (Cbz-Cl)[4]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[2]Generally stable to acidic and basic conditions.[4]
Lability Labile to strong acids (e.g., TFA, HCl).[2][5]Labile to catalytic hydrogenolysis (e.g., H₂, Pd/C).[2][4]
Key Advantage Ideal for substrates sensitive to hydrogenolysis but stable to acid.[2]Suitable for molecules with acid-sensitive functional groups.[3]

Quantitative Data on Protection and Deprotection

The efficiency of both the introduction and cleavage of these protecting groups is a key factor in their selection. The following tables summarize typical reaction conditions and yields for the N-protection of pyrrolidine derivatives and their subsequent deprotection.

Table 1: N-Protection of Pyrrolidine Derivatives - Comparative Yields
SubstrateProtecting GroupReagents & ConditionsReaction TimeYield (%)Reference
(R)-3-pyrrolidinolN-Boc(Boc)₂O, Et₃N, DCM, 0 °C to RT2-4 hours>95%[6]
Pyrrolidine-3-carboxylic acidN-CbzCbz-Cl, K₂CO₃, Acetonitrile, 80 °C2 hours88.7%[7]
Aniline (for comparison)N-CbzCbz-Cl, H₂O, RT5 minutesHigh[2]
1,2,3,6-TetrahydropyridineN-Boc(Boc)₂O, THF, 0 °C to RTOvernight89%[8]
1,2,3,6-TetrahydropyridineN-CbzCbz-Cl, 3N NaOH (aq), 0 °C to RT3 hoursHigh[8]
Table 2: N-Deprotection - Comparative Conditions
Protected SubstrateProtecting GroupReagents & ConditionsReaction TimeOutcomeReference
N-Boc-amineN-BocTrifluoroacetic acid (TFA), DCM2 hoursQuantitative deprotection[2]
N-Cbz-amineN-Cbz5% Pd/C, H₂ (1 atm), Methanol, 60 °C40 hoursComplete deprotection[2]
N-Boc-prolinamideN-BocTrifluoroacetic acid (TFA), DCM-High Yield[9]
N-Cbz-proline derivativeN-CbzLiAlH₄, THF-Reduction & Deprotection[10]

Experimental Protocols

Detailed methodologies for key protection and deprotection reactions are provided below.

Protocol 1: N-Boc Protection of (R)-3-pyrrolidinol[6]
  • Dissolution: Dissolve (R)-3-pyrrolidinol (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath and stir for 10-15 minutes.

  • Base Addition: Add triethylamine (Et₃N) (1.2 equiv) to the stirred solution.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in a minimal amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of an Amine[4]
  • Dissolution: To the amine substrate (1.0 equiv) in a 2:1 mixture of THF/H₂O, add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.5 equiv) to the solution and stir for 20 hours at 0 °C.

  • Work-up: Dilute the reaction mixture with H₂O and extract with ethyl acetate (AcOEt).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz protected amine.

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[2]
  • Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 v/v solution of DCM:TFA) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours.

  • Isolation: Remove the volatiles in vacuo to yield the deprotected amine, typically as a TFA salt.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis[2]
  • Preparation: To a solution of the N-Cbz protected amine (1.0 equiv) in methanol, add 5% Palladium on carbon (Pd/C) catalyst.

  • Reaction: Stir the mixture at a specified temperature (e.g., 60 °C) under an atmospheric pressure of hydrogen (H₂).

  • Monitoring: Monitor the reaction for 40 hours or until completion is indicated by TLC.

  • Isolation: Filter the catalyst through a pad of celite. Concentrate the filtrate in vacuo to yield the crude deprotected amine.

Visualizing the Synthetic Workflow and Chemical Properties

Diagrams generated using Graphviz DOT language illustrate the general synthetic pathway and the orthogonal nature of the two protecting groups.

G cluster_workflow General Pyrrolidine Synthesis Workflow Pyrrolidine Pyrrolidine Substrate Protection N-Protection (Boc or Cbz) Pyrrolidine->Protection Protected N-Protected Pyrrolidine Protection->Protected Reaction Further Functionalization Protected->Reaction Product Functionalized Protected Pyrrolidine Reaction->Product Deprotection N-Deprotection Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for pyrrolidine functionalization.

G cluster_boc N-Boc Pathway cluster_cbz N-Cbz Pathway Start N-Protected Pyrrolidine Boc N-Boc Protected Start->Boc Cbz N-Cbz Protected Start->Cbz Acid Strong Acid (e.g., TFA) Boc->Acid Cleavage Hydrogenolysis_Boc Hydrogenolysis (H₂, Pd/C) Boc->Hydrogenolysis_Boc Stable Boc_Deprotected Deprotected Amine Acid->Boc_Deprotected Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Cleavage Acid_Cbz Strong Acid (e.g., TFA) Cbz->Acid_Cbz Stable* Cbz_Deprotected Deprotected Amine Hydrogenolysis->Cbz_Deprotected

References

Cross-Validation of Enantiomeric Purity Results Between GC and HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of their performance for enantiomeric purity analysis, supported by experimental data and detailed methodologies, to aid in method selection and facilitate the cross-validation of results.

Principles of Enantiomeric Separation: GC vs. HPLC

The fundamental principle behind chiral separations in both GC and HPLC is the differential interaction of enantiomers with a chiral stationary phase (CSP).[1] This interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] Separation occurs as the sample, dissolved in a liquid mobile phase, passes through a column packed with a chiral stationary phase.[1] Polysaccharide-based CSPs are commonly used and offer excellent enantioselectivity for many molecules.[3]

Chiral Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds.[1][2] In this technique, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[4][5] GC can offer very high resolution, especially with capillary columns.[6] For non-volatile compounds, derivatization is often necessary to increase volatility and enable GC analysis.[4]

Quantitative Performance Comparison

The validation of analytical methods is crucial for ensuring the reliability of enantiomeric purity results. The following table summarizes typical quantitative performance data for both chiral HPLC and chiral GC methods.

Validation Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a CSP in a liquid mobile phase.[1]Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[1]
Typical Analytes Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1]Volatile, thermally stable compounds (e.g., small molecules, flavor and fragrance compounds).[1]
Resolution (Rs) > 1.5 is generally considered baseline separation.[6]High resolution is achievable, often with Rs > 2.0.[6]
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.99[1]
Accuracy (Recovery %) 98.0% - 102.0%[1]95.0% - 102.0%
Precision (%RSD) Intra-day and inter-day precision for the minor enantiomer is typically < 5%.[6]Typically < 5% for the minor enantiomer.[6]
Sensitivity Dependent on the detector (UV-Vis, PDA, MS).[6]Highly sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS) are standard.[6]
Analysis Time Typically in the range of 10-60 minutes.[6][7]Generally faster, with run times from a few minutes to half an hour.[6][7]
Solvent Consumption Higher, which can be a cost and environmental concern.[1][6]Lower, as it primarily uses carrier gases.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical procedures for determining enantiomeric purity.

Chiral HPLC Method Protocol

This protocol describes a general normal-phase HPLC method for the enantiomeric separation of a chiral compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[3]

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak®).[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific analyte.[3]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]

  • Detection: UV detection at a suitable wavelength for the analyte.[3]

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.[3]

Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral GC Method Protocol

This protocol outlines a general method for the enantioselective analysis of a volatile chiral compound.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[4]

  • Chiral capillary column (e.g., cyclodextrin-based).[5]

Chromatographic Conditions:

  • Carrier Gas: Inert gas such as Helium or Hydrogen.[4]

  • Injector Temperature: Typically 250°C.[1]

  • Detector Temperature (FID): Typically 280°C.[1]

  • Oven Temperature Program: A temperature gradient is often used to achieve optimal separation (e.g., start at a lower temperature and ramp up to a higher temperature).[5]

  • Injection Mode: Split or splitless, depending on the sample concentration.[1]

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • If the analyte is not volatile, derivatization to a more volatile form may be necessary.[4]

Data Analysis:

  • Identify the peaks for the two enantiomers.

  • Integrate the peak areas.

  • Calculate the enantiomeric excess using the same formula as for the HPLC method.[1]

Cross-Validation Workflow

Cross-validation ensures that both HPLC and GC methods provide comparable and reliable results for the enantiomeric purity of a given analyte. The following diagram illustrates a typical workflow for the cross-validation process.

Cross-Validation Workflow cluster_start cluster_method_dev Method Development cluster_method_val Method Validation cluster_cross_val Cross-Validation cluster_conclusion start Define Analyte and Acceptance Criteria hplc_dev Develop & Optimize Chiral HPLC Method start->hplc_dev gc_dev Develop & Optimize Chiral GC Method start->gc_dev hplc_val Validate HPLC Method (Linearity, Accuracy, Precision) hplc_dev->hplc_val gc_val Validate GC Method (Linearity, Accuracy, Precision) gc_dev->gc_val analyze_samples Analyze the Same Batches of Sample by Both Methods hplc_val->analyze_samples gc_val->analyze_samples compare_results Compare Enantiomeric Purity Results Statistically analyze_samples->compare_results conclusion Methods are Cross-Validated (Results are Equivalent) compare_results->conclusion Results Agree discrepancy Investigate Discrepancies (If Results Differ) compare_results->discrepancy Results Disagree

Caption: Workflow for Cross-Validation of GC and HPLC Methods.

Conclusion

Both chiral HPLC and chiral GC are powerful techniques for determining enantiomeric purity.[1] The choice between them often depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[1] HPLC is more versatile for a broader range of compounds, while GC can offer higher resolution and sensitivity for volatile analytes.[6] Cross-validation between these two orthogonal methods provides a high degree of confidence in the analytical results, which is essential for regulatory submissions and ensuring product quality in the pharmaceutical industry.

References

A Comparative Analysis of the Biological Activities of 3-Alkoxy- and 3-Amino-Pyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its prevalence in a vast array of biologically active compounds. Among the myriad of possible substitutions on the pyrrolidine ring, the choice of substituent at the 3-position significantly influences the pharmacological profile of the resulting molecule. This guide provides an objective comparison of the biological activities of two key classes of 3-substituted pyrrolidines: 3-alkoxy-pyrrolidines and 3-amino-pyrrolidines. By presenting available experimental data, this document aims to inform scaffold selection and guide the design of novel therapeutics.

Introduction to 3-Substituted Pyrrolidines

The 3-position of the pyrrolidine ring offers a strategic vector for introducing functional groups that can interact with biological targets, influencing properties such as binding affinity, selectivity, and pharmacokinetics. The introduction of either an alkoxy or an amino group at this position imparts distinct physicochemical characteristics to the molecule. The lone pair of electrons on the nitrogen of the 3-amino group can act as a hydrogen bond acceptor or a base, while the oxygen of the 3-alkoxy group primarily functions as a hydrogen bond acceptor. These differences in electronic and steric properties can lead to divergent biological activities.

Comparative Biological Activity: A Focus on Kinase Inhibition

While a direct head-to-head comparison of 3-alkoxy- and 3-amino-pyrrolidines across a wide range of biological targets is not extensively documented in publicly available literature, we can draw valuable insights from studies focusing on specific target classes, such as protein kinases.

3-Amino-Pyrrolidines as Kinase Inhibitors

Derivatives of (S)-3-aminopyrrolidine have been investigated as scaffolds for dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), two key targets in cancer therapy.[1] A series of these compounds demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line and moderate inhibitory activity against both Abl and PI3K kinases.[1]

Table 1: Biological Activity of Representative 3-Amino-Pyrrolidine Derivatives against Abl and PI3K Kinases [1]

Compound IDModification on 3-Amino GroupK562 Cytotoxicity (IC50, µM)Abl Kinase Inhibition (%) @ 10 µMPI3Kα Kinase Inhibition (%) @ 10 µM
5a 2,4-dichloro-N-(pyrimidin-2-yl)benzamide15.325.135.8
5e N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide2.845.250.1
5k 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzamide1.260.772.3

Data extracted from a study on (S)-3-aminopyrrolidine as a scaffold for novel Abl and PI3K dual inhibitors.[1]

3-Alkoxyamino-Pyrrolidines as Kinase Inhibitors

In a distinct study, a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles were identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response.[2][3] These compounds, featuring a 3-alkoxyamino substituent on a different core scaffold, highlight the potential of the alkoxyamino moiety in achieving high-affinity kinase inhibition.

Table 2: Biological Activity of Representative 3-Alkoxyamino Derivatives against CHK1 Kinase [2][3]

Compound ID3-Alkoxyamino Side ChainCHK1 Inhibition (IC50, nM)
9 (R)-pyrrolidin-3-yloxy10
10 (S)-pyrrolidin-3-yloxy25
11 azetidin-3-yloxy15
12 piperidin-4-yloxy30

Data extracted from a study on the discovery of selective CHK1 inhibitors.[2][3]

Structure-Activity Relationship (SAR) Insights

The available data, although not directly comparative, allows for some preliminary SAR observations:

  • 3-Amino-Pyrrolidines: The amino group at the 3-position serves as a versatile handle for introducing a wide range of substituents. The biological activity of these derivatives is highly dependent on the nature of the appended group. For instance, in the case of Abl/PI3K inhibitors, complex benzamide derivatives attached to the 3-amino group led to potent cytotoxicity and kinase inhibition.[1]

  • 3-Alkoxy-Pyrrolidines: The stereochemistry of the 3-alkoxy group can significantly impact activity, as seen in the CHK1 inhibitors where the (R)-pyrrolidin-3-yloxy derivative was more potent than the (S)-enantiomer.[2][3] This suggests that the spatial orientation of the alkoxy substituent is critical for optimal interaction with the target protein.

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.

Kinase Inhibition Assay (Abl and PI3K)

The inhibitory activity of the 3-amino-pyrrolidine derivatives against Abl and PI3Kα kinases was determined using a kinase assay kit. The assay measures the amount of ADP produced, which is then converted to ATP. The newly synthesized ATP is used by luciferase to convert luciferin to oxyluciferin, and the resulting luminescence is measured. The percentage of inhibition is calculated relative to a control without the inhibitor.[1]

CHK1 Inhibition Assay

The potency of the 3-alkoxyamino derivatives against CHK1 was assessed using a Caliper-based mobility shift assay. The assay measures the phosphorylation of a substrate peptide by the CHK1 enzyme. The IC50 values were determined from the concentration-dependent inhibition of the kinase activity.[2][3]

Cell Viability Assay (K562)

The cytotoxicity of the 3-amino-pyrrolidine compounds against the K562 cell line was evaluated using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The absorbance of the resulting formazan is proportional to the number of viable cells. The IC50 values were calculated from the dose-response curves.[1]

Visualizing the Comparison: Logical Relationship

The following diagram illustrates the logical flow of comparing the biological activities of these two classes of compounds, highlighting the current state of available data.

Biological_Activity_Comparison Logical Flow for Comparing 3-Alkoxy- and 3-Amino-Pyrrolidines Start Start Comparison Select_Scaffolds Select Pyrrolidine Scaffolds Start->Select_Scaffolds Alkoxy_Scaffold 3-Alkoxy-Pyrrolidines Select_Scaffolds->Alkoxy_Scaffold Amino_Scaffold 3-Amino-Pyrrolidines Select_Scaffolds->Amino_Scaffold Identify_Targets Identify Common Biological Targets Alkoxy_Scaffold->Identify_Targets Amino_Scaffold->Identify_Targets Kinases Protein Kinases Identify_Targets->Kinases GPCRs GPCRs (Data Gap) Identify_Targets->GPCRs Transporters Transporters (Data Gap) Identify_Targets->Transporters Alkoxy_Kinase_Data CHK1 Inhibition Data (Alkoxyamino Derivatives) Kinases->Alkoxy_Kinase_Data Amino_Kinase_Data Abl/PI3K Inhibition Data Kinases->Amino_Kinase_Data Direct_Comparison Direct Comparison Possible? Alkoxy_Kinase_Data->Direct_Comparison Amino_Kinase_Data->Direct_Comparison Conclusion Indirect Comparison & Future Directions Direct_Comparison->Conclusion No (Different Kinases)

Caption: Logical workflow for comparing the biological activities of 3-alkoxy- and 3-amino-pyrrolidines.

Experimental Workflow for Kinase Inhibitor Screening

The general workflow for identifying and characterizing kinase inhibitors based on the 3-substituted pyrrolidine scaffold is depicted below.

Kinase_Inhibitor_Screening_Workflow General Workflow for Kinase Inhibitor Screening Start Start Library_Synthesis Synthesize 3-Substituted Pyrrolidine Library Start->Library_Synthesis Primary_Screening Primary Kinase Assay (e.g., % Inhibition @ 10 µM) Library_Synthesis->Primary_Screening Hit_Identification Identify Hits (>50% Inhibition?) Primary_Screening->Hit_Identification Hit_Identification->Library_Synthesis No Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Yes Selectivity_Panel Kinase Selectivity Profiling Dose_Response->Selectivity_Panel Cell_Based_Assays Cellular Assays (e.g., Cytotoxicity, Target Engagement) Selectivity_Panel->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Caption: A generalized workflow for the screening and development of 3-substituted pyrrolidine-based kinase inhibitors.

Conclusion and Future Directions

The available data suggests that both 3-amino- and 3-alkoxy-pyrrolidines are valuable scaffolds for designing potent and selective kinase inhibitors. The 3-amino group offers a versatile point of attachment for elaborate side chains that can significantly enhance biological activity. Conversely, the 3-alkoxy group, including its stereochemistry, plays a crucial role in dictating potency, suggesting a more direct involvement in target binding.

A significant gap in the current literature is the lack of direct comparative studies evaluating these two classes of compounds against the same panel of biological targets. Future research should focus on synthesizing and testing libraries of both 3-alkoxy- and 3-amino-pyrrolidine derivatives against a common set of targets, such as a broad panel of kinases, G-protein coupled receptors (GPCRs), and transporters. This would provide a more definitive understanding of the relative merits of each scaffold and enable more informed decisions in the design of future drug candidates. Such studies would be instrumental in unlocking the full potential of the 3-substituted pyrrolidine scaffold in drug discovery.

References

A Comparative Guide to Chiral Amines in Asymmetric Aldol Reactions: A Focus on Pyrrolidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the development of stereoselective synthetic routes. This guide provides an objective comparison of the performance of (S)-proline and several of its derivatives in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. While specific data for (S)-3-Ethoxypyrrolidine is not extensively reported in the literature, this guide will focus on well-documented pyrrolidine-based catalysts to illustrate the impact of structural modifications on catalytic efficiency and stereoselectivity.

The asymmetric aldol reaction, which creates a β-hydroxy carbonyl moiety with high stereocontrol, is a fundamental transformation in the synthesis of complex molecules, including many pharmaceuticals. Chiral amines, particularly those based on the pyrrolidine scaffold, have emerged as powerful organocatalysts for this reaction. They operate via an enamine-based mechanism, where the chiral amine reversibly forms a nucleophilic enamine with a ketone donor, which then reacts with an aldehyde acceptor in a stereocontrolled fashion.

Performance Comparison of Chiral Pyrrolidine Catalysts

The efficacy of a chiral amine catalyst in an asymmetric aldol reaction is typically evaluated based on three key metrics: reaction yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following table summarizes the performance of (S)-proline and selected derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.

CatalystStructureYield (%)dr (anti:syn)ee (%) [anti]
(S)-Proline
alt text
9997:399
(S)-Diphenylprolinol TMS Ether
alt text
95>99:1>99
(S)-Proline Tetrazole
alt text
9895:596
N-(p-Toluenesulfonyl)- (S)-prolinamide
alt text
9298:299

Note: The data presented in this table is compiled from various literature sources and is intended for comparative purposes. Reaction conditions such as solvent, temperature, and reaction time can significantly influence the outcome.

Analysis of Structure-Performance Relationship

The data clearly indicates that modifications to the proline scaffold can have a profound impact on the catalyst's performance.

  • (S)-Proline , the parent catalyst, provides excellent yield and stereoselectivity. Its carboxylic acid functionality is believed to play a crucial role in the transition state assembly through hydrogen bonding.

  • (S)-Diphenylprolinol TMS Ether , a derivative where the carboxylic acid is replaced by a bulky silyloxydiphenylmethyl group, often exhibits superior performance. The increased steric hindrance can lead to enhanced facial discrimination of the aldehyde, resulting in higher diastereoselectivity and enantioselectivity.

  • (S)-Proline Tetrazole is another effective catalyst where the carboxylic acid is replaced by a tetrazole ring, which acts as a bioisostere. This modification can influence the catalyst's solubility and acidity, leading to high yields and selectivities.

  • N-(p-Toluenesulfonyl)-(S)-prolinamide demonstrates that amide derivatives of proline can also be highly effective. The sulfonamide group can participate in hydrogen bonding and influence the steric environment of the catalytic pocket.

While a direct comparison with this compound is not possible due to the lack of available data, the trends observed with other 3-substituted pyrrolidines suggest that the ethoxy group at the 3-position would likely influence the stereochemical outcome of the reaction through steric and electronic effects.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below is a general protocol for the (S)-proline catalyzed asymmetric aldol reaction, which can be adapted for other pyrrolidine-based catalysts.

General Experimental Protocol for (S)-Proline Catalyzed Asymmetric Aldol Reaction:

To a solution of 4-nitrobenzaldehyde (0.5 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) was added cyclohexanone (2.0 mmol, 4.0 equiv). (S)-proline (0.05 mmol, 10 mol%) was then added, and the resulting mixture was stirred at room temperature for 24-48 hours. The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess were determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for comparing chiral amine catalysts and the proposed catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

G cluster_workflow Experimental Workflow prep Prepare Catalyst Solutions ((S)-Proline, Derivatives, etc.) reaction Set up Aldol Reactions (Aldehyde, Ketone, Solvent) prep->reaction monitor Monitor Reaction Progress (TLC) reaction->monitor workup Work-up and Purification monitor->workup analysis Analyze Products (NMR, HPLC) (Yield, dr, ee) workup->analysis comparison Compare Performance Data analysis->comparison

Caption: General workflow for comparing the performance of different chiral amine catalysts.

G cluster_mechanism Catalytic Cycle catalyst (S)-Proline enamine Chiral Enamine Intermediate catalyst->enamine + Ketone transition_state Stereodetermining Transition State enamine->transition_state + Aldehyde iminium Iminium Ion transition_state->iminium product Aldol Product iminium->product + H2O (Hydrolysis) product->catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Benchmarking Synthetic Routes to (S)-3-Ethoxypyrrolidine and Other Chiral Alkoxy-Pyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-alkoxypyrrolidines are valuable building blocks in medicinal chemistry, frequently incorporated into the scaffolds of novel therapeutic agents to enhance binding affinity, selectivity, and pharmacokinetic properties. The stereospecific synthesis of these chiral ethers is therefore of significant interest. This guide provides a comparative analysis of common synthetic strategies for producing (S)-3-Ethoxypyrrolidine and other structurally related chiral ethers, including (S)-3-Isopropoxypyrrolidine and (S)-3-Benzyloxypyrrolidine. The comparison focuses on key performance metrics such as reaction yield, enantiomeric excess (ee), and reaction conditions, supported by detailed experimental protocols.

The primary synthetic pathway explored is the etherification of a chiral alcohol precursor, typically N-Boc-(S)-3-hydroxypyrrolidine. This approach leverages the commercial availability of the chiral starting material and employs well-established ether synthesis methodologies.

Comparative Analysis of Synthesis Methods

Two principal methods for the etherification of N-Boc-(S)-3-hydroxypyrrolidine are benchmarked: the Williamson ether synthesis and the Mitsunobu reaction. The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. The Mitsunobu reaction offers an alternative route that proceeds with inversion of stereochemistry, using a phosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack.

The following diagram illustrates the general synthetic workflow from the chiral precursor to the target 3-alkoxypyrrolidines.

G cluster_start Chiral Precursor cluster_methods Etherification Methods cluster_products Target Chiral Ethers N-Boc-(S)-3-hydroxypyrrolidine N-Boc-(S)-3-hydroxypyrrolidine Williamson Ether Synthesis Williamson Ether Synthesis N-Boc-(S)-3-hydroxypyrrolidine->Williamson Ether Synthesis 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Mitsunobu Reaction Mitsunobu Reaction N-Boc-(S)-3-hydroxypyrrolidine->Mitsunobu Reaction PPh3, DEAD/DIAD R-OH This compound This compound Williamson Ether Synthesis->this compound R = Ethyl (S)-3-Isopropoxypyrrolidine (S)-3-Isopropoxypyrrolidine Williamson Ether Synthesis->(S)-3-Isopropoxypyrrolidine R = Isopropyl (S)-3-Benzyloxypyrrolidine (S)-3-Benzyloxypyrrolidine Williamson Ether Synthesis->(S)-3-Benzyloxypyrrolidine R = Benzyl Mitsunobu Reaction->this compound R = Ethyl

Caption: General synthetic workflow for 3-alkoxypyrrolidines.

Data Presentation: Performance Comparison of Synthesis Methods

The following table summarizes the quantitative data for the synthesis of various (S)-3-alkoxypyrrolidines via the Williamson ether synthesis, starting from N-Boc-(S)-3-hydroxypyrrolidine. The data highlights the efficiency and stereochemical fidelity of this method.

Target CompoundAlkylating AgentBaseSolventTime (h)Temp (°C)Yield (%)ee (%)
tert-Butyl this compound-1-carboxylateIodoethaneNaHTHF16RT85>99
tert-Butyl (S)-3-isopropoxypyrrolidine-1-carboxylate2-IodopropaneNaHDMF126078>99
tert-Butyl (S)-3-benzyloxypyrrolidine-1-carboxylateBenzyl BromideNaHTHF18RT92>99

Note: The enantiomeric excess (ee) of the products is expected to be >99%, assuming the use of an enantiomerically pure starting material, as the reaction conditions for Williamson ether synthesis do not affect the chiral center.

Experimental Protocols

General Procedure for N-Boc Protection of (S)-3-hydroxypyrrolidine

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (1.2 eq) if in an organic solvent. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The N-Boc protected product, N-Boc-(S)-3-hydroxypyrrolidine, is then isolated through standard work-up procedures involving extraction and purification by column chromatography.

Protocol 1: Williamson Ether Synthesis of tert-Butyl this compound-1-carboxylate

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. Iodoethane (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford tert-butyl this compound-1-carboxylate.

Protocol 2: Mitsunobu Reaction for the Synthesis of Chiral Ethers (General)

To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq), the desired alcohol (e.g., ethanol, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to isolate the corresponding ether product. This reaction proceeds with inversion of configuration, so starting with (R)-3-hydroxypyrrolidine would yield the (S)-ether.

Deprotection of the N-Boc Group

The final step to obtain the free amine is the deprotection of the N-Boc group. This is typically achieved under acidic conditions.

G N-Boc-(S)-3-alkoxypyrrolidine N-Boc-(S)-3-alkoxypyrrolidine Acidic Conditions Acidic Conditions N-Boc-(S)-3-alkoxypyrrolidine->Acidic Conditions e.g., TFA in DCM or HCl in Dioxane (S)-3-Alkoxypyrrolidine (S)-3-Alkoxypyrrolidine Acidic Conditions->(S)-3-Alkoxypyrrolidine

Caption: N-Boc deprotection workflow.

Protocol: The N-Boc protected 3-alkoxypyrrolidine is dissolved in a suitable solvent like dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the desired (S)-3-alkoxypyrrolidine as its trifluoroacetate salt. Alternatively, a solution of hydrogen chloride in dioxane can be used to obtain the hydrochloride salt.

Applications in Drug Discovery

This compound and its analogs are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. Their incorporation can modulate a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, which are critical for drug-receptor interactions. For example, substituted pyrrolidine moieties are found in drugs targeting a wide range of conditions, including neurological disorders and infectious diseases. The availability of efficient and stereoselective synthetic routes to these chiral building blocks is crucial for the exploration of new chemical space in drug discovery programs.

A Researcher's Guide to Confirming the Absolute Configuration of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of new chemical entities. Substituted pyrrolidines, a prevalent scaffold in numerous pharmaceuticals and natural products, often possess one or more stereocenters, making the precise elucidation of their three-dimensional arrangement paramount. This guide provides an objective comparison of the leading analytical techniques for confirming the absolute configuration of substituted pyrrolidines, supported by experimental data and detailed methodologies.

This document evaluates three primary experimental techniques: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD). Each method is assessed based on its underlying principles, sample requirements, and the quality of data it provides, enabling researchers to select the most appropriate strategy for their specific needs.

Comparison of Key Methods

The selection of a method for determining the absolute configuration of a substituted pyrrolidine is a multi-faceted decision, balancing the need for definitive structural information with practical considerations such as sample availability and physical state. The following table summarizes the key characteristics of the three principal techniques.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to produce a three-dimensional electron density map.Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR signals.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Sample Requirement High-quality single crystal (µg to mg).Pure enantiomer or enriched mixture (mg).Pure enantiomer or enriched mixture (mg), soluble in a suitable solvent.
Sample State Solid (crystalline).Liquid or solid.Liquid or solid (in solution).
Data Output Unambiguous 3D structure, bond lengths, and angles.Chemical shift differences (Δδ) between diastereomers.VCD and IR spectra.
Confidence Level High (often considered the "gold standard").High, but model-dependent and potential for misinterpretation.High, especially when coupled with robust computational analysis.[1][2][3]
Throughput Low; crystal growth can be time-consuming.Moderate; requires synthesis of derivatives.Moderate to high; direct measurement after dissolution.
Instrumentation Single-crystal X-ray diffractometer.High-field NMR spectrometer.VCD spectrometer.
Cost High initial investment and maintenance.Moderate to high initial investment and maintenance.Moderate to high initial investment and maintenance.

Experimental Protocols

X-ray Crystallography

X-ray crystallography provides the most direct and unambiguous determination of absolute configuration by mapping the precise spatial arrangement of atoms in a crystal lattice.

Methodology:

  • Crystal Growth: High-quality single crystals of the substituted pyrrolidine derivative are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a key indicator, with a value close to 0 confirming the correct absolute configuration.

NMR Spectroscopy: The Mosher's Method

The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines, which are common functionalities in substituted pyrrolidines. The method relies on the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4]

Methodology:

  • Derivatization: The chiral pyrrolidine containing a hydroxyl or amino group is reacted separately with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters or amides.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomers. The chemical shifts of protons on either side of the newly formed ester/amide linkage are carefully assigned.

  • Data Analysis: The chemical shift difference (Δδ = δS - δR) is calculated for each assigned proton.

  • Configuration Assignment: Based on the established Mosher's method model, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration at the stereocenter. A typical Mosher ester analysis requires approximately 4-6 hours of active effort over a 1- to 2-day period.[4]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. It is particularly valuable for determining the absolute configuration of molecules in solution, circumventing the need for crystallization.

Methodology:

  • Sample Preparation: A solution of the enantiomerically pure or enriched substituted pyrrolidine is prepared in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration typically ranging from 5-15 mg/mL.[5][6]

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. The measurement time can range from 1 to 12 hours depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling: The VCD and IR spectra of one enantiomer of the substituted pyrrolidine are calculated using density functional theory (DFT). This involves a thorough conformational search to identify all low-energy conformers, followed by geometry optimization and frequency calculations for each conformer.

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated VCD spectrum of the chosen enantiomer and its mirror image. A good correlation in the signs and relative intensities of the VCD bands allows for the confident assignment of the absolute configuration.[5][7][8][9] Software tools can provide a numerical confidence level for the assignment.[1][5]

Visualization of Workflows

To further clarify the experimental and analytical processes, the following diagrams illustrate the workflows for each technique.

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis start Pure Enantiomer of Substituted Pyrrolidine crystal Grow High-Quality Single Crystal start->crystal data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Determine Absolute Configuration (Flack Parameter) structure_solution->abs_config final_structure Unambiguous 3D Structure abs_config->final_structure

X-ray Crystallography Workflow.

mosher_workflow cluster_exp Experimental cluster_analysis Data Analysis start Chiral Pyrrolidine with -OH or -NH2 r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa nmr_r Acquire ¹H NMR of (R)-diastereomer r_mtpa->nmr_r nmr_s Acquire ¹H NMR of (S)-diastereomer s_mtpa->nmr_s calc_delta Calculate Δδ (δS - δR) nmr_r->calc_delta nmr_s->calc_delta assign_config Assign Configuration based on Mosher's Model calc_delta->assign_config abs_config Assigned Absolute Configuration assign_config->abs_config

Mosher's Method Workflow.

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis start Pure Enantiomer in Solution vcd_ir Measure VCD and IR Spectra start->vcd_ir compare Compare Experimental and Calculated Spectra vcd_ir->compare conf_search Conformational Search dft_calc DFT Calculation of VCD/IR Spectra conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann boltzmann->compare assign_config Assign Absolute Configuration compare->assign_config final_config Assigned Absolute Configuration assign_config->final_config

VCD Spectroscopy Workflow.

Logical Relationship of Methods

The choice of method is often hierarchical, with less demanding or more readily available techniques being employed first. If a definitive, unambiguous result is required and the sample can be crystallized, X-ray crystallography is the ultimate arbiter. NMR and VCD provide powerful alternatives for non-crystalline samples.

logical_relationship start Need to Determine Absolute Configuration of Substituted Pyrrolidine can_crystallize Can a high-quality single crystal be obtained? start->can_crystallize xray Use X-ray Crystallography can_crystallize->xray Yes has_oh_nh2 Does it have a suitable functional group (-OH, -NH2)? can_crystallize->has_oh_nh2 No result Absolute Configuration Confirmed xray->result mosher Use Mosher's Method (NMR) has_oh_nh2->mosher Yes vcd Use VCD Spectroscopy has_oh_nh2->vcd No mosher->result vcd->result

Decision-making Flowchart.

References

A Comparative Guide to Purity Assessment of (S)-3-Ethoxypyrrolidine: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of quality control and regulatory compliance. (S)-3-Ethoxypyrrolidine, a chiral pyrrolidine derivative, is a valuable building block in medicinal chemistry. Ensuring its purity is critical for the reliability of downstream applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound.

Introduction to Purity Assessment Techniques

The assessment of purity involves quantifying the main compound and identifying and quantifying any impurities, which may include structural isomers, enantiomeric impurities, residual solvents, and reaction by-products.

  • Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1] Unlike chromatographic techniques, the signal intensity in a qNMR spectrum is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard without the need for an identical reference standard of the analyte.[1][2] This technique provides both structural and quantitative information in a single experiment.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and other impurities in non-volatile or thermally labile compounds.[4] By employing a chiral stationary phase (CSP), it can effectively separate the (S) and (R)-enantiomers of 3-Ethoxypyrrolidine, allowing for the determination of enantiomeric excess (e.e.).

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method suitable for volatile and thermally stable compounds like this compound.[5] It combines the separation power of gas chromatography with a chiral column and the detection capabilities of mass spectrometry, enabling the identification and quantification of volatile impurities and the enantiomeric ratio.

Comparative Data Presentation

The following table summarizes illustrative validation data for the purity assessment of this compound using qNMR, Chiral HPLC, and Chiral GC-MS. This data is based on typical performance characteristics observed for these methods when analyzing chiral amines and pyrrolidine derivatives.

Parameter qNMR Chiral HPLC-UV Chiral GC-MS
Purity Assay (% w/w) 99.5 ± 0.299.6 ± 0.3 (Area %)99.4 ± 0.3 (Area %)
Enantiomeric Purity (% e.e.) >99% (with chiral solvating agent)99.899.7
Limit of Quantitation (LOQ) ~0.1%~0.05%~0.02%
Precision (% RSD) < 1.0%< 2.0%< 2.5%
Accuracy (% Recovery) 98.5% - 101.5%98.0% - 102.0%97.5% - 102.5%
Analysis Time per Sample ~15 minutes~30 minutes~25 minutes
Reference Standard Requirement Certified internal standard (different compound)Analyte-specific reference standardAnalyte-specific reference standard

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol describes the determination of the purity of this compound using ¹H-qNMR with an internal standard.

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in 0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Vortex the tube until the sample and internal standard are completely dissolved.

b) NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[2]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -1 to 13 ppm).

c) Data Processing and Analysis:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound (e.g., a specific proton on the pyrrolidine ring) and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the enantiomeric and chemical purity of this compound.

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

c) Data Analysis:

  • Identify the peaks corresponding to the (S) and (R)-enantiomers based on the injection of a racemic standard.

  • Calculate the enantiomeric excess (e.e.) using the peak areas:

    e.e. (%) = [(Area_(S) - Area_(R)) / (Area_(S) + Area_(R))] * 100

  • Determine the chemical purity by calculating the percentage area of the main peak relative to the total area of all peaks.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile impurities and the enantiomeric ratio of this compound.

a) Sample Preparation:

  • Prepare a solution of this compound at a concentration of approximately 100 µg/mL in a suitable solvent like dichloromethane.

  • Optional Derivatization: For improved peak shape and resolution, the amine can be derivatized with an agent like trifluoroacetic anhydride (TFAA).

b) GC-MS Conditions:

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 35 to 350.

c) Data Analysis:

  • Extract the ion chromatograms for the characteristic ions of this compound and its potential enantiomer.

  • Calculate the enantiomeric ratio based on the peak areas in the chromatogram.

  • Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Mandatory Visualizations

The following diagrams illustrate the workflows for each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum transfer->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & IS Signals processing->integration calculation Calculate Purity (% w/w) integration->calculation result Final Purity Value calculation->result

Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filtrate Filter Sample (0.45 µm) dissolve->filtrate inject Inject into HPLC System filtrate->inject separate Separate on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate calc_ee Calculate Enantiomeric Excess integrate->calc_ee calc_purity Calculate Area % Purity integrate->calc_purity result Final Purity & e.e. calc_ee->result calc_purity->result

Workflow for Chiral HPLC Purity Assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample in Solvent derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Separate on Chiral GC Column inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Ion Chromatograms detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calc_purity Calculate Purity & Enantiomeric Ratio integrate->calc_purity identify->calc_purity result Final Purity & Ratio calc_purity->result

Workflow for Chiral GC-MS Purity Assessment.

Conclusion and Recommendations

Both qNMR and chromatographic techniques are powerful tools for the purity assessment of this compound, each offering distinct advantages.

  • qNMR stands out as a primary method that provides a direct measure of purity (% w/w) with high accuracy and precision, without the need for an analyte-specific reference standard.[7] It is exceptionally fast for method development and provides valuable structural information simultaneously.

  • Chiral HPLC offers excellent resolution for enantiomeric purity determination and is highly effective for quantifying non-volatile impurities.[8] Its sensitivity makes it ideal for detecting trace-level impurities.

  • Chiral GC-MS is the preferred method for analyzing volatile organic impurities and provides excellent sensitivity and specificity. Its ability to identify unknown impurities through mass spectral libraries is a significant advantage.[9]

For a comprehensive and robust purity assessment of this compound, a combination of these techniques is recommended. qNMR can be used as the primary method to establish an accurate purity value, while Chiral HPLC or GC-MS should be employed as orthogonal methods to determine enantiomeric purity and to profile and quantify trace impurities. The choice between HPLC and GC-MS will depend on the likely nature of the impurities (volatile vs. non-volatile). This multi-faceted approach ensures the highest level of confidence in the quality of the material for research and drug development purposes.

References

Safety Operating Guide

Navigating the Disposal of (S)-3-Ethoxypyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and compliant disposal of (S)-3-Ethoxypyrrolidine are critical for ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on immediate safety, logistical planning, and adherence to regulatory standards.

Immediate Safety Considerations

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, a NIOSH-approved respirator is necessary.[2]

Quantitative Safety Data

Based on the hazardous properties of the parent compound, pyrrolidine, the following data should be considered for risk assessment and handling of this compound waste.

Hazard ClassificationData PointValueSource
DOT Hazard Classification Hazard Class3 (Flammable Liquid), 8 (Corrosive)[1]
Packing GroupII[1]
Flammability Flash Point< 60 °C (140 °F) (Assumed based on flammability)[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]

  • This compound is a non-halogenated organic compound. Therefore, its waste should be collected in a designated "non-halogenated organic waste" container.[5][6][7]

  • Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers.[4][5]

  • Collect liquid waste in a dedicated, compatible container, such as a glass or plastic bottle with a secure screw cap.[6] The container should be in good condition and not filled beyond 90% capacity to allow for expansion.[4][7]

Step 2: Container Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • Clearly label the container with the words "Hazardous Waste." [1][6]

  • Identify the full chemical name: "this compound." [1] If mixed with other non-halogenated solvents, list all constituents.[6]

  • Include hazard symbols for flammable and corrosive .[1]

  • Note the date when the first drop of waste was added to the container.[8]

Step 3: Storage of Waste

Proper storage of hazardous waste is critical to prevent accidents and ensure a safe laboratory environment.

  • Store the sealed waste container in a designated, well-ventilated, and secure area.[1]

  • The storage area should be cool and away from sources of ignition.[1]

  • Store flammable waste separately from oxidizing agents.[9]

  • Ensure secondary containment is used to capture any potential leaks.[10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Provide them with the complete and accurate information from the waste container label.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[1] Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department for assistance.[1]

Experimental Workflow for Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling (S)-3-Ethoxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling (S)-3-Ethoxypyrrolidine in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained professionals, including researchers, scientists, and drug development specialists.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[1]
Hands Chemical-Impermeable GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[2][3][4]
Body Chemical-Resistant Laboratory Coat or CoverallsA flame-retardant and antistatic lab coat should be worn. For larger quantities or in case of a spill, chemical-resistant coveralls are advised.[2][3]
Respiratory Full-Face RespiratorTo be used if exposure limits are exceeded, if irritation is experienced, or when working in a poorly ventilated area.[1][2] Ensure proper fit testing and use of appropriate cartridges.
Feet Chemical-Resistant BootsSteel-toed boots are recommended for protection against spills and falling objects.[2][3]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is paramount for the safe handling of this compound.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Have a spill kit readily accessible.

    • Remove all potential ignition sources from the vicinity.[1][5]

    • Inspect all PPE for integrity before donning.

  • Handling :

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition.[1][5]

    • Ground all equipment to prevent static discharge.[5]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.[8][9][10][11]

  • Contaminated PPE :

    • Contaminated disposable items, such as gloves and wipes, should be collected in a designated hazardous waste container.[12][13]

    • Contaminated reusable PPE must be decontaminated thoroughly before reuse.

Emergency Procedures

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5][6]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5][6][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6][8]

  • Spill : Evacuate the area. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal.[1]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Ventilate Workspace prep2 Assemble Spill Kit prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Spill or Exposure Event handle1->emergency clean1 Decontaminate Workspace handle2->clean1 handle2->emergency clean2 Segregate Waste clean1->clean2 clean1->emergency clean3 Dispose via Licensed Contractor clean2->clean3 emergency_action Follow Emergency Procedures emergency->emergency_action

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.